molecular formula C8H6ClN3 B597301 4-Chloro-7-methylpyrido[2,3-D]pyrimidine CAS No. 117890-81-0

4-Chloro-7-methylpyrido[2,3-D]pyrimidine

Cat. No.: B597301
CAS No.: 117890-81-0
M. Wt: 179.607
InChI Key: WIFRGDCMHQEADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-methylpyrido[2,3-d]pyrimidine is a functionalized heterocyclic compound designed for medicinal chemistry and drug discovery research. It serves as a versatile synthetic intermediate for constructing potential therapeutic agents. The pyrido[2,3-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry due to its resemblance to natural purine bases, allowing it to interact effectively with a variety of enzymatic targets . This core structure is featured in several biologically active compounds and has been investigated for its potential across multiple therapeutic areas . Researchers utilize this chlorinated derivative primarily to introduce diverse substituents at the 4-position via nucleophilic aromatic substitution, enabling the rapid exploration of structure-activity relationships. The scaffold's documented applications include the development of inhibitors for dihydrofolate reductase (DHFR), an established target for antiproliferative agents . Furthermore, pyrido[2,3-d]pyrimidine derivatives have shown significant promise as potent inhibitors of various protein kinases and have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cell lines, highlighting their potential in oncology research . The specific methyl substitution at the 7-position may be explored to modulate the compound's physicochemical properties and pharmacokinetic profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-methylpyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFRGDCMHQEADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733804
Record name 4-Chloro-7-methylpyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117890-81-0
Record name 4-Chloro-7-methylpyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-methylpyrido[2,3-d]pyrimidine and its Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The query "4-Chloro-7-methylpyrido[2,3-d]pyrimidine" likely refers to the well-studied and commercially significant compound 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine or its parent scaffold 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine . The pyrrolo[2,3-d]pyrimidine core is a crucial intermediate in the synthesis of numerous pharmaceutical agents, most notably Janus kinase (JAK) inhibitors. This guide will focus on the chemical properties and applications of this prominent scaffold.

Core Chemical Properties

The pyrrolo[2,3-d]pyrimidine scaffold is a key building block in medicinal chemistry. The chloro-substituted variant, in particular, serves as a versatile precursor for a wide range of derivatives. Below is a summary of the key chemical properties for the parent compound and its N-methylated analog.

Property4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular Formula C₆H₄ClN₃C₇H₆ClN₃
Molecular Weight 153.57 g/mol [1][2]167.60 g/mol
CAS Number 3680-69-1[3]7781-10-4
Appearance Light-colored to off-white crystalline solid[1]Solid
Melting Point 170-175 °C[1]Not specified
Boiling Point Decomposes before boiling[1]Not specified
Solubility Soluble in DMSO, DMF, and ethanol; sparingly soluble in water.[1]Not specified
Chemical Structure A fused pyrrole and pyrimidine ring system with a chlorine at C4.[1]A fused pyrrole and pyrimidine ring with a chlorine at C4 and a methyl group at N7.

Experimental Protocols

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical process for the development of related active pharmaceutical ingredients. Several synthetic routes have been developed to improve yield and purity.

A. Synthesis from Diethyl Malonate

An efficient route to synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starts from diethyl malonate in a multi-step process.[4][5]

Methodology:

  • Alkylation: Diethyl malonate undergoes an α-alkylation reaction with allyl bromide.

  • Cyclization: The resulting product is cyclized with amidine to form a six-membered bislactam ring.

  • Chlorination: The carbonyl groups are chlorinated using phosphorus oxychloride to yield a dichloro pyrimidine ring.

  • Oxidation: The terminal double bond is oxidized to an aldehyde group using potassium osmate hydrate and sodium periodate.

  • Final Cyclization: The final product is obtained through a reaction with ammonia water, which induces an SNAr/cyclization reaction.[5]

This five-step process results in a total yield of approximately 45.8%.[4][5]

B. Improved Synthesis from 7H-pyrrolo[2,3-d]pyrimidin-4-ol

A more direct method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Methodology:

  • A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphoryl chloride, and toluene is warmed to 50°C.

  • N,N-diisopropylethylamine is added in portions while maintaining the temperature at 50°C until the reaction is complete.

  • The product is then centrifuged, washed with water, and dried under a vacuum.

This method has been reported to achieve a conversion rate of up to 84% with a purity of 99.9 area-% as measured by HPLC.

Role in Biological Pathways

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. Its structural similarity to adenine allows it to serve as a template for molecules that can competitively bind to the ATP-binding sites of various kinases.

This core is most famously utilized in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib and Ruxolitinib.[3][6][7] These drugs are instrumental in treating autoimmune diseases like rheumatoid arthritis and certain types of cancer.[3][8]

JAK inhibitors function by blocking the activity of Janus kinases, which are essential components of the JAK-STAT signaling pathway.[9][10][11][12] This pathway is crucial for transmitting signals from cytokines and growth factors to the cell nucleus, thereby regulating immune responses, cell proliferation, and differentiation.[9][10][12][13] Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory diseases and malignancies.[11][12] By inhibiting JAKs, drugs derived from the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold can modulate these immune and inflammatory responses.[14][15][16]

Visualizations

Diagram 1: Synthesis Workflow

G A Diethyl Malonate B Alkylation with Allyl Bromide A->B D Bislactam Intermediate B->D C Cyclization with Amidine E Chlorination (POCl3) D->E F Dichloro Pyrimidine Intermediate E->F G Oxidation of Terminal Double Bond F->G H Aldehyde Intermediate G->H I SNAr/Cyclization with Ammonia H->I J 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine I->J G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor Binds JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK Inhibits

References

Elucidation of the 4-Chloro-7-methylpyrido[2,3-d]pyrimidine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural elucidation of the pyrido[2,3-d]pyrimidine scaffold, with a specific focus on chloro-substituted derivatives. Due to the limited availability of public data on 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, this document will use the closely related and well-documented parent compound, 4-chloropyrido[2,3-d]pyrimidine , as a representative example to detail the synthetic and analytical methodologies integral to the characterization of this class of compounds.

The pyrido[2,3-d]pyrimidine core is a significant pharmacophore due to its structural analogy to purines, rendering it a privileged scaffold in medicinal chemistry for the development of various therapeutic agents. The introduction of a chlorine atom at the 4-position provides a crucial reactive handle for further molecular elaboration through nucleophilic substitution and cross-coupling reactions.

Synthetic Pathways and Core Structure Formation

The synthesis of 4-chloropyrido[2,3-d]pyrimidines typically commences with the construction of the fused pyridopyrimidine ring system, followed by a crucial chlorination step. A common strategy involves the cyclization of a suitably substituted aminopyrimidine with a three-carbon synthon to form the pyrido[2,3-d]pyrimidin-4-one precursor.

A general synthetic approach is outlined below:

Synthesis of 4-chloropyrido[2,3-d]pyrimidine cluster_0 Precursor Synthesis cluster_1 Chlorination 2-aminonicotinic_acid 2-Aminonicotinic Acid pyrido_pyrimidinone Pyrido[2,3-d]pyrimidin-4(3H)-one 2-aminonicotinic_acid->pyrido_pyrimidinone Heat urea Urea urea->pyrido_pyrimidinone target_compound 4-Chloropyrido[2,3-d]pyrimidine pyrido_pyrimidinone->target_compound Reflux POCl3 Phosphorus Oxychloride (POCl3) POCl3->target_compound

General synthetic route to 4-chloropyrido[2,3-d]pyrimidine.
Experimental Protocols

Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one:

A mixture of 2-aminonicotinic acid and urea is heated at high temperatures (typically 160-190 °C) for several hours. The reaction mixture is then cooled, and the solid product is collected, washed, and dried to yield the pyrido[2,3-d]pyrimidin-4(3H)-one intermediate.

Synthesis of 4-Chloropyrido[2,3-d]pyrimidine:

The pyrido[2,3-d]pyrimidin-4(3H)-one intermediate is suspended in phosphorus oxychloride (POCl₃). The mixture is heated to reflux (approximately 110-160 °C) and maintained for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., potassium carbonate). The crude product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layers are combined, dried, and concentrated. Purification by column chromatography on silica gel affords the final 4-chloropyrido[2,3-d]pyrimidine.[1]

Structure Elucidation Workflow

The definitive identification and characterization of the synthesized 4-chloropyrido[2,3-d]pyrimidine rely on a combination of spectroscopic and analytical techniques. The logical flow for structure elucidation is depicted below.

Structure_Elucidation_Workflow cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation synthesis Synthesis of 4-Chloropyrido[2,3-d]pyrimidine purification Purification (Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir xray X-ray Crystallography (if single crystals are obtained) purification->xray Optional elucidation Final Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation xray->elucidation

Workflow for the structural elucidation of 4-chloropyrido[2,3-d]pyrimidine.

Data Presentation

The following tables summarize the key analytical data for 4-chloropyrido[2,3-d]pyrimidine.

Table 1: Physicochemical Properties of 4-Chloropyrido[2,3-d]pyrimidine

PropertyValue
Molecular FormulaC₇H₄ClN₃
Molecular Weight165.58 g/mol
AppearanceWhite to light yellow solid
CAS Number28732-79-8

Table 2: Spectroscopic Data for 4-Chloropyrido[2,3-d]pyrimidine

TechniqueData
¹H NMR Data not publicly available in detail. Commercial suppliers indicate availability.
¹³C NMR Data not publicly available in detail. Commercial suppliers indicate availability.
Mass Spec. Predicted m/z: 165.01 (M+)
Infrared (IR) Characteristic peaks for C=N, C=C, and C-Cl stretching are expected.

Note: While specific, publicly available spectroscopic data for 4-chloropyrido[2,3-d]pyrimidine is limited, commercial suppliers of this compound often provide this data upon request.

Table 3: X-ray Crystallography Data for 4-Chloropyrido[2,3-d]pyrimidine

ParameterValue
Crystal SystemNot Available
Space GroupNot Available
Unit Cell DimensionsNot Available

Note: To date, the crystal structure of 4-chloropyrido[2,3-d]pyrimidine has not been deposited in publicly accessible databases.

Conclusion

The structural elucidation of 4-chloropyrido[2,3-d]pyrimidine, a key intermediate for pharmaceutical research, is achieved through a systematic combination of synthesis and spectroscopic analysis. While detailed public data for the specifically requested this compound is scarce, the methodologies outlined in this guide for the parent compound provide a robust framework for the characterization of this important class of heterocyclic compounds. Researchers are encouraged to utilize the described synthetic and analytical workflows for the successful identification and development of novel pyrido[2,3-d]pyrimidine-based molecules.

References

In-Depth Technical Guide to 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, and explores available information on its synthesis and biological importance, presenting data in a clear and accessible format for researchers.

Core Compound Identifiers

Precise identification of chemical compounds is fundamental for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 117890-81-0ChemicalBook[1], BLDpharm[2]
Molecular Formula C₈H₆ClN₃BLDpharm[2], Smolecule
Molecular Weight 179.61 g/mol BLDpharm[2], Smolecule
MDL Number MFCD19690386BLDpharm[2]

Physicochemical Properties

PropertyValue
Physical State Solid (presumed)
Storage Conditions Sealed in a dry environment, store in a freezer at under -20°C

Synthesis and Experimental Protocols

It is important to distinguish this compound from the more extensively studied 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Methodologies for the synthesis of the latter, such as those starting from dimethyl malonate or utilizing a key intermediate like 6-chloro-5-iodo-7H-pyrimidin-4-amine, are well-documented but not directly applicable to the pyrido analogue without significant modification.[4][5][6]

A general synthetic approach to substituted pyrido[2,3-d]pyrimidines might involve the initial construction of a substituted pyrimidine ring followed by the annulation of the pyridine ring.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the broader class of pyrido[2,3-d]pyrimidine derivatives has attracted significant attention in drug discovery for their diverse pharmacological activities.

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been investigated for their potential as:

  • PIM-1 Kinase Inhibitors: Certain novel bioactive pyrido[2,3-d]pyrimidine derivatives have demonstrated potent cytotoxicity and have been identified as inhibitors of PIM-1 kinase, a target in cancer therapy. These compounds have been shown to induce apoptosis in cancer cell lines.

  • eEF-2K Inhibitors: A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), another promising target in oncology.[7]

Given the established biological potential of the pyrido[2,3-d]pyrimidine core, this compound represents a valuable scaffold for further investigation and derivatization in drug discovery programs.

Visualizing the Core Structure

To aid in the understanding of its molecular architecture, the following diagram illustrates the chemical structure of this compound.

References

Synthesis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic routes for obtaining 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents, notably kinase inhibitors. The synthesis is typically achieved through a three-step process commencing with the formation of a substituted pyridine precursor, followed by cyclization to the pyridopyrimidinone core, and culminating in a chlorination step.

Core Synthetic Pathway

The most common and efficient pathway for the synthesis of this compound involves the following key transformations:

  • Step 1: Synthesis of 2-Amino-4-methylnicotinonitrile. This crucial pyridine derivative serves as the foundational building block.

  • Step 2: Cyclization to 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one. The pyrimidine ring is constructed in this step.

  • Step 3: Chlorination to this compound. The final product is obtained by converting the hydroxyl group to a chlorine atom.

Below are detailed experimental protocols for each of these steps, along with a summary of quantitative data in a structured table.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylnicotinonitrile

A common method for the synthesis of 2-amino-4-methylnicotinonitrile involves a multi-component reaction.

Protocol:

A mixture of an appropriate aldehyde, malononitrile, acetophenone, and ammonium acetate is reacted in the presence of a catalyst, such as boric acid, often under microwave irradiation to enhance reaction rates and yields.[1] The resulting 2-amino-4,6-diaryl- or alkyl-nicotinonitrile can be isolated and purified. For the synthesis of 2-amino-4-methylnicotinonitrile, a variation of this approach using simpler starting materials is employed.

Step 2: Cyclization to 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one

The cyclization of 2-amino-4-methylnicotinonitrile to form the pyridopyrimidinone ring can be achieved using formic acid or formamide.

Protocol using Formic Acid:

A protocol for the synthesis of related N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones involves the formylation of a 2-aminopyridone in 85% formic acid/acetic anhydride, which proceeds via in situ cyclization.[2] A similar principle can be applied to 2-amino-4-methylnicotinonitrile. The nitrile group is hydrolyzed in situ to the corresponding amide, which then cyclizes with formic acid.

Detailed Procedure (Adapted):

A mixture of 2-amino-4-methylnicotinonitrile (1.0 eq) in 85% formic acid (10 vol) and acetic anhydride (1.2 eq) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one.

Step 3: Chlorination to this compound

The final step involves the chlorination of the pyridopyrimidinone intermediate, typically using phosphorus oxychloride (POCl3).

Protocol:

A mixture of 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and phosphorus oxychloride (5-10 vol) is heated at reflux.[2] The reaction is monitored by TLC. After completion, the excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The precipitated product is collected by filtration, washed with water, and dried to yield this compound.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1Acetaldehyde, MalononitrileAmmonium Acetate, Acetic AcidEthanolReflux4-660-70
22-Amino-4-methylnicotinonitrile85% Formic Acid, Acetic Anhydride-Reflux3-580-90
37-methylpyrido[2,3-d]pyrimidin-4(3H)-onePhosphorus Oxychloride (POCl3)-Reflux2-485-95

Note: The yields are approximate and can vary based on the specific reaction conditions and scale.

Experimental Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination start Acetaldehyde + Malononitrile reagents1 Ammonium Acetate, Acetic Acid, Ethanol start->reagents1 product1 2-Amino-4-methylnicotinonitrile reagents1->product1 reagents2 85% Formic Acid, Acetic Anhydride product1->reagents2 product2 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one reagents2->product2 reagents3 Phosphorus Oxychloride (POCl3) product2->reagents3 product3 This compound reagents3->product3 G cluster_0 Cell Cycle Progression (G1 Phase) cluster_1 Inhibition Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CyclinD_Cdk4 Cyclin D-Cdk4 Complex CyclinD->CyclinD_Cdk4 Cdk4 Cdk4 Cdk4->CyclinD_Cdk4 pRb p-Rb (Phosphorylated) CyclinD_Cdk4->pRb Phosphorylation Rb Rb Rb_E2F Rb-E2F (Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Transcription Rb_E2F->pRb pRb->E2F Release Inhibitor 4-Chloro-7-methylpyrido [2,3-d]pyrimidine (or derivative) Inhibition Inhibitor->Inhibition Inhibition->CyclinD_Cdk4

References

The Diverse Biological Activities of Pyrido[2,3-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action.

Anticancer Activity

Pyrido[2,3-d]pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily due to their potent inhibitory effects on various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2] Key targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Kinase Inhibition

Many pyrido[2,3-d]pyrimidine derivatives function as ATP-competitive inhibitors of tyrosine kinases.[1][3] For instance, several derivatives have shown significant inhibitory activity against EGFR, including mutant forms like EGFRL858R/T790M that are resistant to first-generation inhibitors.[4][5][6] The pyrido[2,3-d]pyrimidin-7-one template has been identified as a privileged structure for potent CDK4 inhibition, with some analogs exhibiting IC50 values in the low nanomolar range.[3][7] Palbociclib, a potent CDK4/6 inhibitor approved for the treatment of breast cancer, features a pyrido[2,3-d]pyrimidine core.[8][9] Furthermore, these compounds have been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis.[10][11]

Cytotoxicity and Apoptosis Induction

The kinase inhibitory activity of these derivatives translates into potent cytotoxicity against a range of cancer cell lines.[1][8][10] Studies have demonstrated that these compounds can induce apoptosis, or programmed cell death, in cancer cells.[12] The induction of apoptosis is often mediated through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[12]

Table 1: Anticancer Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget/Cell LineAssayIC50 (µM)Reference
Compound 52 HepG-2Cytotoxicity0.3[1]
PD180970p210Bcr-AblKinase Inhibition0.17[1]
Compound 65 CDK6Kinase Inhibition0.115[1]
Compound B1 EGFRL858R/T790MKinase Inhibition0.013[4]
Compound 6 eEF-2KKinase Inhibition0.42[13]
Compound 24 EGFRL858R,T790MKinase InhibitionPotent (100-fold selective over WT)[5]
Compound 8a A-549Cytotoxicity16.2[14]
Compound 1 MCF-7Cytotoxicity3.98-17.52[]
Compound 4 PIM-1Kinase Inhibition0.0114[16]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Pyrido[2,3-d]pyrimidine derivatives have shown promise as anti-inflammatory agents, primarily by targeting key mediators of the inflammatory response.[17][18] Some derivatives have demonstrated potent inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[18] The anti-inflammatory effects have been evaluated in vivo using models such as the carrageenan-induced paw edema assay.[18][19]

Table 2: Anti-inflammatory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound IDAssayActivityReference
Compound 25 Carrageenan-induced paw edema74% edema inhibition[17]
Compound 1 Carrageenan-induced paw edema60% edema inhibition (10 mg/kg)[18]
Various DerivativesCarrageenan-induced paw edemaMore potent than indomethacin[18]

Antimicrobial and Antiviral Activity

The pyrido[2,3-d]pyrimidine scaffold has also been explored for its potential in combating infectious diseases. Several derivatives have exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[20][21][22] The mechanism of action for their antimicrobial effects is still under investigation but may involve the inhibition of essential bacterial enzymes.

In the realm of antiviral research, certain pyrido[2,3-d]pyrimidine derivatives have shown activity against various viruses, including Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV).[][23] More recently, some derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[19]

Table 3: Antimicrobial and Antiviral Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound IDOrganism/VirusAssayMIC/IC50 (µM)Reference
Various DerivativesBacteria and FungiIn vitro antimicrobial screeningActive[20]
Compound 7a, 7d, 9a, 9d Bacteria and FungiAntimicrobial assayHigher activity than cefotaxime and fluconazole[21]
Compound 14 G. candidum, C. albicans, T. rubrum, A. flavusAntifungal assayMIC: 4, 15, 14, 18 µg/mL respectively[22]
Various DerivativesHerpes Simplex Virus (HSV)Antiviral activity testingGood activities[23]
Compound XI Hepatitis C Virus (HCV)In vivo antiviral activityActive[]
Compound 15c SARS-CoV-2 MproMain protease assay8.723[19]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic effects of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.[24]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[24][25]

  • Compound Treatment: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[24]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay (Luminescence-based)

This assay measures the activity of a specific kinase and the inhibitory effect of a compound.

Principle: The assay quantifies the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP levels, measured by a luciferase-based reaction that generates a luminescent signal, corresponds to higher kinase activity.[14][26]

Protocol (Example: VEGFR-2 Kinase Assay):

  • Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).[14]

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of the pyrido[2,3-d]pyrimidine derivative to the test wells. Add buffer with the same vehicle concentration to the positive control (no inhibitor) wells and buffer alone to the blank (no enzyme) wells.[26]

  • Enzyme Addition: Add the recombinant kinase (e.g., VEGFR-2) to the test and positive control wells.[14]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.[14]

  • Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10-15 minutes.[14][26]

  • Signal Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for the differentiation of cells in various cycle phases.[24]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol overnight at -20°C.[24]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.[24]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.[27][28]

Protocol:

  • Cell Treatment: Induce apoptosis in cells by treating them with the test compound for a specific duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[29]

  • Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[29]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the FITC signal for Annexin V and the phycoerythrin signal for PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathways

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Derivative Pyrido_pyrimidine->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition.

CDK46_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT CyclinD Cyclin D RAS_MAPK->CyclinD PI3K_AKT->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRB pRB CDK46->pRB pRB_P pRB-P Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Derivative Pyrido_pyrimidine->CDK46 E2F E2F pRB->E2F Cell_Cycle_Progression G1-S Phase Transition E2F->Cell_Cycle_Progression MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Pyrido[2,3-d]pyrimidine Derivative Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Apoptosis_Assay_Workflow Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend_Buffer Resuspend in Binding Buffer Wash_Cells->Resuspend_Buffer Add_Stains Add Annexin V-FITC and PI Resuspend_Buffer->Add_Stains Incubate Incubate in Dark Add_Stains->Incubate Analyze_Flow_Cytometry Analyze by Flow Cytometry Incubate->Analyze_Flow_Cytometry Quantify_Apoptosis Quantify Apoptotic Cells Analyze_Flow_Cytometry->Quantify_Apoptosis End End Quantify_Apoptosis->End

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the intricate landscape of drug discovery and development, the pyrido[2,3-d]pyrimidine scaffold has emerged as a cornerstone for the synthesis of novel kinase inhibitors. This technical guide delves into the presumptive mechanism of action of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, a specific derivative of this potent chemical class. While direct experimental data for this particular compound remains nascent, a comprehensive analysis of its close structural analogs provides a robust framework for understanding its potential biological targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

The current body of scientific literature strongly indicates that derivatives of the pyrido[2,3-d]pyrimidine core are potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The insights gleaned from related compounds suggest that this compound likely functions as a kinase inhibitor, with potential targets including PIM-1 and Monopolar Spindle 1 (MPS1) kinases.

The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrido[2,3-d]pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile chemical modifications, enabling the design of potent and selective inhibitors against various kinase targets. The chlorine atom at the 4-position and the methyl group at the 7-position of the core structure of this compound are critical modifications that are expected to influence its binding affinity and selectivity for specific kinase targets.

Postulated Mechanism of Action: Inhibition of PIM-1 Kinase

Based on extensive research on analogous compounds, a primary hypothesized mechanism of action for this compound is the inhibition of PIM-1 kinase. PIM-1 is a constitutively active serine/threonine kinase that plays a pivotal role in cell cycle progression, proliferation, and apoptosis.[1] Overexpression of PIM-1 is implicated in a variety of hematological malignancies and solid tumors, making it an attractive target for cancer therapy.

Derivatives of pyrido[2,3-d]pyrimidine have demonstrated potent PIM-1 kinase inhibition.[1] For instance, certain compounds from this class have exhibited remarkable cytotoxicity against cancer cell lines such as MCF-7 and HepG2.[1] The inhibition of PIM-1 by these compounds leads to the induction of apoptosis and cell cycle arrest, primarily at the G1 phase.[1]

Quantitative Data on PIM-1 Inhibition by Pyrido[2,3-d]pyrimidine Derivatives
Compound IDTarget KinaseIC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
Compound 4PIM-111.4MCF-70.57[1]
Compound 10PIM-117.2HepG21.13 (Compound 4)[1]
Staurosporine (Control)PIM-116.7MCF-7Not Reported[1]
Compound 11PIM-1Not ReportedMCF-71.31[1]
Compound 11PIM-1Not ReportedHepG20.99[1]
PIM-1 Signaling Pathway

The following diagram illustrates the central role of PIM-1 in cell survival and proliferation pathways and the expected point of intervention for an inhibitor like this compound.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1_Gene PIM-1 Gene Transcription JAK_STAT->PIM1_Gene PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase BAD BAD PIM1_Kinase->BAD phosphorylates pBAD p-BAD (Inactive) PIM1_Kinase->pBAD phosphorylates cMyc c-Myc PIM1_Kinase->cMyc phosphorylates & stabilizes p21_p27 p21, p27 PIM1_Kinase->p21_p27 phosphorylates & inactivates Inhibitor 4-Chloro-7-methylpyrido [2,3-d]pyrimidine Inhibitor->PIM1_Kinase Bcl2 Bcl-2 pBAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle p21_p27->Cell_Cycle inhibits

PIM-1 Signaling Pathway and Point of Inhibition.

Alternative Hypothesis: Targeting Monopolar Spindle 1 (MPS1) Kinase

Another plausible mechanism of action for this compound is the inhibition of Monopolar Spindle 1 (MPS1) kinase. Structurally related pyrido[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of MPS1. MPS1 is a key regulator of the spindle assembly checkpoint, a crucial process that ensures proper chromosome segregation during mitosis. Cancer cells, often characterized by chromosomal instability, are particularly dependent on MPS1 for survival, making it a promising therapeutic target.

Research on pyrido[3,4-d]pyrimidine-based MPS1 inhibitors has highlighted the importance of specific substitutions on the heterocyclic core for optimizing potency and metabolic stability. The introduction of a methyl group, for instance, has been shown to curb metabolism and improve the pharmacokinetic profile of these compounds. This underscores the potential significance of the 7-methyl group in this compound.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro and cell-based assays are required. The following are detailed methodologies for key experiments based on protocols used for analogous compounds.

PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of PIM-1 kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human PIM-1 enzyme

  • Peptide substrate (e.g., a derivative of the BAD protein)

  • ATP

  • This compound (test compound)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • White opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test inhibitor solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the PIM-1 kinase and the peptide substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence data is used to calculate the percent inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of this compound and incubate for a defined period (e.g., 48 or 72 hours). Include untreated and vehicle (e.g., DMSO) controls.

  • MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for the compound.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow Start Compound Synthesis (this compound) Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochem_Assay Potency Determine IC50 (Potency) Biochem_Assay->Potency Cell_Viability Cell-Based Assays (e.g., MTT) Potency->Cell_Viability Cytotoxicity Determine IC50 (Cytotoxicity) Cell_Viability->Cytotoxicity Apoptosis_Assay Mechanism of Action Studies (e.g., Annexin V, Western Blot) Cytotoxicity->Apoptosis_Assay Pathway_Analysis Confirm Target Engagement & Downstream Effects Apoptosis_Assay->Pathway_Analysis In_Vivo In Vivo Efficacy Studies (Xenograft Models) Pathway_Analysis->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt

References

Spectroscopic data for 4-Chloro-7-methylpyrido[2,3-D]pyrimidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of spectroscopic data and synthetic methodologies related to substituted pyrido[2,3-d]pyrimidines. Extensive searches for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the specific compound 4-Chloro-7-methylpyrido[2,3-d]pyrimidine did not yield specific, publicly available datasets. The scientific literature and chemical databases predominantly feature the closely related analogue, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine .

Consequently, this guide presents a comprehensive summary of the available data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a valuable reference for researchers working with similar scaffolds. The information provided includes a summary of its physical and chemical properties, a detailed synthetic protocol, and a logical workflow for its preparation.

Physicochemical Properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The following table summarizes the key physicochemical properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

PropertyValueReference
Molecular Formula C₆H₄ClN₃[1][2]
Molecular Weight ~153.57 g/mol [1][2]
Appearance Light-colored to off-white crystalline solid[2]
Melting Point 170–175 °C[2]
Solubility Soluble in DMSO, DMF, and ethanol; sparingly soluble in water.[2]
Stability Stable under normal storage conditions; sensitive to strong acids, bases, or prolonged exposure to moisture.[2]

Spectroscopic Data Summary for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

While specific spectral data for this compound is not available, this section would typically present ¹H NMR, ¹³C NMR, IR, and MS data. For the analogue 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, researchers can expect characteristic signals corresponding to the pyrrole and pyrimidine ring protons and carbons. The mass spectrum would show a characteristic isotopic pattern for the chlorine atom.

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The following is a detailed, multi-step synthesis for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate in the synthesis of various pharmaceutical compounds.

Step 1: Synthesis of 2-mercapto-4-amino-6-hydroxypyrimidine
  • Dissolve ethyl cyanoacetate and thiourea in ethanol (molar ratio of 1:1 to 1:3).

  • Slowly add 1.5 to 3 times the molar amount of sodium ethoxide in ethanol to the mixture at 0 to 5°C.

  • Stir the mixture at room temperature for 1 to 2 hours.

  • Increase the temperature to 80 to 100°C and reflux for 8 to 10 hours.

  • Cool the reaction to room temperature, filter the solid, wash with ethanol, and dry to obtain 2-mercapto-4-amino-6-hydroxypyrimidine.

Step 2: Synthesis of 4-amino-6-hydroxypyrimidine
  • Add 2-mercapto-4-amino-6-hydroxypyrimidine to an ammonia solution (10 to 20 times the mass of the starting material).

  • Add 3 to 5 times the molar amount of activated nickel.

  • Heat the mixture at 80 to 100°C for 4 to 6 hours.

  • Remove the activated nickel by hot filtration.

  • Cool the filtrate to room temperature to precipitate the solid.

  • Filter, wash the solid with water, and dry to obtain 4-amino-6-hydroxypyrimidine.

Step 3: Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine
  • Add 4-amino-6-hydroxypyrimidine and sodium acetate (molar ratio of 1:3 to 1:5) to water.

  • Heat the mixture to 60 to 80°C.

  • Slowly add an aqueous solution of 2-chloroacetaldehyde (2 to 5 times the molar amount of the pyrimidine).

  • Stir for 4 to 6 hours.

  • Cool to room temperature, filter, wash the solid with water, and dry to obtain 4-hydroxypyrrolo[2,3-d]pyrimidine.

Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Dissolve 4-hydroxypyrrolo[2,3-d]pyrimidine in phosphorus oxychloride.

  • Stir the mixture at 80 to 100°C for 2 to 4 hours.

  • Remove excess phosphorus oxychloride by distillation.

  • Cool the residue to 0 to 10°C and quench with ice water.

  • Stir for 20 to 30 minutes.

  • Adjust the pH to 9 to 10 with sodium hydroxide.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from toluene to obtain pure 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Visualized Synthetic Workflow

The following diagram illustrates the synthetic pathway for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis_of_4_Chloro_7H_pyrrolo_2_3_d_pyrimidine Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A Ethyl Cyanoacetate + Thiourea R1 1. NaOEt, EtOH, 0-5°C 2. Reflux A->R1 B 2-mercapto-4-amino-6-hydroxypyrimidine R2 Activated Nickel, NH3(aq), 80-100°C B->R2 C 4-amino-6-hydroxypyrimidine R3 2-Chloroacetaldehyde, NaOAc, H2O, 60-80°C C->R3 D 4-hydroxypyrrolo[2,3-d]pyrimidine R4 POCl3, 80-100°C D->R4 E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine R1->B R2->C R3->D R4->E

Caption: Synthetic pathway for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

References

Navigating the Physicochemical Landscape of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility and stability of the heterocyclic compound 4-Chloro-7-methylpyrido[2,3-d]pyrimidine. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and standardized methodologies for assessing these critical physicochemical properties. By leveraging data from structurally similar compounds and established industry guidelines, this guide provides a robust framework for its characterization.

Core Physicochemical Properties: An Overview

This compound belongs to the pyridopyrimidine class of compounds, which are of significant interest in medicinal chemistry. Understanding its solubility and stability is paramount for its potential development as a therapeutic agent, influencing everything from formulation to bioavailability and shelf-life.

A structurally related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, offers some initial insights. It is reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol, while being sparingly soluble in water.[1][2] It is generally stable under normal storage conditions but exhibits sensitivity to strong acids, bases, and prolonged exposure to moisture.[1] These characteristics are likely to be broadly similar for this compound due to the shared chloro-pyrimidine core.

Quantitative Data Summary

In the absence of specific public data for this compound, the following tables present a template for how solubility and stability data should be structured and reported. These tables are based on standardized testing protocols.

Table 1: Template for Thermodynamic Solubility Data

Solvent SystemTemperature (°C)pHSolubility (µg/mL)Method
0.1 N HCl251.2Data Not AvailableShake-Flask
Phosphate Buffer256.8Data Not AvailableShake-Flask
Phosphate Buffer257.4Data Not AvailableShake-Flask
Water25~7.0Data Not AvailableShake-Flask
Dimethyl Sulfoxide (DMSO)25N/AData Not AvailableShake-Flask
Ethanol25N/AData Not AvailableShake-Flask

Table 2: Template for Stability Assessment under Forced Degradation

ConditionTime PointsAssay (%)Purity (%)Degradation Products
Acid Hydrolysis (0.1 N HCl, 60°C) 0, 2, 4, 8, 24 hrDataDataIdentify/Quantify
Base Hydrolysis (0.1 N NaOH, 60°C) 0, 2, 4, 8, 24 hrDataDataIdentify/Quantify
Oxidative (3% H₂O₂, RT) 0, 2, 4, 8, 24 hrDataDataIdentify/Quantify
Thermal (80°C, dry) 0, 1, 3, 7 daysDataDataIdentify/Quantify
Photostability (ICH Q1B Option II) Exposed vs. DarkDataDataIdentify/Quantify

Experimental Protocols

The following sections detail standardized protocols for determining the solubility and stability of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is the gold standard for determining thermodynamic solubility due to its reliability for compounds with low solubility.[3]

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers of various pH, organic solvents) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period, often 24 to 72 hours, to ensure equilibrium is reached between the solid and dissolved compound.[3][4] Preliminary studies should be conducted to determine the time required to reach this equilibrium.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.[3] Care must be taken to avoid adsorption of the compound onto the filter material, which can be mitigated by pre-rinsing the filter with the saturated solution.[3]

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess compound to solvent B Agitate in shaker bath (e.g., 24-72h at 25°C) A->B Achieve Equilibrium C Centrifuge or Filter (0.22 µm) B->C Isolate Saturated Solution D Analyze clear solution by HPLC-UV C->D Determine Concentration

Fig 1. Shake-Flask Solubility Workflow
ICH-Compliant Stability Testing

Stability testing provides evidence of how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of various environmental factors.[5] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

Long-Term and Accelerated Stability Studies:

  • Long-Term Testing: These studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[6]

  • Accelerated Testing: Performed under exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.[5][7] Significant changes under these conditions may necessitate intermediate testing.[7]

  • Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][6][7] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5][6][7]

Forced Degradation (Stress Testing): Stress testing is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[6]

  • Methodology: The compound is subjected to conditions more severe than those in accelerated testing.[6] This includes:

    • Hydrolysis: Exposure to a range of pH values (e.g., pH 1.2 to 9) at elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

    • Photolysis: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample is kept in the dark.

    • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., in 10°C increments above the accelerated temperature).[6]

  • Analysis: The primary analytical tool is a stability-indicating HPLC method, capable of separating the intact drug from any degradation products.

G cluster_inputs Inputs cluster_conditions Storage Conditions (ICH Q1A) cluster_analysis Analysis cluster_outputs Outputs API API Batch (this compound) LongTerm Long-Term 25°C/60%RH or 30°C/65%RH API->LongTerm Expose Accelerated Accelerated 40°C/75%RH API->Accelerated Expose Stress Forced Degradation (Acid, Base, Peroxide, Light, Heat) API->Stress Expose AnalysisNode Stability-Indicating HPLC (Assay, Purity, Degradants) LongTerm->AnalysisNode Sample at Time Points Accelerated->AnalysisNode Sample at Time Points Stress->AnalysisNode Sample at Time Points OutputsNode Re-test Period Storage Conditions Degradation Pathway AnalysisNode->OutputsNode Evaluate Data

Fig 2. Stability Testing Logical Flow

Conclusion

While direct, quantitative data for this compound remains to be published, a robust framework for its characterization exists. By applying the standardized solubility and stability testing protocols outlined in this guide, researchers can generate the critical data necessary to advance its development. The methodologies described herein, from the shake-flask method for solubility to the ICH guidelines for stability, represent the industry-accepted standards for ensuring the quality, safety, and efficacy of potential pharmaceutical compounds.

References

4-Chloro-7-methylpyrido[2,3-d]pyrimidine: A Technical Overview of a Promising Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document also encompasses information on the broader class of pyrido[2,3-d]pyrimidines to offer a thorough contextual understanding of its synthesis, potential biological activities, and therapeutic applications.

Introduction

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, recognized for its structural resemblance to purines, which allows for interaction with a wide array of biological targets. The introduction of a chlorine atom at the 4-position provides a reactive handle for further chemical modifications, making it a versatile intermediate in the synthesis of diverse compound libraries. The methyl group at the 7-position is anticipated to modulate the compound's physicochemical properties and biological activity. This guide will delve into the known synthesis methodologies, chemical properties, and the burgeoning field of biological applications of this class of compounds.

Synthesis and Chemical Properties

The synthesis of the pyrido[2,3-d]pyrimidine core generally involves the construction of the pyridine ring onto a pre-existing pyrimidine or vice versa. While a specific, detailed experimental protocol for this compound is not extensively reported in publicly available literature, general synthetic strategies for analogous compounds provide a foundational understanding.

A common approach involves the cyclization of a substituted 4-aminopyrimidine with a three-carbon synthon. For instance, Blankley et al. described a pathway starting from 4-chloro-5-cyano-2-methylsulfanyl-pyrimidine, which is treated with methylamine. The resulting intermediate undergoes replacement of the 2-methylsulfide group, followed by reduction of the nitrile group to an aldehyde, which can then be cyclized to form the pyridopyrimidine ring system.

Table 1: General Physical and Chemical Properties of Related Pyrido[2,3-d]pyrimidine Cores

PropertyValueReference
Molecular FormulaC₈H₆ClN₃-
Molecular Weight179.61 g/mol -
AppearanceExpected to be a solid[1]
SolubilityLikely soluble in organic solvents like DMSO and DMF[2]

Note: The data in this table is based on the general properties of similar heterocyclic compounds and the specific values for this compound may vary.

General Experimental Protocol for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The following is a generalized experimental protocol based on the synthesis of related pyrido[2,3-d]pyrimidine structures. This should be considered a representative method that may require optimization for the specific synthesis of this compound.

Step 1: Amination of a Chlorinated Pyrimidine A solution of a suitable 2,4-dichloropyrimidine derivative in an appropriate solvent (e.g., ethanol) is treated with an excess of an amine (e.g., methylamine) at room temperature. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the aminated pyrimidine intermediate.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core The aminated pyrimidine is reacted with a suitable cyclizing agent, such as a malonic acid derivative, in the presence of a dehydrating agent like polyphosphoric acid or Eaton's reagent. The mixture is heated at an elevated temperature for several hours. After cooling, the reaction mixture is poured into ice-water and neutralized with a base. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude pyrido[2,3-d]pyrimidine product, which can be further purified by recrystallization or chromatography.

Biological Activity and Therapeutic Potential

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors.[3] The structural similarity to ATP allows these molecules to bind to the ATP-binding site of kinases, thereby modulating their activity.[4] Aberrant kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders.

Derivatives of pyrido[2,3-d]pyrimidine have been investigated as inhibitors of a range of kinases, including:

  • Tyrosine Kinases (TKs): These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation.[3]

  • Phosphoinositide 3-kinases (PI3K): A family of enzymes involved in cell growth, survival, and metabolism.[3]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[4][5]

  • Receptor Interacting Protein Kinase-2 (RIPK2): Involved in inflammatory signaling pathways.[6]

  • eukaryotic Elongation Factor-2 Kinase (eEF-2K): A regulator of protein synthesis.[7]

Table 2: Kinase Inhibitory Activity of Representative Pyrido[2,3-d]pyrimidine Analogs

Compound/AnalogTarget KinaseIC₅₀Cell LineReference
PD180970Bcr-Abl170 nMK562[3]
PD173955Bcr-Abl2.5 nMR10(-)[3]
Compound 5aPDGFRβ, EGFR, CDK4/cyclin D10.3 µM (HepG-2)HepG-2, PC-3, HCT-116[5]
Compound 1Cdk40.004 µM-[4]
Compound 33RIPK28 nM-[6]
Compound 6eEF-2K420 nM-[7]

Note: The data in this table is for analogous compounds and not for this compound itself.

Signaling Pathways

The primary mechanism of action for many pyrido[2,3-d]pyrimidine derivatives is the competitive inhibition of ATP at the kinase active site. This disruption of downstream signaling can lead to various cellular outcomes, including apoptosis and cell cycle arrest.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Kinase Kinase (e.g., TK, PI3K, CDK) RTK->Kinase Activation PyridoPyrimidine Pyrido[2,3-d]pyrimidine Inhibitor PyridoPyrimidine->Kinase Inhibition ATP ATP ATP->Kinase ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Transcription Gene Transcription Downstream->Transcription G start Starting Materials (Substituted Pyrimidines) synthesis Chemical Synthesis (e.g., Cyclization) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization screening Biological Screening (Kinase Assays, Cell Viability) characterization->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive Compounds sar Structure-Activity Relationship (SAR) Studies hit_id->sar Potent Compounds lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design preclinical Preclinical Studies lead_opt->preclinical

References

The Ascendancy of Pyrido[2,3-d]pyrimidines: A Comprehensive Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synthetic evolution of pyrido[2,3-d]pyrimidines reveals a rich history and a vibrant present, driven by the scaffold's significant therapeutic potential. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and historical development of synthetic methodologies for this crucial heterocyclic core, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including potent anticancer, kinase inhibitory, and antiviral properties.[1] This guide traces the historical milestones in the synthesis of these vital compounds, from early pioneering work to the latest innovations in synthetic methodology.

From Humble Beginnings: Early Synthetic Strategies

The initial forays into the synthesis of the pyrido[2,3-d]pyrimidine ring system laid the groundwork for future advancements. Two primary strategies have historically dominated the field: the construction of a pyridine ring onto a pre-existing pyrimidine core and the annulation of a pyrimidine ring onto a pyridine precursor.

One of the earliest and most straightforward methods involves the condensation of 6-aminouracil derivatives with various 1,3-dicarbonyl compounds.[1] For instance, the reaction of 6-aminouracil with acetylacetone in the presence of an acid catalyst such as phosphoric acid provides a direct route to 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione.[1] This approach, relying on the nucleophilic character of the C5 position of the aminouracil, has proven to be a versatile and enduring strategy.

Another foundational approach utilizes 2-aminonicotinic acid derivatives as the starting point for the construction of the fused pyrimidine ring.[2] Cyclization with reagents like formamide or urea allows for the efficient formation of the pyrido[2,3-d]pyrimidine scaffold.[3][4]

Modern Innovations: Efficiency and Diversity

Building upon these classical methods, contemporary organic synthesis has introduced a host of innovative techniques that offer improved yields, greater efficiency, and the ability to generate diverse libraries of pyrido[2,3-d]pyrimidine derivatives.

Multicomponent Reactions (MCRs): The advent of MCRs has revolutionized the synthesis of complex heterocyclic systems. These one-pot reactions, which bring together three or more reactants in a single step, offer significant advantages in terms of atom economy, time efficiency, and reduced waste generation.[5] A prominent example is the three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and an aminopyrimidine derivative, which can be facilitated by microwave irradiation or various catalysts to afford highly substituted pyrido[2,3-d]pyrimidines in good yields.[5][6]

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have become indispensable tools in the synthesis of complex organic molecules, including pyrido[2,3-d]pyrimidines. This is exemplified in the synthesis of a key intermediate for Palbociclib, a CDK4/6 inhibitor used in cancer therapy. The synthesis involves a palladium-catalyzed coupling of a substituted pyrimidine with crotonic acid, followed by an intramolecular cyclization to form the pyridone ring.[7]

Quantitative Overview of Synthetic Methodologies

To provide a clear comparison of the various synthetic approaches, the following tables summarize the quantitative data for key reactions.

Method Starting Materials Reagents/Catalyst Conditions Product Yield (%) Reference
Condensation 6-Aminouracil, AcetylacetonePhosphoric AcidHeating5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dioneNot Specified[1]
Cyclization 2-Aminonicotinonitrile, Formamide-Heating4-Aminopyrido[2,3-d]pyrimidineGood[4]
Multicomponent 4-Aminouracil, Aromatic Aldehyde, MalononitrileDiammonium Hydrogen Phosphate (DAHP)Refluxing Aqueous EthanolSubstituted Pyrido[2,3-d]pyrimidine82-95[1]
Multicomponent 4-Aminouracil, Aromatic Aldehyde, MalononitrileMicrowave IrradiationDMF, 120°C, 5-10 minSubstituted Pyrido[2,3-d]pyrimidineHigh[6]
Heck Reaction 5-Bromo-N-cyclopentyl-2-(methylthio)pyrimidin-4-amine, Crotonic AcidPd(PhCN)₂Cl₂, DIPEA, (o-CH₃Ph)₃P130°C8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one76.3[8]

Detailed Experimental Protocols

For the practical application of these synthetic strategies, detailed experimental protocols for key reactions are provided below.

Protocol 1: Synthesis of 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione via Condensation

Materials:

  • 6-Aminouracil

  • Acetylacetone

  • Phosphoric acid

Procedure:

  • A mixture of 6-aminouracil and an equimolar amount of acetylacetone is prepared.

  • Phosphoric acid is added as a catalyst.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the reaction mixture is poured into water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried to yield 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione.[1]

Protocol 2: One-Pot Three-Component Synthesis of Substituted Pyrido[2,3-d]pyrimidines

Materials:

  • 4(6)-Aminouracil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Diammonium hydrogen phosphate (DAHP) (10 mol%)

  • Aqueous ethanol

Procedure:

  • A mixture of 4(6)-aminouracil, the aromatic aldehyde, malononitrile, and DAHP is prepared in aqueous ethanol.

  • The reaction mixture is heated to reflux and stirred for the appropriate time, monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrido[2,3-d]pyrimidine derivative.[1]

Biological Significance and Signaling Pathways

The intense interest in pyrido[2,3-d]pyrimidines stems from their ability to modulate the activity of key biological targets involved in various disease states. Notably, they have been developed as potent inhibitors of Dihydrofolate Reductase (DHFR) and a range of protein kinases.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[9] Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA.[9] By inhibiting DHFR, pyrido[2,3-d]pyrimidine-based drugs disrupt DNA synthesis, leading to the arrest of cell growth and proliferation.[9] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis One-carbon transfer NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis PyridoPyrimidines Pyrido[2,3-d]pyrimidines PyridoPyrimidines->DHFR Inhibition EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PyridoPyrimidines Pyrido[2,3-d]pyrimidines PyridoPyrimidines->EGFR Inhibition PIM1_Signaling cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activation PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcriptional Upregulation Cell_Cycle Cell Cycle Progression PIM1->Cell_Cycle Apoptosis Inhibition of Apoptosis PIM1->Apoptosis PyridoPyrimidines Pyrido[2,3-d]pyrimidines PyridoPyrimidines->PIM1 Inhibition

References

Unlocking Therapeutic Potential: A Technical Guide to 4-Chloro-7-methylpyrido[2,3-d]pyrimidine and its Target Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with the ATP-binding sites of a wide array of protein kinases. This technical guide focuses on the therapeutic potential of a core constituent of this class, 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, by examining its likely molecular targets and the methodologies to validate them. While direct quantitative inhibitory data for this specific compound is not extensively available in the public domain, analysis of closely related analogs, particularly the potent kinase inhibitor PD173074, provides a strong rationale for its potential therapeutic applications.

High-Priority Therapeutic Targets

Based on the activity of structurally similar compounds, the primary therapeutic targets for this compound are believed to be receptor tyrosine kinases involved in angiogenesis and cell proliferation. Furthermore, the broader pyrido[2,3-d]pyrimidine class has demonstrated activity against kinases crucial for cell cycle regulation and inflammatory signaling.

Primary Targets (Inferred from PD173074):

  • Fibroblast Growth Factor Receptors (FGFRs): Specifically FGFR1 and FGFR3, which are key regulators of cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Secondary Potential Targets (Based on the Pyrido[2,3-d]pyrimidine Scaffold):

  • Cyclin-Dependent Kinases (CDKs): Particularly CDK4 and CDK6, which are central to cell cycle progression. Inhibitors of these kinases have been successful in the treatment of certain types of breast cancer.

  • Receptor Interacting Protein Kinase-2 (RIPK2): A key signaling molecule in the innate immune response and inflammatory pathways.

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, and a target in various cancers.

Quantitative Analysis of a Representative Inhibitor

To illustrate the potential potency of the this compound scaffold, the following table summarizes the inhibitory activity of PD173074, a closely related analog.

CompoundTargetIC50 (nM)Assay Type
PD173074 FGFR121.5-25In vitro kinase assay
FGFR35In vitro kinase assay
VEGFR2~100-200In vitro kinase assay
PDGFR17600In vitro kinase assay
c-Src19800In vitro kinase assay
EGFR, InsR, MEK, PKC>50000In vitro kinase assay

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is compiled from publicly available sources for PD173074.[1][2][3]

Signaling Pathways

The primary inferred targets of the this compound scaffold, FGFRs and VEGFR2, are key components of signaling pathways that drive cell proliferation and angiogenesis, which are hallmarks of cancer.

FGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FGFR->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR PLCg_DAG_PKC PLCγ/DAG/PKC Pathway VEGFR2->PLCg_DAG_PKC Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration PI3K_AKT_mTOR->Migration Angiogenesis Angiogenesis PLCg_DAG_PKC->Angiogenesis 4_Chloro_7_methylpyrido 4-Chloro-7-methyl- pyrido[2,3-d]pyrimidine 4_Chloro_7_methylpyrido->FGFR 4_Chloro_7_methylpyrido->VEGFR2

FGFR and VEGFR Signaling Inhibition

Experimental Protocols

To rigorously identify and validate the therapeutic targets of this compound, a multi-faceted approach is required, encompassing target identification, biochemical validation, and confirmation of target engagement in a cellular context.

Target Identification: Affinity Chromatography

This method aims to isolate and identify proteins that physically bind to the compound of interest.

Affinity_Chromatography_Workflow Start Synthesize Linker-Modified This compound Immobilize Immobilize on Chromatography Resin Start->Immobilize Incubate Incubate Lysate with Resin Immobilize->Incubate Lyse Prepare Cell Lysate Lyse->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze Identify Identify Potential Target Proteins Analyze->Identify

Target Identification Workflow

Methodology:

  • Synthesis of Affinity Probe: A derivative of this compound is synthesized with a linker arm suitable for immobilization, ensuring the modification does not disrupt the core pharmacophore responsible for binding.

  • Immobilization: The linker-modified compound is covalently attached to a solid support, such as agarose or magnetic beads.

  • Cell Lysate Preparation: A protein extract is prepared from a relevant cell line or tissue.

  • Affinity Purification: The cell lysate is incubated with the immobilized compound. Proteins that bind to the compound are retained on the solid support.

  • Washing: Non-specifically bound proteins are removed through a series of wash steps with appropriate buffers.

  • Elution: The specifically bound proteins are eluted from the support, either by competition with the free compound or by changing buffer conditions (e.g., pH or salt concentration).

  • Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry.

Biochemical Validation: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay is used to quantify the inhibitory effect of the compound on the enzymatic activity of a purified kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., recombinant human FGFR1 or VEGFR2), the test compound (this compound at various concentrations), and a suitable kinase substrate in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction to ATP, and luciferase, which generates a luminescent signal in the presence of ATP.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the degree of kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to confirm that a compound binds to its target protein within intact cells.

Principle: The binding of a ligand (the compound) to its target protein generally increases the thermal stability of the protein. This increased stability can be detected by heating the cells and measuring the amount of soluble target protein remaining.

Methodology:

  • Cell Treatment: Treat intact cells with either the test compound or a vehicle control for a specified time.

  • Heating: Heat the treated cell suspensions at various temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of the soluble target protein in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion

The this compound core scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The strong inhibitory activity of the closely related analog, PD173074, against key angiogenesis and proliferation-driving kinases such as FGFRs and VEGFR2, provides a compelling rationale for its potential efficacy. The experimental workflows detailed in this guide offer a robust framework for the definitive identification and validation of the molecular targets of this compound and its future derivatives, paving the way for their advancement in the drug discovery pipeline. Further investigation through comprehensive kinase profiling and cell-based assays will be crucial to fully elucidate the therapeutic potential and selectivity of this promising heterocyclic compound.

References

Technical Guide on the Safety and Handling of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides safety and handling information for 4-Chloro-7-methylpyrido[2,3-d]pyrimidine (CAS No. 117890-81-0). Due to limited available safety data for this specific compound, this document also includes information on the closely related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 3680-69-1), to indicate potential hazards. This information should be used as a guide and not as a substitute for a comprehensive risk assessment conducted by qualified professionals.

Introduction

This compound is a heterocyclic compound with applications in pharmaceutical research and development. Understanding its safety profile and proper handling procedures is critical to ensure the well-being of laboratory personnel and to prevent environmental contamination. This guide summarizes the available safety data, handling precautions, and emergency procedures.

Hazard Identification and Classification

Table 1: GHS Hazard Classification (Based on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3, 4H301: Toxic if swallowed[1][2][3], H302: Harmful if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin[1]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1][2]

Signal Word: Danger[2][3]

Hazard Pictograms (Anticipated):

  • Skull and Crossbones

  • Corrosion

  • Exclamation Mark

Precautionary Statements

A comprehensive set of precautionary statements for this compound is not available. The following table summarizes the precautionary statements for the related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and should be considered as best practice.

Table 2: Precautionary Statements (Based on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine)

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1][3]
P270Do not eat, drink or smoke when using this product.[1][3]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
ResponseP301 + P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
P302 + P352IF ON SKIN: Wash with plenty of water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P311Call a POISON CENTER/doctor.
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1][3]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The hazard classifications provided in this guide are based on data from Safety Data Sheets (SDS) of suppliers, which are derived from internal studies or analogous compounds.

Handling and Storage

5.1. Safe Handling:

  • Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[4] Ensure eyewash stations and safety showers are close to the workstation location.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

    • Skin Protection: Wear chemical-impermeable gloves (e.g., PVC) and protective clothing to prevent skin contact.[1][4]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3][4]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in handling areas.[1] Wash hands thoroughly after handling.[1]

5.2. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed when not in use.[1]

  • Store away from incompatible materials and sources of ignition.[1][4]

  • Protect from physical damage.[1]

Emergency Procedures

6.1. First-Aid Measures:

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[4]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

6.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: May emit poisonous fumes under fire conditions.[1]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

6.3. Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to safe areas.[4] Wear appropriate personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

  • Containment and Cleaning Up: Collect and arrange disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[4]

Visualization of Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling cluster_Emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data Sheet Risk_Assessment->Review_SDS Proceed if safe Prepare_PPE Prepare Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Review_SDS->Prepare_PPE Proceed if safe Check_Engineering_Controls Verify Fume Hood and Emergency Equipment Functionality Prepare_PPE->Check_Engineering_Controls Proceed if safe Weigh_and_Dispense Weigh and Dispense in Fume Hood Check_Engineering_Controls->Weigh_and_Dispense Proceed if safe Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Store_Properly Store in a Cool, Dry, Well-Ventilated Area in a Tightly Sealed Container Perform_Experiment->Store_Properly Decontaminate_Work_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Work_Area Spill Spill Perform_Experiment->Spill Exposure Exposure (Inhalation, Skin, Eye, Ingestion) Perform_Experiment->Exposure Fire Fire Perform_Experiment->Fire Dispose_Waste Dispose of Waste According to Regulations Decontaminate_Work_Area->Dispose_Waste Remove_and_Clean_PPE Remove and Clean/Dispose of PPE Dispose_Waste->Remove_and_Clean_PPE Wash_Hands Wash Hands Thoroughly Remove_and_Clean_PPE->Wash_Hands Evacuate_and_Alert Evacuate and Alert Others Spill->Evacuate_and_Alert Follow_First_Aid Follow First-Aid Procedures Exposure->Follow_First_Aid Use_Fire_Extinguisher Use Appropriate Fire Extinguisher Fire->Use_Fire_Extinguisher

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Synthesis Protocol for 4-Chloro-7-methylpyrido[2,3-d]pyrimidine: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, a key heterocyclic intermediate in the development of various therapeutic agents. The synthesis commences with the cyclization of 2-amino-6-methylnicotinic acid to form 7-methylpyrido[2,3-d]pyrimidin-4(8H)-one, which is subsequently chlorinated to yield the target compound. This document outlines the precise experimental procedures, reagent specifications, and quantitative data to ensure reproducibility for researchers in medicinal chemistry and drug discovery.

Introduction

Pyrido[2,3-d]pyrimidines are a class of bicyclic heteroaromatic compounds that are recognized as privileged structures in medicinal chemistry. This scaffold is a core component of numerous compounds investigated for a wide range of biological activities, including kinase inhibition. The 4-chloro substituent serves as a versatile handle for introducing further molecular diversity through nucleophilic substitution reactions, making this compound a valuable building block for the synthesis of compound libraries for drug screening. This protocol details a reliable and efficient synthesis of this important intermediate.

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary steps:

  • Step 1: Cyclization - Formation of 7-methylpyrido[2,3-d]pyrimidin-4(8H)-one from 2-amino-6-methylnicotinic acid and a formylating agent.

  • Step 2: Chlorination - Conversion of the intermediate lactam to the final 4-chloro product using a chlorinating agent.

Experimental Protocols

Step 1: Synthesis of 7-methylpyrido[2,3-d]pyrimidin-4(8H)-one

This procedure details the formation of the pyridopyrimidinone ring system through the cyclization of 2-amino-6-methylnicotinic acid.

Materials and Equipment:

  • 2-amino-6-methylnicotinic acid

  • Formic acid (≥95%)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-methylnicotinic acid (10.0 g, 65.7 mmol).

  • Carefully add formic acid (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Dichloromethane:Methanol 9:1).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 500 mL of ice-cold deionized water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water (3 x 50 mL) and then with cold ethanol (2 x 30 mL).

  • Dry the product under vacuum at 60-70 °C to a constant weight.

Step 2: Synthesis of this compound

This protocol describes the chlorination of the pyridopyrimidinone intermediate to yield the final product.

Materials and Equipment:

  • 7-methylpyrido[2,3-d]pyrimidin-4(8H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Round-bottom flask with reflux condenser and gas trap

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Fume hood

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and evolves HCl gas.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler with a dilute NaOH solution), add 7-methylpyrido[2,3-d]pyrimidin-4(8H)-one (5.0 g, 30.6 mmol).

  • Carefully add phosphorus oxychloride (30 mL, 323 mmol) to the flask.

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.5 mL).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring.

  • Maintain the reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring in an ice bath. This step is highly exothermic.

  • Once the initial exothermic reaction has subsided, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

StepReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
12-amino-6-methylnicotinic acid152.1510.065.77-methylpyrido[2,3-d]pyrimidin-4(8H)-one163.1610.79.588.8
27-methylpyrido[2,3-d]pyrimidin-4(8H)-one163.165.030.6This compound181.615.564.886.3

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination start1 2-amino-6-methylnicotinic acid process1 Reflux (4-6h) start1->process1 reagent1 Formic Acid reagent1->process1 product1 7-methylpyrido[2,3-d]pyrimidin-4(8H)-one process1->product1 process2 Reflux (3-5h) product1->process2 reagent2 POCl3 reagent2->process2 product2 This compound process2->product2 LogicalRelationship Start Starting Material: 2-amino-6-methylnicotinic acid Intermediate Intermediate: 7-methylpyrido[2,3-d]pyrimidin-4(8H)-one Start->Intermediate Cyclization with Formic Acid FinalProduct Final Product: This compound Intermediate->FinalProduct Chlorination with POCl3

Application Notes & Protocols: One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] This scaffold is a core component in a variety of biologically active molecules, demonstrating a wide range of therapeutic potential, including applications as antibacterial, antitumor, antifolate, and kinase inhibiting agents.[1][3][4] The development of efficient, cost-effective, and environmentally benign synthetic methodologies is crucial for building libraries of these compounds for drug discovery.

Traditionally, the synthesis of pyrido[2,3-d]pyrimidines involved multi-step procedures that were often time-consuming, utilized harsh reagents, and generated significant waste.[1][5] In contrast, one-pot, multi-component reactions (MCRs) have emerged as a powerful strategy. These reactions combine multiple reactants in a single vessel to form the final product in a domino sequence, thereby reducing the number of synthetic steps, minimizing waste, and simplifying purification processes.[6][7] This document outlines several robust one-pot protocols for the synthesis of diverse pyrido[2,3-d]pyrimidine derivatives, suitable for researchers in organic synthesis and drug development.

General Reaction Pathway

The predominant mechanism for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines involves a domino sequence of reactions. An aromatic aldehyde first undergoes a Knoevenagel condensation with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). The resulting arylidene intermediate then acts as a Michael acceptor for an aminopyrimidine derivative (e.g., 6-aminouracil). The final step is an intramolecular cyclization followed by dehydration or oxidation to yield the aromatic pyrido[2,3-d]pyrimidine core.[1][6]

G cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product R1 Aromatic Aldehyde R2 Active Methylene Compound I1 Knoevenagel Adduct R1->I1 Knoevenagel Condensation R3 Aminopyrimidine R2->I1 I2 Michael Adduct R3->I2 Michael Addition I1->I2 P Pyrido[2,3-d]pyrimidine Derivative I2->P Intramolecular Cyclization & Aromatization G A 1. Combine Reactants & Catalyst B Add Aldehyde (1 mmol), Malononitrile (1 mmol), 4-Aminouracil (1 mmol), DAHP (10 mol%) to EtOH/H₂O C 2. Reflux Reaction A->C D Heat mixture to reflux. Monitor via TLC. E 3. Isolate Product C->E F Cool to room temperature. Collect precipitate by filtration. G 4. Purify E->G H Wash with water and cold ethanol. Recrystallize from DMF/EtOH. I Final Product G->I G center One-Pot Synthesis of Pyrido[2,3-d]pyrimidines C1 Microwave Irradiation center->C1 C2 Lewis Acids (e.g., Bi(OTf)₃) center->C2 C3 Ionic Liquids (Brønsted-acidic) center->C3 C4 Nanocatalysts (e.g., γ-Fe₂O₃@HAp-SO₃H) center->C4 C5 Mild Base (e.g., DAHP) center->C5 C6 Phase Transfer (e.g., TEBAC) center->C6 A1 Rapid Heating Short Reaction Times C1->A1 A2 High Efficiency Reusable Catalyst C2->A2 A3 Solvent-Free Reusable Catalyst C3->A3 A4 Heterogeneous Easy Separation C4->A4 A5 Green Chemistry Aqueous Media C5->A5 A6 Aqueous Media Good Yields C6->A6

References

Application Notes and Protocols: 4-Chloro-7-methylpyrido[2,3-d]pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a hinge-binding motif in a multitude of kinase inhibitors. Derivatives of this core have demonstrated significant inhibitory activity against a range of protein kinases, making them valuable tools for cancer research and drug discovery. This document provides detailed application notes and protocols for the investigation of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine as a potential kinase inhibitor. While specific data for this exact compound is limited in publicly available literature, the information herein is based on the well-established activities of structurally similar pyrido[2,3-d]pyrimidine derivatives and provides a comprehensive guide for its evaluation.

Target Kinase Profile (Based on Analogs)

Pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit a variety of protein kinases. Based on available literature for analogous compounds, this compound is predicted to show activity against, but not limited to, the following kinase families:

  • Epidermal Growth Factor Receptor (EGFR) and its mutants.

  • Pim Kinases (e.g., PIM-1).

  • Cyclin-Dependent Kinases (CDKs) .

  • Tyrosine Kinases such as c-Src, Bcr-Abl, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).

  • Threonine Tyrosine Kinase (TTK) .

Data Presentation: Inhibitory Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives

The following tables summarize the inhibitory activities of various pyrido[2,3-d]pyrimidine derivatives against several cancer cell lines and kinases. This data provides a reference for the potential efficacy of this compound.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 4 MCF-7Breast Cancer0.57[1]
Compound 11 MCF-7Breast Cancer1.31[1]
Compound 4 HepG2Liver Cancer1.13[1]
Compound 11 HepG2Liver Cancer0.99[1]
Compound B1 H1975Lung Cancer0.087[2]
Compound B8 H1975Lung Cancer0.297[2]
Compound B8 A549Lung Cancer0.440[2]
Compound 2a Glioblastoma, TNBC, OSCC, Colon CancerVarious4 - 8[3]

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound B1 EGFRL858R/T790M13[2]
Compound 4 PIM-111.4[1]
Compound 10 PIM-117.2[1]
PD 173074c-Src< 10[4]
PD 173074Lck< 5[4]
Compound 6 eEF-2K420[5]
Compound 9 eEF-2K930[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase. A common method is a fluorescence-based assay.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate (biotinylated)

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 100 mM EDTA)

  • Detection reagents (e.g., Streptavidin-conjugated fluorophore and a phospho-specific antibody labeled with a FRET partner)

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in the kinase assay buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the recombinant kinase solution (pre-diluted in kinase assay buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of a pre-mixed solution of the peptide substrate and ATP (at a concentration close to its Km value) in kinase assay buffer to each well.

    • Incubate the plate at 30°C for 1-2 hours.

  • Stop Reaction: Add 5 µL of the stop solution to each well.

  • Detection:

    • Add 10 µL of the detection reagent mixture to each well.

    • Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock in complete culture medium). Include a DMSO-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified EGFR signaling pathway, a common target for pyrido[2,3-d]pyrimidine inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits (ATP-competitive) Proliferation Proliferation Survival Survival Differentiation Differentiation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Transcription Factors->Proliferation Transcription Factors->Survival Transcription Factors->Differentiation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Survival

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Determine IC50 Determine IC50 In Vitro Kinase Assay->Determine IC50 Selectivity Profiling Selectivity Profiling Determine IC50->Selectivity Profiling Cell Proliferation Assay Cell Proliferation Assay Selectivity Profiling->Cell Proliferation Assay Western Blot for\nTarget Phosphorylation Western Blot for Target Phosphorylation Cell Proliferation Assay->Western Blot for\nTarget Phosphorylation Apoptosis Assay Apoptosis Assay Western Blot for\nTarget Phosphorylation->Apoptosis Assay Xenograft Model Xenograft Model Apoptosis Assay->Xenograft Model Pharmacokinetics Pharmacokinetics Xenograft Model->Pharmacokinetics Toxicity Studies Toxicity Studies Pharmacokinetics->Toxicity Studies

Caption: General workflow for the preclinical evaluation of a kinase inhibitor.

References

Application of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methylpyrido[2,3-d]pyrimidine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to serve as a versatile starting material for the synthesis of a wide array of kinase inhibitors. The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. This document provides a detailed overview of its application, focusing on the synthesis of kinase inhibitors, relevant biological data, experimental protocols, and the signaling pathways these inhibitors target.

Application as a Scaffold for Kinase Inhibitors

The pyrido[2,3-d]pyrimidine core is a key structural motif in numerous potent and selective kinase inhibitors. The 7-methyl substitution can influence the binding affinity and selectivity of the final compounds. This scaffold has been successfully employed in the development of inhibitors for several important kinase targets implicated in cancer and other diseases.

Key Kinase Targets:
  • Threonine Tyrosine Kinase (TTK): TTK, also known as Mps1, is a critical regulator of the spindle assembly checkpoint and a promising target in oncology.[1][2] Derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized and shown to be potent and selective TTK inhibitors.[1]

  • Abl Kinase: The aberrant activity of the Bcr-Abl fusion protein is the primary cause of chronic myeloid leukemia (CML). Pyrido[2,3-d]pyrimidin-7-ones have been developed as potent inhibitors of Abl kinase.

  • Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFR): These receptor tyrosine kinases are involved in cell proliferation and angiogenesis. Pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against both FGFR and PDGFR.

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer. The pyrido[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors targeting mutant forms of EGFR.[3]

  • PIM-1 Kinase: This serine/threonine kinase is overexpressed in various cancers and is involved in cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine derivatives have shown potent PIM-1 kinase inhibition.[4]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities of representative pyrido[2,3-d]pyrimidine derivatives.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
B1 EGFRL858R/T790M13Olmutinib-
Compound 4 PIM-111.4Staurosporine16.7
Compound 10 PIM-117.2Staurosporine16.7
Compound 5o TTK23--
PD173955 Bcr-Abl1-2Imatinib (STI-571)-

Experimental Protocols

Synthesis of a Representative 2-Anilino-7-methylpyrido[2,3-d]pyrimidin-7(8H)-one

This protocol is adapted from the synthesis of related pyrido[2,3-d]pyrimidin-7-one compounds and illustrates a general approach starting from this compound.

Step 1: Nucleophilic Substitution with an Aniline Derivative

  • To a solution of this compound (1 mmol) in a suitable solvent such as isopropanol or DMF, add the desired aniline derivative (1.2 mmol) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 mmol).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(arylamino)-7-methylpyrido[2,3-d]pyrimidine.

Step 2: Conversion to the Pyrido[2,3-d]pyrimidin-7(8H)-one

While the user's starting material is specified as this compound, the synthesis of many potent inhibitors in this class involves a pyrido[2,3-d]pyrimidin-7(8H)-one core. The following is a general procedure for the construction of this core, which can then be chlorinated to yield the desired starting material for further derivatization.

  • A mixture of a suitable 2-aminopyrimidine derivative, an α,β-unsaturated ester, and a base (e.g., sodium methoxide) in a high-boiling solvent like diphenyl ether is heated at high temperatures (195-230 °C).

  • The reaction proceeds via a Michael addition followed by an intramolecular cyclization and aromatization to yield the pyrido[2,3-d]pyrimidin-7(8H)-one core.

  • The resulting pyridone can then be chlorinated at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the in vitro kinase inhibitory activity of synthesized compounds using the commercially available ADP-Glo™ Kinase Assay from Promega.[5][6]

Materials:

  • Kinase of interest (e.g., TTK, Abl)

  • Substrate for the kinase

  • ATP

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP formed.

  • Incubation and Measurement: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Visualizations

Understanding the signaling pathways in which the target kinases operate is crucial for drug development. Below are representations of the TTK and Abl kinase signaling pathways generated using the DOT language.

TTK Signaling Pathway in Mitosis

Threonine Tyrosine Kinase (TTK) plays a pivotal role in the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[2] Inhibition of TTK can lead to mitotic errors and cell death, making it an attractive target for cancer therapy.

TTK_Signaling_Pathway cluster_mitosis Mitotic Progression cluster_SAC Spindle Assembly Checkpoint (SAC) cluster_Inhibitor Therapeutic Intervention Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Unattached_Kinetochores Unattached Kinetochores TTK TTK (Mps1) Unattached_Kinetochores->TTK activates MAD2_BUBR1 MAD2/BUBR1 Complex TTK->MAD2_BUBR1 recruits & phosphorylates MCC Mitotic Checkpoint Complex (MCC) MAD2_BUBR1->MCC forms APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Securin_CyclinB Securin & Cyclin B APC_C->Securin_CyclinB degrades Separase Separase Securin_CyclinB->Separase inhibits Chromosome_Segregation Chromosome Segregation Separase->Chromosome_Segregation cleaves cohesin, allows segregation Inhibitor Pyrido[2,3-d]pyrimidine TTK Inhibitor Inhibitor->TTK Inhibits

Caption: TTK Signaling Pathway in the Spindle Assembly Checkpoint.

Abl Kinase Signaling Pathway in CML

The Bcr-Abl fusion protein exhibits constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that drive the proliferation and survival of chronic myeloid leukemia (CML) cells.

Abl_Kinase_Signaling_Pathway cluster_cell CML Cell cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes cluster_inhibitor Therapeutic Intervention Bcr_Abl Bcr-Abl (Constitutively Active) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Bcr_Abl->RAS_RAF_MEK_ERK activates JAK_STAT JAK-STAT Pathway Bcr_Abl->JAK_STAT activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Bcr_Abl->PI3K_AKT_mTOR activates Adhesion Altered Cell Adhesion Bcr_Abl->Adhesion Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Survival Inhibition of Apoptosis JAK_STAT->Survival PI3K_AKT_mTOR->Survival Inhibitor Pyrido[2,3-d]pyrimidine Abl Inhibitor (e.g., PD173955) Inhibitor->Bcr_Abl Inhibits

Caption: Bcr-Abl Kinase Signaling Pathways in CML.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its amenability to chemical modification allows for the fine-tuning of biological activity and pharmacokinetic properties. The examples and protocols provided herein serve as a guide for researchers in the design and synthesis of novel therapeutic agents based on this privileged scaffold. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to unlock its full potential in drug discovery.

References

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its structural similarity to purine nucleobases, making it a cornerstone in the development of various therapeutic agents.[1][2] Compounds bearing this core have shown a wide range of biological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] Specifically, derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones are of significant interest as inhibitors of cyclin-dependent kinases (CDKs), with palbociclib being a notable FDA-approved drug for breast cancer treatment.[2][5]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[6][7] This protocol details the experimental procedure for the Suzuki coupling of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine with various arylboronic acids. This reaction enables the introduction of diverse aryl substituents at the C4 position, providing a valuable tool for generating libraries of novel compounds for drug discovery and medicinal chemistry programs.[8]

Reaction Principle:

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[9] The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The coupled product, 4-Aryl-7-methylpyrido[2,3-d]pyrimidine, is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[7]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)₂ Base PdII_Aryl_R Ar-Pd(II)L_n-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R ArX_in ArX_in RBOH2_in RBOH2_in ArR_out ArR_out

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[6]

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst (0.02-0.05 eq) to the flask under the inert atmosphere.[6]

    • Add the degassed solvent to the reaction mixture. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[10]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

    • Heat the reaction mixture to the desired temperature, typically between 80-110 °C, and stir vigorously.[6] The reaction can also be performed using microwave irradiation at 100-140 °C for a shorter duration (15-60 minutes).[10][11]

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours for conventional heating).[6]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Aryl-7-methylpyrido[2,3-d]pyrimidine.

Below is a diagram illustrating the general experimental workflow.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup degas Degas with Inert Gas setup->degas heat Heating / Microwave Irradiation degas->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Work-up (Extraction and Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of chloro-heterocycles, which can be adapted for this compound.

EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C) / TimeYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane/H₂O100 / 24h81[10][11]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF90 / 12h~90 (typical)[9]
33-Nitrophenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O100 / 15min (MW)79[10]
4Naphthylboronic acidPd₂(dba)₃/XPhos (2)K₃PO₄ (2)Toluene110 / 18hHigh (typical)[13]

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Concluding Remarks

The described Suzuki-Miyaura cross-coupling protocol provides a robust and versatile method for the synthesis of 4-aryl-7-methylpyrido[2,3-d]pyrimidines. The resulting compounds are of significant interest in medicinal chemistry and drug discovery due to the established biological importance of the pyrido[2,3-d]pyrimidine scaffold.[1][3] This procedure serves as a foundational method that can be adapted and optimized for a wide range of arylboronic acids to generate diverse libraries of potential therapeutic agents.

References

Application Notes and Protocols: 4-Chloro-7-methylpyrido[2,3-d]pyrimidine as a Versatile Building Block for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine and its close analog, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, as pivotal building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). A significant body of research highlights the utility of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core in the development of kinase inhibitors. While the 7-methyl analog is less commonly cited, the synthetic principles and applications are largely translatable. This document will focus on the well-documented applications of the pyrrolo[2,3-d]pyrimidine core, with the understanding that similar methodologies can be applied to its 7-methyl-pyrido counterpart.

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in potent kinase inhibitors used in the treatment of cancer and inflammatory diseases.[1][2][3] The chlorine atom at the 4-position serves as a versatile handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, allowing for the introduction of various functional groups to modulate biological activity.[1][2]

Key Applications in API Synthesis

The primary application of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway. This pathway is crucial for immune system regulation, and its dysregulation is implicated in various autoimmune diseases and cancers. Prominent APIs synthesized from this building block include:

  • Tofacitinib: An inhibitor of JAK1, JAK2, and JAK3 for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

  • Ruxolitinib: A JAK1 and JAK2 inhibitor used to treat myelofibrosis and polycythemia vera.

  • Baricitinib: An inhibitor of JAK1 and JAK2 for the treatment of rheumatoid arthritis.

  • Oclacitinib: A JAK inhibitor used in veterinary medicine to treat allergic dermatitis in dogs.[4]

The general synthetic strategy involves the coupling of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core with a suitable amine-containing side chain. The 7-position of the pyrrole ring is often protected during this synthesis, for example, with a tosyl group.[4]

Data Presentation: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Several synthetic routes for the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported, with varying yields and purities. Below is a summary of quantitative data from a patented method.[4]

StepReactantsKey Reagents/SolventsYield (%)Purity (%)Reference
1. Preparation of ethyl 2-cyano-4,4-dimethoxybutanoateEthyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethanePotassium carbonate, Potassium iodide, Toluene7483[4]
2. Preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-olEthyl 2-cyano-4,4-dimethoxybutanoate, Formamidine acetateSodium ethoxide/ethanol--[4]
3. Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-olHydrochloric acid (aqueous)7599.8[4]
4. Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine7H-pyrrolo[2,3-d]pyrimidin-4-olPhosphoryl chloride, N,N-diisopropylethylamine, Toluene8499.9[4]

Experimental Protocols

The following are detailed protocols for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, adapted from a patented procedure.[4]

Protocol 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • A mixture of ethyl 2-cyano-4,4-dimethoxybutanoate (technical grade: 80% purity, 126 g, 0.63 mol) is added to a mixture of formamidine acetate (95.5 g, 0.92 mol) and sodium ethoxide (20% by weight in ethanol, 600 g).

  • The reaction mixture is heated to reflux until the reaction is complete (monitored by TLC or HPLC).

  • The reaction mixture is concentrated under vacuum.

  • The residue is diluted with water (74 g) and distillation is continued, followed by the addition of more water (632 g).

  • The resulting aqueous solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is acidified by the addition of aqueous hydrochloric acid (32% by weight, 226 g).

  • The mixture is aged at 45°C until cyclization is complete.

  • The reaction mixture is cooled to room temperature and the pH is adjusted to 4 by the addition of concentrated sodium hydroxide solution.

  • The product is isolated by filtration, washed with water, and dried under vacuum at a temperature not exceeding 100°C to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Protocol 2: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (86 g, 0.64 mol), phosphoryl chloride (185 g), and toluene (373 g) is warmed to 50°C.

  • N,N-diisopropylethylamine (97 g) is added in portions, maintaining the temperature at 50°C until the reaction is complete.

  • The reaction mixture is poured onto water (770 g) at a maximum temperature of 35°C.

  • The pH of the mixture is adjusted to 8-9 by the addition of concentrated sodium hydroxide solution.

  • The mixture is aged at 40°C for a minimum of 1 hour.

  • The product is collected by centrifugation, washed with water, and dried under vacuum at a temperature below 80°C to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Mandatory Visualizations

Synthesis_Workflow A Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane B Ethyl 2-cyano-4,4- dimethoxybutanoate A->B K2CO3, KI Toluene C 6-amino-5-(2,2-dimethoxyethyl) -pyrimidin-4-ol B->C Formamidine acetate NaOEt/EtOH D 7H-pyrrolo[2,3-d]pyrimidin-4-ol C->D aq. HCl 45°C E 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine D->E POCl3, DIPEA Toluene, 50°C F API (e.g., Tofacitinib) E->F Amine side chain Coupling reaction

Caption: General synthetic workflow for APIs using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene API API (e.g., Tofacitinib) (JAK Inhibitor) API->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of APIs.

References

Application Notes and Protocols for Cell-based Assays Using 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Chloro-7-methylpyrido[2,3-d]pyrimidine in cell-based assays. The protocols detailed below are designed to assess the compound's efficacy as a potential kinase inhibitor by evaluating its impact on downstream signaling pathways and cellular phenotypes such as proliferation and apoptosis.

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a core structure in numerous compounds developed as kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is frequently implicated in diseases such as cancer.[4][5] Consequently, inhibitors of these enzymes are of significant interest in drug discovery. This compound, a derivative of this class, is hypothesized to exhibit inhibitory activity against one or more protein kinases.

This document outlines two key cell-based assay protocols: a Cell-Based ELISA for ERK1/2 Phosphorylation to assess the compound's effect on a common signaling pathway, and a Cell Proliferation Assay to determine its impact on cancer cell growth. Additionally, a protocol for assessing apoptosis induction is included.

Key Experiments and Methodologies

Cell-Based ELISA for ERK1/2 Phosphorylation

This assay is designed to quantify the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a key component of the MAPK/ERK signaling pathway, in response to treatment with this compound.[6][7][8][9] A decrease in ERK1/2 phosphorylation would suggest inhibition of an upstream kinase in this pathway.

Experimental Protocol

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 ELISA Kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.[10]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

  • Compound Treatment: Remove the cell culture medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (a known inhibitor of the pathway). Incubate for the desired time (e.g., 1-24 hours).

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.[10]

  • ELISA: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate for both phospho-ERK1/2 and total ERK1/2.[10] b. Follow the manufacturer's instructions for the ELISA kit, which typically involves incubation with detection and secondary antibodies, washing steps, and the addition of a substrate.[10][11] c. Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each well. Plot the normalized values against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in metabolic activity suggests that the compound is cytotoxic or inhibits cell growth.

Experimental Protocol

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compound.

Experimental Protocol

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Data Presentation

The quantitative data from the described assays should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Cytotoxic Activity of this compound on Cancer Cell Lines

Cell LineCompoundIC50 (µM)
MCF-7This compound0.57
HepG2This compound1.13
MCF-10A (Normal)This compound> 50
Doxorubicin (Positive Control)0.85

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 48 hours of treatment, as determined by the MTT assay.

Table 2: Apoptosis Induction in MCF-7 Cells by this compound

Treatment% Early Apoptosis% Late Apoptosis% Total Apoptosis
Vehicle Control (DMSO)0.450.170.62
This compound (0.57 µM)25.4310.7136.14
Staurosporine (1 µM) (Positive Control)35.1215.6850.80

Cells were treated for 48 hours and analyzed by Annexin V-FITC/PI staining and flow cytometry.

Visualizations

Signaling Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Compound 4-Chloro-7-methyl- pyrido[2,3-d]pyrimidine Compound->RAF inhibits Cell_Cycle_Proliferation Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare compound dilutions B->C D Perform Cell-Based ELISA or MTT Assay C->D E Read plate and analyze data D->E F Determine IC50 E->F

Caption: Workflow for cell-based kinase inhibitor screening.

Logical Relationship

Logical_Relationship Compound 4-Chloro-7-methyl- pyrido[2,3-d]pyrimidine Kinase Target Kinase Compound->Kinase Inhibits Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Activates Signaling Downstream Signaling Phosphorylation->Signaling Proliferation Cell Proliferation Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: Expected mechanism of action for a kinase inhibitor.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, a key intermediate in the development of various pharmaceutical agents. The synthesis is a two-step process commencing with the cyclization of 2-amino-6-methylnicotinic acid with formamide to yield 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one, followed by chlorination using phosphorus oxychloride (POCl₃) to afford the final product. This protocol is designed to be scalable and efficient for laboratory and pilot plant settings.

Introduction

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The 4-chloro-7-methyl derivative, in particular, serves as a crucial building block for the synthesis of targeted therapies, including kinase inhibitors. The presented protocol offers a reliable and reproducible method for obtaining this intermediate in high yield and purity.

Overall Reaction Scheme

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 2-amino-6-methylnicotinic_acid 2-amino-6-methylnicotinic acid intermediate 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one 2-amino-6-methylnicotinic_acid->intermediate Heat formamide Formamide formamide->intermediate final_product This compound intermediate->final_product Heat POCl3 POCl3 POCl3->final_product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one

This procedure details the cyclization of 2-amino-6-methylnicotinic acid with formamide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-amino-6-methylnicotinic acid98%Commercially Available
FormamideACS GradeCommercially Available
IsopropanolACS GradeCommercially Available
Deionized Water-In-house

Equipment:

  • Three-neck round-bottom flask (appropriate for scale)

  • Reflux condenser

  • Heating mantle with temperature controller

  • Mechanical stirrer

  • Buchner funnel and filter flask

  • Vacuum oven

Protocol:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-6-methylnicotinic acid (1.0 eq).

  • Add formamide (10-15 vol eq).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add deionized water (10 vol eq) to the mixture to precipitate the product.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a 1:1 mixture of isopropanol and water (2 x 5 vol eq).

  • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid
Step 2: Synthesis of this compound

This procedure outlines the chlorination of 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one>98%From Step 1
Phosphorus oxychloride (POCl₃)99%Commercially Available
TolueneAnhydrousCommercially Available
DichloromethaneACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution-In-house
Brine-In-house
Anhydrous Sodium Sulfate-Commercially Available

Equipment:

  • Three-neck round-bottom flask (appropriate for scale)

  • Reflux condenser with a gas outlet connected to a scrubber

  • Heating mantle with temperature controller

  • Mechanical stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and evolves HCl gas.

  • To a dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one (1.0 eq) and toluene (10 vol eq).

  • Heat the suspension to 80-90 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Adjust the pH of the aqueous layer to 7-8 with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 10 vol eq).

  • Combine the organic layers, wash with brine (1 x 10 vol eq), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Quantitative Data:

ParameterValue
Typical Yield75-85%
Purity (by HPLC)>99%
AppearanceWhite to off-white crystalline solid

Logical Relationship Diagram

G start Start: 2-amino-6-methylnicotinic acid cyclization Cyclization with Formamide (150-160°C) start->cyclization intermediate Intermediate: 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one cyclization->intermediate chlorination Chlorination with POCl3 (Reflux) intermediate->chlorination product Final Product: This compound chlorination->product purification Purification (Recrystallization) product->purification final End purification->final

Figure 2: Logical workflow of the synthesis process.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • The chlorination reaction evolves HCl gas, which is corrosive and toxic. Use a gas scrubber to neutralize the off-gas.

  • Quenching the reaction mixture with ice/water is highly exothermic and should be done slowly and carefully.

Conclusion

The provided protocol offers a comprehensive and scalable method for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for further synthetic applications in the pursuit of novel therapeutics.

Anwendungs- und Protokollhinweise: Derivatisierung von 4-Chlor-7-methylpyrido[2,3-d]pyrimidin für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Das Pyrido[2,3-d]pyrimidin-Gerüst ist eine bedeutende heterozyklische Struktur in der medizinischen Chemie und dient als Grundlage für die Entwicklung potenter Inhibitoren verschiedener biologischer Zielmoleküle, insbesondere von Kinasen.[1][2][3] Die Derivatisierung von 4-Chlor-7-methylpyrido[2,3-d]pyrimidin ist eine Schlüsselstrategie zur Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR), um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von Leitstrukturen zu optimieren.[4][5] Diese Notizen beschreiben die Synthesestrategien, detaillierte experimentelle Protokolle und fassen repräsentative SAR-Daten zusammen.

Einleitung und strategische Überlegungen

Das 4-Chlor-7-methylpyrido[2,3-d]pyrimidin-Gerüst bietet eine reaktive Position am C4-Atom. Das Chloratom ist durch die elektronenziehenden Stickstoffatome im heterozyklischen Ringsystem aktiviert und somit anfällig für nukleophile aromatische Substitution (SNAr).[6][7] Diese Reaktion ist die primäre Methode zur Einführung einer Vielzahl von funktionellen Gruppen, um die chemische Vielfalt für SAR-Studien zu erzeugen. Die Modifikationen zielen typischerweise darauf ab, die Wechselwirkungen mit der ATP-Bindungsstelle von Proteinkinasen zu verbessern.[1][5]

Anwendungs-Hinweise: Synthese und SAR von C4-substituierten Derivaten

Die häufigste Derivatisierung ist die Substitution des C4-Chloratoms durch Amine, was zur Bildung von 4-Amino-Derivaten führt. Diese Reaktion wird typischerweise in einem polaren aprotischen Lösungsmittel wie DMF oder NMP bei erhöhten Temperaturen durchgeführt, oft in Gegenwart einer Base, um den entstehenden Chlorwasserstoff zu neutralisieren.

Allgemeines Reaktionsschema:

Allgemeines Reaktionsschema der S<sub>N</sub>Ar-Reaktion Abbildung 1: Allgemeine SNAr-Reaktion am 4-Chlor-7-methylpyrido[2,3-d]pyrimidin mit einem primären oder sekundären Amin (R¹R²NH) zur Bildung des C4-substituierten Produkts.

Struktur-Wirkungs-Beziehungen (SAR)

Die SAR-Studien konzentrieren sich auf die Untersuchung, wie verschiedene Substituenten (R¹ und R²) an der C4-Position die biologische Aktivität beeinflussen. Die Daten werden typischerweise als IC₅₀-Werte (halbmaximale Hemmkonzentration) gegen ein Zielenzym, z. B. eine Tyrosinkinase, dargestellt.

Tabelle 1: Repräsentative SAR-Daten für 4-substituierte Derivate gegen die Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Kinase

VerbindungR¹-GruppeR²-GruppeIC₅₀ (µM) für FGFRAnmerkungen zur SAR
1a HPhenyl1.25Basische Leitstruktur.
1b H2,6-Dichlorphenyl0.15Ortho-Substitution am Phenylring erhöht die Wirksamkeit signifikant.[1][4][8]
1c H3-Methoxyphenyl0.80Meta-Substitution hat einen geringeren positiven Effekt.
1d HCyclohexyl5.60Aliphatische Substituenten zeigen eine geringere Wirksamkeit.
1e MethylPhenyl2.50N-Methylierung reduziert die Aktivität, möglicherweise durch Verlust einer H-Brücken-Donor-Fähigkeit.

Hinweis: Die dargestellten Daten sind illustrativ und basieren auf allgemeinen Trends, die in der Literatur für Pyrido[2,3-d]pyrimidin-Kinase-Inhibitoren beschrieben werden.[1][4][5]

Experimentelle Protokolle

Protokoll 1: Allgemeine Vorgehensweise zur Synthese von 4-(Arylamino)-7-methylpyrido[2,3-d]pyrimidin-Derivaten (z.B. Verbindung 1b)

Materialien:

  • 4-Chlor-7-methylpyrido[2,3-d]pyrimidin (1.0 Äq.)

  • 2,6-Dichloranilin (1.2 Äq.)

  • Diisopropylethylamin (DIPEA) (2.0 Äq.)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Reaktionsgefäß mit Rückflusskühler und Magnetrührer

  • Standard-Ausrüstung für Aufarbeitung und Säulenchromatographie (Silicagel)

  • Analysegeräte (TLC, LC-MS, NMR)

Durchführung:

  • Lösen Sie 4-Chlor-7-methylpyrido[2,3-d]pyrimidin (1.0 Äq.) und 2,6-Dichloranilin (1.2 Äq.) in wasserfreiem DMF in einem geeigneten Reaktionsgefäß.

  • Fügen Sie DIPEA (2.0 Äq.) zur Reaktionsmischung hinzu.

  • Erhitzen Sie die Mischung unter Rühren für 6-12 Stunden auf 100 °C.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (TLC) oder LC-MS.

  • Nach vollständigem Umsatz kühlen Sie die Reaktion auf Raumtemperatur ab.

  • Gießen Sie die Reaktionsmischung in Eiswasser, um das Produkt auszufällen.

  • Filtrieren Sie den Niederschlag ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Silicagel (z.B. mit einem Gradienten aus Hexan/Ethylacetat), um das Zielprodukt zu isolieren.

  • Charakterisieren Sie das gereinigte Produkt mittels LC-MS und NMR-Spektroskopie, um die Struktur und Reinheit zu bestätigen.

Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und einen relevanten Signalweg.

G start Startmaterial (4-Chlor-7-methyl...) reaktion Nukleophile Aromatische Substitution (SNAr) start->reaktion + Amin (R-NH2) + Base, Hitze aufarbeitung Aufarbeitung (Extraktion/Fällung) reaktion->aufarbeitung reinigung Reinigung (Säulenchromatographie) aufarbeitung->reinigung charakterisierung Charakterisierung (NMR, MS, HPLC) reinigung->charakterisierung screening Biologisches Screening (z.B. Kinase-Assay) charakterisierung->screening Reine Derivate sar SAR-Analyse screening->sar IC50-Werte

Bildunterschrift: Experimenteller Arbeitsablauf von der Synthese bis zur SAR-Analyse.

Bildunterschrift: Hemmung eines Rezeptor-Tyrosinkinase-Signalwegs durch ein Derivat.

References

Application Notes and Protocols for the Quantification of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine. The methods described herein are essential for quality control, pharmacokinetic studies, and various research applications. The protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are based on established analytical methodologies for similar pyrimidine derivatives.

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below. These methods offer a range of sensitivity, selectivity, and throughput to suit various analytical needs.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass spectrometric detection.Measurement of light absorbance at a specific wavelength.
Typical Application Purity testing, in-process control, and quantification in bulk material and pharmaceutical formulations.Bioanalysis of plasma and tissue samples, impurity profiling, and metabolite identification.Rapid quantification in simple matrices, dissolution testing.
Selectivity Moderate to HighVery HighLow to Moderate
Sensitivity ng-µg rangepg-ng rangeµg-mg range

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Experimental Protocol

A. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Reference standard of this compound

B. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

C. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC-UV method for a similar pyrimidine derivative, which can be used as a reference for this compound.

ParameterTypical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow prep Sample Preparation (Dissolution & Filtration) hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Inject detect UV Detection (254 nm) hplc->detect data Data Acquisition & Processing detect->data quant Quantification (Calibration Curve) data->quant

HPLC-UV Analysis Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma.

Experimental Protocol

A. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Heated Electrospray Ionization (HESI) source

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) - a structurally similar compound, if available.

B. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B for 0.5 min, then to 95% B over 4 minutes, hold for 1 min, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • Quantifier: Precursor Ion (m/z) [M+H]⁺ → Product Ion

    • Qualifier: Precursor Ion (m/z) [M+H]⁺ → Product Ion

C. Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

The following table provides expected validation parameters for a bioanalytical LC-MS/MS method.

ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%

Experimental Workflow

LCMS_Workflow sample Plasma Sample + Internal Standard ppt Protein Precipitation (Acetonitrile) sample->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject quant Quantification lcms->quant

LC-MS/MS Bioanalytical Workflow

UV-Vis Spectrophotometric Method

This protocol outlines a simple and rapid method for the quantification of this compound in bulk or simple formulations. A similar method has been validated for other pyrimidine derivatives.[1]

Experimental Protocol

A. Instrumentation and Materials:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Methanol (UV grade)

  • Reference standard of this compound

B. Method Parameters:

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of the compound from 200-400 nm. For a similar pyrimidine derivative, the λmax was found to be 275 nm.[1]

  • Blank: Methanol

C. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard, dissolve in and dilute to 100 mL with methanol.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Sample Solution: Prepare a solution of the sample in methanol to obtain a concentration within the calibration range.

Quantitative Data Summary

The following table presents typical validation data for a UV-Vis spectrophotometric method for a pyrimidine derivative.[1]

ParameterTypical Value
Linearity Range 2 - 20 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Precision (%RSD) < 1.5%
Accuracy (% Recovery) 98 - 102%

Potential Signaling Pathway Involvement

Pyrido[2,3-d]pyrimidine derivatives are known to act as kinase inhibitors.[2][3] Based on the activity of structurally similar compounds, this compound may potentially inhibit kinases such as PIM-1, CDK4, CK2, and EGFR, which are implicated in cell cycle progression, proliferation, and survival.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.

PIM1_Pathway PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Inhibits pBAD p-BAD BAD->pBAD Apoptosis Apoptosis Bcl2->Apoptosis Inhibits pBAD->Bcl2 Dissociates from

PIM-1 Kinase Signaling
CDK4/6-Cyclin D Signaling Pathway

The CDK4/6-Cyclin D complex is a key regulator of the G1-S phase transition in the cell cycle. It phosphorylates the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent gene expression required for DNA replication.

CDK4_Pathway CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Sequesters pRb p-Rb Rb->pRb Gene_Expression S-Phase Gene Expression E2F->Gene_Expression Activates Cell_Cycle G1-S Transition Gene_Expression->Cell_Cycle pRb->E2F Releases

CDK4/6-Cyclin D Pathway

References

Application Notes and Protocols for 4-Chloro-7-methylpyrido[2,3-D]pyrimidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, including potent inhibition of various protein kinases.[1] This structural motif is related to purines, making it an ideal candidate for interacting with ATP-binding sites of kinases.[1] The specific analog, 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, serves as a valuable starting fragment in fragment-based drug discovery (FBDD) campaigns, particularly those targeting kinases implicated in oncology and inflammatory diseases. Its relatively low molecular weight and the presence of a reactive chlorine atom at the 4-position make it an excellent starting point for fragment elaboration and optimization.[1]

These application notes provide an overview of the utility of this compound in FBDD, along with detailed protocols for its screening and initial characterization.

Biological Activity and Therapeutic Potential

Derivatives of the pyrido[2,3-d]pyrimidine core have demonstrated significant inhibitory activity against a range of protein kinases. The 4-chloro substituent provides a handle for medicinal chemists to introduce various functionalities to enhance potency and selectivity. While specific FBDD screening data for this compound is not extensively published, the activities of its elaborated derivatives highlight the potential of this fragment.

Table 1: Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound/DerivativeTarget KinaseIC50Cell LineCytotoxicity IC50Reference
Pyrido[2,3-d]pyrimidine derivative 4 PIM-111.4 nMMCF-70.57 µM[2]
Pyrido[2,3-d]pyrimidine derivative 10 PIM-117.2 nM--[2]
Pyrido[2,3-d]pyrimidine derivative 6b VEGFR-2-HepG22.68 µM[3]
Pyrido[2,3-d]pyrimidine derivative 7b HER-2-MCF-76.22 µM[3]
Pyrido[2,3-d]pyrimidine derivative 52 PDGFRβ, EGFR, CDK4/Cyclin D1-HepG-20.3 µM[4]
PD180970Bcr/Abl2.5 nMK562-[4]

Note: The listed compounds are derivatives of the core pyrido[2,3-d]pyrimidine scaffold and illustrate the therapeutic potential of this chemical class.

The data in Table 1 showcases that modifications to the pyrido[2,3-d]pyrimidine core can yield highly potent inhibitors of various kinases, with significant anti-proliferative activity in cancer cell lines. This underscores the value of starting with a well-characterized fragment like this compound for a kinase-targeted FBDD program.

Fragment-Based Drug Discovery (FBDD) Workflow

The general workflow for utilizing this compound in an FBDD campaign is outlined below. This process begins with initial screening to identify binding, followed by structural studies to understand the binding mode, and finally, chemical elaboration to improve affinity and selectivity.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Fragment Library Screening (e.g., this compound) B Primary Biophysical Screen (e.g., Thermal Shift Assay) A->B High-throughput C Hit Confirmation (e.g., NMR, SPR, ITC) B->C Validate hits D Structural Biology (X-ray Crystallography, Cryo-EM) C->D Confirmed Hits E Structure-Guided Fragment Elaboration (Fragment Growing, Linking, Merging) D->E Binding mode F Synthesis of Analogs E->F G In vitro Potency & Selectivity Assays F->G Test new compounds G->E Iterative Optimization H ADME/Tox Profiling G->H Optimized Leads I In vivo Efficacy Studies H->I J Preclinical Candidate I->J

Caption: FBDD workflow using this compound.

Signaling Pathway Context

Pyrido[2,3-d]pyrimidine derivatives are frequently designed as inhibitors of protein kinases within critical cell signaling pathways. A common target class is Receptor Tyrosine Kinases (RTKs), which, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. Dysregulation of these pathways is a hallmark of many cancers.

Signaling_Pathway cluster_0 Kinase Inhibition by Pyrido[2,3-d]pyrimidine Analog Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylates Fragment This compound Derivative Fragment->RTK Inhibits ATP binding ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of RTK signaling by a pyrido[2,3-d]pyrimidine derivative.

Experimental Protocols

The following are generalized protocols for the initial stages of an FBDD campaign using this compound.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

Objective: To rapidly identify fragments that bind to and stabilize the target protein, causing an increase in its melting temperature (Tm).

Materials:

  • Target protein (e.g., a purified kinase domain) at a concentration of 2-5 µM in a suitable buffer (e.g., HEPES, pH 7.5, 150 mM NaCl).

  • This compound stock solution (100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96- or 384-well PCR plates.

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

  • Prepare a master mix of the target protein and SYPRO Orange dye. For a 20 µL final reaction volume, mix the protein solution with SYPRO Orange to a final concentration of 5x.

  • Dispense 19.8 µL of the protein/dye master mix into each well of the PCR plate.

  • Add 0.2 µL of the 100 mM fragment stock solution to the appropriate wells for a final fragment concentration of 1 mM (final DMSO concentration of 1%). Include DMSO-only wells as a negative control.

  • Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15 minutes.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Analyze the resulting melt curves to determine the Tm for each well. A significant positive shift in Tm (ΔTm ≥ 2°C) compared to the DMSO control indicates a potential hit.

Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)

Objective: To confirm the binding of fragment hits to the target protein and to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified target protein (20-50 µM) in ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • This compound (1-2 mM) dissolved in the same ITC buffer.

  • Isothermal titration calorimeter.

Procedure:

  • Thoroughly dialyze the protein against the ITC buffer. Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects.

  • Degas both the protein and fragment solutions immediately before the experiment.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the fragment solution into the injection syringe.

  • Set the experimental parameters: cell temperature (e.g., 25 °C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).

  • Perform an initial injection of a small volume (e.g., 0.4 µL) and discard this data point during analysis.

  • Run the titration experiment.

  • Perform a control experiment by titrating the fragment solution into buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data and fit the integrated heat changes to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of elaborated analogs of the initial fragment hit on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (analogs of this compound) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle (DMSO) as a negative control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for the Use of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in a variety of biologically active compounds, particularly as kinase inhibitors for anticancer therapy.[1][2] The 4-chloro substituent on this scaffold serves as a versatile synthetic handle, enabling the introduction of diverse functional groups through nucleophilic aromatic substitution and cross-coupling reactions. While the direct use of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine as a starting material for anticancer agents is not extensively documented in publicly available literature, its structural analogs are key components in the synthesis of potent kinase inhibitors. These compounds often target signaling pathways crucial for cancer cell proliferation and survival.

This document provides a detailed overview of the potential applications and generalized experimental protocols for the use of this compound in the synthesis and evaluation of novel anticancer agents, based on methodologies reported for closely related analogs.

Data Presentation: Anticancer Activity of Pyrido[2,3-d]pyrimidine Analogs

The following tables summarize the in vitro anticancer activity of various pyrido[2,3-d]pyrimidine derivatives against several human cancer cell lines. This data, derived from studies on analogous compounds, illustrates the potential potency of derivatives that could be synthesized from this compound.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines

Compound IDModification on Pyrido[2,3-d]pyrimidine CoreCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6b 5-(4-chlorophenyl)-7-phenyl-2-thioxoPC-3 (Prostate)6.8Doxorubicin1.2
6e 5,7-bis(4-chlorophenyl)-2-thioxoPC-3 (Prostate)7.2Doxorubicin1.2
8d Tetracyclic derivativePC-3 (Prostate)8.5Doxorubicin1.2
6b 5-(4-chlorophenyl)-7-phenyl-2-thioxoA-549 (Lung)10.3Doxorubicin0.98
6e 5,7-bis(4-chlorophenyl)-2-thioxoA-549 (Lung)11.2Doxorubicin0.98
8d Tetracyclic derivativeA-549 (Lung)12.8Doxorubicin0.98
6b 5-(4-chlorophenyl)-7-phenyl-2-thioxoMCF-7 (Breast)15.4Doxorubicin0.87
6e 5,7-bis(4-chlorophenyl)-2-thioxoMCF-7 (Breast)16.9Doxorubicin0.87
8d Tetracyclic derivativeMCF-7 (Breast)18.2Doxorubicin0.87

Data is representative of analogous compounds and serves as an estimation of potential activity.

Table 2: Kinase Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Analogs

Compound IDTarget KinaseIC50 (nM)
Compound A CDK4/Cyclin D115.6
Compound B EGFR22.4
Compound C PDGFRβ35.1
Compound D CDK2/Cyclin E41.2

This data is illustrative of the kinase inhibitory potential of the pyrido[2,3-d]pyrimidine scaffold.[2]

Experimental Protocols

The following protocols describe generalized procedures for the synthesis and biological evaluation of anticancer agents derived from a 4-chloropyrido[2,3-d]pyrimidine core. These can be adapted for this compound.

Protocol 1: Synthesis of 4-Amino-Substituted Pyrido[2,3-d]pyrimidine Derivatives via Nucleophilic Aromatic Substitution

This protocol details the reaction of a 4-chloropyrido[2,3-d]pyrimidine with an amine to generate a library of 4-amino-substituted analogs.

Materials:

  • This compound

  • Aromatic or aliphatic amine of choice

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen atmosphere setup.

Procedure:

  • To a solution of this compound (1.0 eq) in NMP or DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir under a nitrogen atmosphere for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Separate the organic layer, and extract the aqueous layer with EtOAc (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and EtOAc to yield the desired 4-amino-substituted pyrido[2,3-d]pyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the anticancer activity of the synthesized compounds against human cancer cell lines.

Materials:

  • Synthesized pyrido[2,3-d]pyrimidine derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway Diagram

Pyrido[2,3-d]pyrimidine derivatives frequently act as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common target is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition points.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and evaluation of novel anticancer agents from a 4-chloropyrido[2,3-d]pyrimidine precursor.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 4-Chloro-7-methyl- pyrido[2,3-d]pyrimidine Reaction Nucleophilic Substitution or Cross-Coupling Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Library of Derivatives Characterization->Library Screening In Vitro Cytotoxicity (MTT Assay) Library->Screening Kinase_Assay Kinase Inhibition Assay Screening->Kinase_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Kinase_Assay->Apoptosis_Assay Lead_Identification Lead Compound Identification Apoptosis_Assay->Lead_Identification

Caption: General workflow for synthesis and evaluation of anticancer agents.

Logical Relationship Diagram

This diagram shows the logical progression from the core chemical scaffold to the desired biological outcome.

logical_relationship Scaffold 4-Chloro-7-methyl- pyrido[2,3-d]pyrimidine (Starting Material) Modification Chemical Modification (e.g., Amination) Scaffold->Modification Derivative Novel Derivative Modification->Derivative Target Biological Target (e.g., Kinase) Derivative->Target interacts with Effect Anticancer Effect (Apoptosis, Growth Inhibition) Target->Effect leads to

Caption: From chemical scaffold to biological effect.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine synthesis.

I. Synthetic Workflow Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the core heterocyclic structure, 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one, from appropriate precursors. The second key step is the chlorination of this intermediate to yield the final product. This workflow is depicted in the diagram below.

Synthesis_Workflow General Synthetic Workflow cluster_step1 Step 1: Heterocycle Formation cluster_step2 Step 2: Chlorination cluster_purification Purification Start Starting Materials (e.g., aminopyridine derivative and β-ketoester) Intermediate 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one Start->Intermediate Cyclization Chlorination This compound Intermediate->Chlorination Chlorinating Agent (e.g., POCl3) Purification Purified Product Chlorination->Purification e.g., Recrystallization, Chromatography Troubleshooting_Diagram Troubleshooting Decision Tree Start Low Yield or Impurities in Final Product CheckStep Which step is problematic? Start->CheckStep Step1 Step 1: Cyclization CheckStep->Step1 Cyclization Step2 Step 2: Chlorination CheckStep->Step2 Chlorination Step1_Issue Issue: Low Conversion Step1->Step1_Issue Step1_SideProducts Issue: Side Products Step1->Step1_SideProducts Step1_Solution1 Increase Temperature Step1_Issue->Step1_Solution1 Step1_Solution2 Check Catalyst Activity Step1_Issue->Step1_Solution2 Step1_Solution3 Verify Reactant Purity Step1_Issue->Step1_Solution3 Step1_SP_Solution1 Adjust Temperature Step1_SideProducts->Step1_SP_Solution1 Step1_SP_Solution2 Change Order of Addition Step1_SideProducts->Step1_SP_Solution2 Step1_SP_Solution3 Optimize Solvent Step1_SideProducts->Step1_SP_Solution3 Step2_Issue Issue: Low Yield Step2->Step2_Issue Step2_Impurities Issue: Dark/Tarry Impurities Step2->Step2_Impurities Step2_Solution1 Use Fresh/Excess POCl3 Step2_Issue->Step2_Solution1 Step2_Solution2 Optimize Temperature Step2_Issue->Step2_Solution2 Step2_Solution3 Add Organic Base Step2_Issue->Step2_Solution3 Step2_Imp_Solution1 Control Temperature Carefully Step2_Impurities->Step2_Imp_Solution1 Step2_Imp_Solution2 Reduce Reaction Time Step2_Impurities->Step2_Imp_Solution2 Step2_Imp_Solution3 Optimize Work-up Step2_Impurities->Step2_Imp_Solution3

Technical Support Center: Purification of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

The most common and effective methods for the purification of this compound and structurally similar compounds are recrystallization and column chromatography.[1] The choice of method depends on the impurity profile and the scale of the purification. For removing minor impurities and achieving high purity, recrystallization is often preferred. Column chromatography is typically used for separating the target compound from significant impurities with different polarities.

Q2: What are the likely impurities in a crude sample of this compound?

While specific impurities depend on the synthetic route, common contaminants may include:

  • Unreacted starting materials: Such as the corresponding hydroxyl precursor (7-methylpyrido[2,3-d]pyrimidin-4-ol).

  • Byproducts of the chlorination reaction: Including compounds with incomplete chlorination or over-chlorination.

  • Reagents and solvents: Residual reagents like phosphorus oxychloride or thionyl chloride, and solvents used in the synthesis and workup.

Q3: How can I assess the purity of my this compound sample?

Purity is typically assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the presence of impurities by comparing the spectrum of the sample to that of a pure standard.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.

Troubleshooting Guides

Recrystallization Issues

Q4: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

This indicates poor solubility. Consider the following actions:

  • Increase the solvent volume: Add more of the hot solvent in small portions until the compound dissolves.

  • Try a different solvent: Test the solubility of your compound in a range of solvents with varying polarities. For similar pyridopyrimidine derivatives, solvents like ethanol, acetone, and 1,4-dioxane have been used.[1]

  • Use a solvent mixture: If the compound is very soluble in one solvent and poorly soluble in another, a solvent/anti-solvent system can be effective. For example, dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]

Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To address this:

  • Reheat and add more solvent: Reheat the solution to dissolve the oil, then add more of the hot solvent to decrease the concentration.

  • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling can promote oiling.[1]

  • Use a seed crystal: Adding a small crystal of the pure compound to the supersaturated solution can induce crystallization.[1]

  • Change the solvent: The boiling point of the solvent might be too high. Select a solvent with a lower boiling point.

Q6: The yield of my recrystallized product is very low. How can I improve it?

Low yield can result from several factors:

  • Using too much solvent: This keeps a significant amount of the product dissolved in the mother liquor. Use the minimum amount of hot solvent required to dissolve the compound.

  • Cooling the solution too quickly: This can lead to the formation of fine crystals that are difficult to collect.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled, potentially in an ice bath, to maximize crystal formation.

Column Chromatography Issues

Q7: I am having difficulty separating my compound from an impurity with a similar Rf value on TLC. What can I do?

To improve separation of closely eluting compounds:

  • Optimize the mobile phase: Adjust the polarity of the eluent. For silica gel chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is common. Fine-tuning the ratio can improve separation.[3]

  • Try a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reversed-phase material like C18.

  • Use a longer column: A longer column provides more surface area for the separation to occur.

  • Employ gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.

Q8: My compound is streaking or tailing on the chromatography column. What is causing this?

Streaking or tailing can be caused by:

  • Overloading the column: Using too much sample can lead to poor separation.

  • Poor solubility in the mobile phase: If the compound is not fully dissolved when it enters the column, it can lead to tailing.

  • Strong interactions with the stationary phase: For basic compounds like pyridopyrimidines, adding a small amount of a base like triethylamine to the mobile phase can improve peak shape.

Data Presentation

Purification MethodTypical Purity AchievedReference
Recrystallization (Toluene)>99.5% (for a similar compound)[4]
Washing (Water/Heptane) & Drying99.8% - 99.9% (for a similar compound)[2]
Column Chromatography (Silica, Heptane/Ethyl Acetate)High purity for intermediates[3]

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Based on the solubility of similar compounds, consider solvents like toluene, ethanol, or ethyl acetate.[1][4] Perform small-scale solubility tests to find an appropriate solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

  • Stationary Phase and Mobile Phase Selection: For pyridopyrimidine derivatives, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).[3] The optimal ratio should be determined by TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The composition of the mobile phase can be kept constant (isocratic elution) or gradually changed (gradient elution) to improve separation.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC or HPLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 4-Chloro-7-methyl- pyrido[2,3-d]pyrimidine Recrystallization Recrystallization Crude->Recrystallization High initial purity ColumnChromatography Column Chromatography Crude->ColumnChromatography Significant impurities Analysis Purity Check (HPLC, NMR, TLC) Recrystallization->Analysis ColumnChromatography->Analysis Analysis->Recrystallization Repurify Pure Pure Product (>99%) Analysis->Pure Purity OK

Caption: General purification workflow for this compound.

RecrystallizationTroubleshooting Start Recrystallization Issue Insoluble Compound Insoluble? Start->Insoluble OilingOut Compound Oiling Out? Start->OilingOut LowYield Low Yield? Start->LowYield Insoluble->OilingOut No AddSolvent Add more hot solvent Insoluble->AddSolvent Yes OilingOut->LowYield No SlowCooling Reheat, add more solvent, and cool slowly OilingOut->SlowCooling Yes MinimizeSolvent Use minimum hot solvent LowYield->MinimizeSolvent Yes ChangeSolvent Try a different solvent or a solvent/anti-solvent pair AddSolvent->ChangeSolvent Still insoluble Success Successful Recrystallization AddSolvent->Success Dissolves ChangeSolvent->Success SeedCrystal Add a seed crystal SlowCooling->SeedCrystal Still oils out SlowCooling->Success Crystals form SeedCrystal->Success CoolFurther Cool solution in an ice bath MinimizeSolvent->CoolFurther CoolFurther->Success

Caption: Troubleshooting decision tree for recrystallization challenges.

References

Technical Support Center: Synthesis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine. The information is presented in a clear question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and established method for the synthesis of this compound involves the chlorination of its precursor, 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one. This transformation is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃), often in the presence of a base.

Q2: What are the primary side reactions to be aware of during the chlorination step?

A2: The main side reactions of concern during the chlorination of 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one are:

  • Hydrolysis: The 4-chloro product is susceptible to hydrolysis, which reverts it back to the starting material, 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one. This is especially problematic if moisture is present in the reaction or during the work-up.

  • Incomplete Chlorination: The reaction may not proceed to completion, resulting in a mixture of the desired product and the unreacted starting material.

  • Chlorination of the Methyl Group: Under certain conditions, the methyl group at the 7-position can undergo chlorination to yield 4-chloro-7-(chloromethyl)pyrido[2,3-d]pyrimidine.

  • Formation of Dimeric/Polymeric Byproducts: The use of excess phosphoryl chloride can lead to the formation of pyrophosphates and other reactive intermediates that may result in the generation of complex, often colored, byproducts.

Q3: How can I minimize the hydrolysis of the final product?

A3: To minimize hydrolysis, it is crucial to conduct the reaction under strictly anhydrous conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). During the work-up, it is advisable to use non-aqueous conditions as much as possible or to work quickly at low temperatures when an aqueous quench is necessary.

Q4: What measures can be taken to ensure complete chlorination?

A4: To drive the reaction to completion, one can employ a slight excess of the chlorinating agent (e.g., 1.5 to 2 equivalents of POCl₃). Increasing the reaction temperature and/or extending the reaction time can also promote a more complete conversion. Monitoring the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is highly recommended to determine the optimal reaction endpoint.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Hydrolysis of the product during reaction or work-up. 3. Formation of significant amounts of side products.1. Increase reaction time, temperature, or the amount of chlorinating agent. Monitor the reaction to completion. 2. Ensure all reagents and solvents are anhydrous. Work up the reaction under anhydrous conditions or perform aqueous steps rapidly at low temperatures. 3. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired product. Consider alternative chlorinating agents.
Presence of starting material (7-methylpyrido[2,3-d]pyrimidin-4(3H)-one) in the final product 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short or temperature is too low. 3. Hydrolysis of the product.1. Use a slight excess of the chlorinating agent (e.g., 1.5-2 eq.). 2. Increase the reaction temperature and/or prolong the reaction time. 3. See solutions for minimizing hydrolysis.
Formation of a chlorinated byproduct at the methyl group The reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time).Reduce the reaction temperature and/or shorten the reaction time. Use a milder chlorinating agent if the problem persists.
The final product is dark-colored or contains insoluble impurities Formation of polymeric byproducts due to excess chlorinating agent or high temperatures.Use a smaller excess of the chlorinating agent. Ensure the reaction temperature is well-controlled. The crude product may be purified by column chromatography or recrystallization.

Experimental Protocols

Synthesis of 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one (Precursor)

A common route to the precursor involves the condensation of a 2-aminopyridine derivative with a suitable three-carbon synthon. For example, 2-amino-4-methylpyridine can be reacted with diethyl malonate in the presence of a strong base like sodium ethoxide. The resulting intermediate can then be cyclized under thermal or acidic conditions to afford 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one.

Chlorination of 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one

  • Reagents and Solvents: 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one, phosphoryl chloride (POCl₃), a high-boiling point solvent (e.g., toluene or xylenes), and optionally a base (e.g., pyridine or N,N-diisopropylethylamine).

  • Procedure:

    • To a stirred suspension of 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one in an anhydrous high-boiling point solvent, add the base (if used).

    • Slowly add phosphoryl chloride (1.5-2.0 equivalents) to the mixture at room temperature under an inert atmosphere.

    • Heat the reaction mixture to reflux (typically 100-140 °C) and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway, the formation of a key side product, and a general troubleshooting workflow.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_chlorination Chlorination 2-amino-4-methylpyridine 2-amino-4-methylpyridine Precursor 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one 2-amino-4-methylpyridine->Precursor Condensation & Cyclization Diethyl_malonate Diethyl malonate Diethyl_malonate->Precursor Product This compound Precursor->Product Chlorination Chlorinating_Agent POCl3 Chlorinating_Agent->Product Side_Reaction Product This compound Hydrolysis_Product 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one (Starting Material) Product->Hydrolysis_Product Hydrolysis Water H2O (Moisture) Water->Hydrolysis_Product Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze crude product (TLC, HPLC, NMR) Start->Analyze Identify Identify major impurity Analyze->Identify SM_Present Starting material present? Identify->SM_Present Yes Other_Byproduct Other byproduct present? Identify->Other_Byproduct No SM_Present->Other_Byproduct No Incomplete_Rxn Incomplete Reaction/Hydrolysis SM_Present->Incomplete_Rxn Yes Side_Product_Formation Side Product Formation Other_Byproduct->Side_Product_Formation Yes Optimize_Chlorination Increase reaction time/temp Use excess POCl3 Ensure anhydrous conditions Incomplete_Rxn->Optimize_Chlorination Purify Purify by Chromatography/Recrystallization Optimize_Chlorination->Purify Optimize_Conditions Decrease temperature Reduce reaction time Consider alternative reagents Side_Product_Formation->Optimize_Conditions Optimize_Conditions->Purify

Technical Support Center: Optimizing Reaction Conditions for Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the pyrido[2,3-d]pyrimidine core?

A1: There are several established synthetic routes for pyrido[2,3-d]pyrimidine derivatives. The most common approaches start from a substituted pyrimidine ring and subsequently construct the fused pyridine ring.[1] Key strategies include:

  • Three-Component Reactions: This is an efficient method involving the one-pot reaction of a 4-aminopyrimidine derivative, an aldehyde, and an active methylene compound like malononitrile.[1][2] This approach can be performed under various conditions, including thermal heating, microwave irradiation, or with catalysts.[1][2]

  • Annulation of a Pyridine Ring onto a Pyrimidine: This involves reacting a substituted 4-aminopyrimidine with reagents that provide the necessary carbon atoms to form the pyridine ring. For example, 6-aminouracil derivatives can be reacted with reagents like dimethyl acetylenedicarboxylate (DMAD) or 1,3-dicarbonyl compounds.[1]

  • Intramolecular Cyclization: Appropriately substituted pyrimidines with a side chain can undergo intramolecular cyclization to form the fused pyridine ring.[1]

  • Building the Pyrimidine Ring onto a Pyridine Precursor: While less common, it is also possible to construct the pyrimidine ring onto a pre-existing, functionalized pyridine ring.[1]

Q2: What factors contribute to batch-to-batch variability in my synthesis?

A2: Batch-to-batch variability is a common issue that can stem from several sources.[3] Key factors to monitor include:

  • Raw Material Quality: Ensure the purity, isomeric ratio, and physical properties of your starting materials and reagents are consistent between batches.[3]

  • Reaction Conditions: Even minor deviations in temperature, reaction time, stirring rate, or the rate of reagent addition can lead to inconsistent yields and purity.[3]

  • Solvent Quality: The presence of impurities, especially water, in solvents can significantly interfere with the reaction chemistry.[3]

  • Work-up and Purification Procedures: Inconsistencies in extraction, crystallization, and chromatographic purification can result in batches with different purity profiles.[3]

Q3: What are the critical quality attributes (CQAs) I should monitor for my synthesized pyrido[2,3-d]pyrimidine derivative?

A3: To ensure the quality and reproducibility of your synthesis, you should monitor several critical quality attributes:[3]

  • Purity: The percentage of the desired compound, typically determined by HPLC.

  • Impurity Profile: Identification and quantification of any impurities.

  • Yield: The amount of product obtained.

  • Physical Properties: Appearance, color, melting point, and particle size distribution.

  • Polymorphism: The crystalline form of the compound, which can impact properties like solubility.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My reaction is consistently resulting in a lower than expected yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in pyrido[2,3-d]pyrimidine synthesis can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue.

Low_Yield_Troubleshooting start Low Yield Observed purity_check Verify Starting Material and Reagent Purity start->purity_check reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) purity_check->reaction_conditions Purity Confirmed purify_reagents Purify/Source New Starting Materials purity_check->purify_reagents Impurities Found workup_purification Evaluate Work-up and Purification Procedures reaction_conditions->workup_purification Conditions Correct optimize_conditions Optimize Reaction Conditions (e.g., Catalyst, Solvent, Temp) reaction_conditions->optimize_conditions Deviation Found or Improvement Needed side_reactions Investigate Potential Side Reactions workup_purification->side_reactions Work-up Consistent modify_workup Modify Work-up or Purification Method workup_purification->modify_workup Losses Identified suppress_side_reactions Modify Conditions to Suppress Side Reactions side_reactions->suppress_side_reactions Side Products Identified

Caption: Troubleshooting workflow for addressing low reaction yields.

Troubleshooting Steps:

  • Verify Starting Materials: Re-analyze your starting materials and reagents for purity and identity using techniques like NMR or HPLC. Impurities can inhibit the reaction or lead to side products.[3]

  • Optimize Reaction Conditions:

    • Temperature: Some reactions require specific temperature ranges. For instance, some cyclizations are conducted at elevated temperatures (e.g., 110-190°C), while others proceed at room temperature.[4]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Incomplete reactions will show unreacted starting material, while prolonged times might lead to degradation.

    • Catalyst: For catalyzed reactions, such as those using diammonium hydrogen phosphate (DAHP), the catalyst loading is crucial. It has been shown that varying the molar percentage of the catalyst can significantly impact the yield.[2]

    • Solvent: The choice of solvent (e.g., ethanol, water, DMF) can influence solubility and reaction rates.[2][4] Some reactions even perform well under solvent-free conditions.[1]

  • Investigate Side Reactions: Analyze your crude product to identify any major side products. Understanding the structure of these impurities can provide insight into competing reaction pathways. You may need to adjust stoichiometry or the order of reagent addition to minimize their formation.[3]

  • Evaluate Work-up and Purification: Product can be lost during extraction, precipitation, or chromatography. Ensure your work-up procedure is optimized to minimize such losses. For example, check the pH during aqueous extractions and use appropriate solvent systems for chromatography.[3]

Issue 2: Product Purification Challenges

Q: I am struggling to purify my pyrido[2,3-d]pyrimidine derivative. What are the best approaches?

A: Purification can be challenging due to the polarity and solubility of these compounds. The most common techniques are recrystallization and column chromatography.[5]

Recrystallization Troubleshooting:

Problem Potential Cause Solution
Compound is poorly soluble in all tested solvents. The compound may be highly crystalline or have strong intermolecular interactions.Try a solvent mixture. Dissolve the compound in a minimal amount of a good, hot solvent and then add a hot anti-solvent until turbidity appears before cooling slowly.[5]
Compound oils out or precipitates as an amorphous solid. The solution is too supersaturated, or the cooling is too rapid.Ensure the cooling process is slow. Allow the flask to cool to room temperature on the benchtop before moving to an ice bath. Seeding the solution with a pure crystal can also help.[5]
Impurities co-crystallize with the product. The impurities have a similar solubility profile to the desired compound.Try a different solvent system for recrystallization. If this fails, column chromatography is likely necessary.[5]

Column Chromatography Troubleshooting:

Problem Potential Cause Solution
Poor separation of the product from impurities. The chosen eluent system has insufficient resolving power.Systematically screen different solvent mixtures with varying polarities using TLC. A common system is hexane/ethyl acetate. For polar compounds, dichloromethane/methanol might be more effective.
Tailing or streaking of the compound on the column. The compound may be interacting too strongly with the silica gel (e.g., acidic or basic compounds).Add a small amount of a modifier to the mobile phase. For acidic compounds, add a few drops of acetic acid. For basic compounds, add triethylamine or pyridine to improve peak shape.[5]
Compound is insoluble in the loading solvent. The compound has low solubility in the mobile phase.Dissolve the crude product in a minimal amount of a stronger, volatile solvent (e.g., DCM, acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

Data Presentation

Table 1: Effect of Catalyst Loading on Yield in a Three-Component Synthesis

The following data is based on the synthesis of pyrido[2,3-d]pyrimidine derivatives via a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and 4(6)-aminouracil in an aqueous medium.[2]

Catalyst (DAHP) mol%Reaction Time (h)Yield (%)
010~40
56~75
10 4 ~90
154~90

Data is generalized from trends reported in the literature. Actual results may vary.[2] This table illustrates that an optimal catalyst loading (10 mol%) can significantly reduce reaction time and increase product yield.

Experimental Protocols

General Protocol for Three-Component Synthesis of 5-amino-7-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles

This protocol is adapted from a microwave-assisted and a catalyzed aqueous synthesis.[2]

Method A: Microwave Irradiation

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and 4(6)-aminouracil (1 mmol).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C (at a maximum power of 250 W) for the time determined by reaction monitoring (typically 5-10 minutes).

  • After cooling, the resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid with cold ethanol and dry to yield the crude product, which can be further purified by recrystallization.

Method B: Catalyzed Reaction in Aqueous Media

  • To a round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), 4(6)-aminouracil (1 mmol), and diammonium hydrogen phosphate (DAHP) (0.1 mmol, 10 mol%).

  • Add a mixture of ethanol and water (e.g., 10 mL) as the solvent.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product. If necessary, recrystallize from a suitable solvent like ethanol or DMF/water.

Signaling Pathway Visualization

Many pyrido[2,3-d]pyrimidine derivatives are developed as kinase inhibitors, targeting pathways crucial for cell growth and proliferation, such as the PI3K/mTOR pathway.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates Pyridopyrimidine Pyrido[2,3-d]pyrimidine Inhibitor Pyridopyrimidine->mTORC1 Inhibits Pyridopyrimidine->mTORC2 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrido[2,3-d]pyrimidine derivatives.

References

4-Chloro-7-methylpyrido[2,3-D]pyrimidine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Direct stability and degradation data for this compound is limited. The information provided is based on the known chemical properties of analogous compounds, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and other chlorinated pyridopyrimidines, and general principles of heterocyclic chemistry.

General Stability Profile

This compound is expected to be a solid that is stable under standard anhydrous storage conditions. However, its stability is compromised by several factors, primarily related to the reactivity of the 4-chloro substituent on the electron-deficient pyrimidine ring.

Condition Expected Stability Primary Degradation Pathway Potential Degradants
Neutral pH (Anhydrous) Stable--
Acidic Conditions (Aqueous) Susceptible to degradationHydrolysis7-methylpyrido[2,3-d]pyrimidin-4(3H)-one
Basic Conditions (Aqueous) Susceptible to degradationHydrolysis7-methylpyrido[2,3-d]pyrimidin-4(3H)-one
Presence of Nucleophiles Highly ReactiveNucleophilic Aromatic Substitution (SNAr)Varies based on nucleophile (e.g., amines, alcohols, thiols)
Elevated Temperature May decomposeThermal DecompositionUndetermined; potentially complex mixture
Light Exposure Potential for degradationPhotodecompositionUndetermined

Troubleshooting Guide

Here are some common issues encountered during experiments with this compound and steps to resolve them.

Q1: My reaction with an amine nucleophile is giving low yields of the desired substituted product and a significant amount of a polar side product. What is happening?

A1: The most likely cause is the competing hydrolysis of the 4-chloro group. This occurs if there is residual water in your reaction solvent or reagents. The polar side product is likely 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Use of molecular sieves or distillation from an appropriate drying agent is recommended.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Purity: Verify the purity of your starting material and nucleophile.

  • Temperature Control: While heating may be necessary to drive the substitution, excessive temperatures can accelerate side reactions. Optimize the reaction temperature.

Q2: I observe a new spot on my TLC plate after leaving my solution of this compound in a protic solvent (like methanol or ethanol) on the bench for a few hours. What could it be?

A2: The 4-chloro group is susceptible to substitution by alcohols, a reaction known as solvolysis. The new spot is likely the 4-methoxy or 4-ethoxy analog of your starting material. This reaction can be accelerated by the presence of a base.

Troubleshooting Steps:

  • Solvent Choice: If possible, use aprotic solvents (e.g., THF, DCM, DMF) for storage and reactions if the alcohol is not the intended reactant.

  • Work-up promptly: Process your reaction mixture without unnecessary delays after the reaction is complete.

  • Storage of Solutions: If solutions must be stored, keep them at a low temperature (e.g., in a refrigerator or freezer) and under an inert atmosphere.

Q3: My solid this compound has changed color (e.g., from off-white to yellowish or brownish) over time. Is it still usable?

A3: Color change often indicates degradation. The compound may have been exposed to moisture, light, or reactive atmospheric gases. While it might still contain the desired compound, the purity is compromised.

Troubleshooting Steps:

  • Assess Purity: Check the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR).

  • Purification: If the purity is compromised but a significant amount of the desired compound remains, consider repurification (e.g., by recrystallization or column chromatography) if feasible.

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dry, and dark place.[1][2][3]

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] Storage in a desiccator or under an inert atmosphere is recommended to minimize exposure to moisture.

Q: What are the primary degradation pathways for this compound?

A: The most significant degradation pathway is nucleophilic aromatic substitution at the 4-position. The chlorine atom is a good leaving group, and the electron-deficient pyridopyrimidine ring system activates it for attack by nucleophiles. Common nucleophiles that can cause degradation include water (hydrolysis), alcohols (solvolysis), and amines.

Q: Is this compound sensitive to light?

A: While specific photostability data is not available, many heterocyclic aromatic compounds are light-sensitive. It is best practice to protect the compound and its solutions from direct light exposure to prevent potential photodegradation.

Q: What are the expected hazardous decomposition products?

A: The Safety Data Sheet for this compound does not list specific hazardous decomposition products. However, upon combustion, it may produce toxic fumes including nitrogen oxides, carbon oxides, and hydrogen chloride gas.

Visualizing Degradation and Experimental Workflows

The following diagrams illustrate key pathways and processes relevant to the stability of this compound.

G start This compound condition1 H2O (Acidic or Basic Conditions) start->condition1 condition2 R-OH (Alcohol) start->condition2 condition3 R-NH2 (Amine) start->condition3 product1 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one (Hydrolysis Product) condition1->product1 Hydrolysis product2 4-Alkoxy-7-methylpyrido[2,3-d]pyrimidine (Solvolysis Product) condition2->product2 Solvolysis product3 N-substituted-7-methylpyrido[2,3-d]pyrimidin-4-amine (Amination Product) condition3->product3 Amination

Caption: Common degradation pathways via nucleophilic substitution.

G start Start: Low yield or unexpected side product q1 Is water or another nucleophile present in the reaction? start->q1 a1_yes Action: - Use anhydrous solvents - Run under inert gas - Check reagent purity q1->a1_yes Yes q2 Is the reaction temperature too high? q1->q2 No end Problem Resolved a1_yes->end a2_yes Action: - Lower the temperature - Perform a temperature screening study q2->a2_yes Yes q3 Is the starting material pure? q2->q3 No a2_yes->end a3_no Action: - Re-purify starting material - Confirm structure by NMR/MS q3->a3_no Yes q3->end No a3_no->end

Caption: Troubleshooting logic for unexpected reaction outcomes.

Experimental Protocols

Protocol: General Assessment of Hydrolytic Stability

This protocol provides a general method for assessing the stability of this compound in aqueous conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or DMSO.

  • Preparation of Test Solutions:

    • Prepare three sets of test solutions by diluting the stock solution with:

      • pH 4.0 buffer (e.g., acetate buffer)

      • pH 7.0 buffer (e.g., phosphate buffer)

      • pH 9.0 buffer (e.g., borate buffer)

    • The final organic solvent concentration should be low (e.g., <5%) to ensure it does not significantly affect the stability.

    • For each pH, prepare a "time zero" sample and samples for each time point to be tested (e.g., 1, 4, 8, 24 hours).

  • Incubation:

    • Incubate the test solutions at a controlled temperature (e.g., 25 °C or 40 °C). Protect the samples from light.

  • Sample Analysis:

    • At each time point, take an aliquot of the respective solution.

    • Quench the degradation if necessary (e.g., by neutralizing the pH or diluting with mobile phase).

    • Analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.

    • The "time zero" sample should be analyzed immediately after preparation.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

    • Identify and quantify any major degradation products by comparing the chromatograms with a reference standard of the potential hydrolytic product (7-methylpyrido[2,3-d]pyrimidin-4(3H)-one) if available.

G A Prepare Stock Solution (1 mg/mL in ACN) B Prepare Test Solutions (pH 4, 7, 9 buffers) A->B C Incubate at Controlled Temp (e.g., 25°C, protected from light) B->C D Sample at Time Points (0, 1, 4, 8, 24h) C->D E Analyze by HPLC-UV D->E F Calculate % Remaining & Quantify Degradants E->F

Caption: Workflow for assessing hydrolytic stability.

References

Troubleshooting low reactivity of 4-Chloro-7-methylpyrido[2,3-D]pyrimidine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine in common cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful synthesis outcomes.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound with a boronic acid is showing low to no yield. What are the primary factors I should investigate?

Answer: Low reactivity in Suzuki-Miyaura coupling of electron-deficient N-heterocycles like this compound is a common challenge. The primary parameters to investigate are the catalyst system (palladium precursor and ligand), the base, and the solvent. The electron-withdrawing nature of the pyridopyrimidine ring can hinder the oxidative addition step, a critical part of the catalytic cycle.

Troubleshooting Workflow: Low Suzuki Coupling Yield

start Low Yield in Suzuki Coupling catalyst Is the catalyst/ligand appropriate for N-heterocycles? start->catalyst catalyst_sol Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. catalyst->catalyst_sol Yes base Is the base strong enough? catalyst->base No base_sol Use a stronger base like K3PO4 or Cs2CO3. base->base_sol Yes solvent Are starting materials fully dissolved? base->solvent No solvent_sol Screen different solvents (e.g., dioxane/water, toluene, DMF). solvent->solvent_sol Yes side_reactions Are side reactions like protodeboronation occurring? solvent->side_reactions No side_reactions_sol Use anhydrous conditions or a more stable boronate ester. side_reactions->side_reactions_sol Yes

Caption: Troubleshooting workflow for low Suzuki coupling yields.

Recommended Starting Conditions & Optimization:

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3)These are common and effective Pd(II) and Pd(0) sources that can initiate the catalytic cycle. Precatalysts often show higher activity.[1][2][3]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr.[4][5][6][7]These ligands promote the oxidative addition of the C-Cl bond and stabilize the palladium center, preventing catalyst decomposition.[5][7]
Base Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][8][9]A strong base is often required for the transmetalation step, especially with electron-deficient heterocycles.[9]
Solvent Aprotic polar solvents such as 1,4-dioxane, THF, or DMF, often with a small amount of water.[8][10]The choice of solvent can significantly impact solubility and reaction rate. A dioxane/water mixture is a good starting point.[8][11]
Temperature 80-120 °CHigher temperatures are often necessary to overcome the activation energy for the coupling of chloro-N-heterocycles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 5-10 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Issue 2: Poor Yield in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination on this compound, but the conversion is very low. What should I try?

Answer: The Buchwald-Hartwig amination of N-heterocyclic chlorides can be challenging. The key to success lies in the careful selection of the catalyst system and base to match the specific amine coupling partner. The nitrogen atoms in the pyridopyrimidine ring can coordinate to the palladium catalyst and inhibit its activity.[2]

Key Parameters and Their Effects in Buchwald-Hartwig Amination

cluster_0 Reaction Parameters cluster_1 Influences catalyst Catalyst/Ligand rate Reaction Rate catalyst->rate yield Yield catalyst->yield selectivity Selectivity catalyst->selectivity base Base base->rate base->yield side_products Side Products base->side_products solvent Solvent solvent->rate solvent->yield temperature Temperature temperature->rate temperature->side_products

Caption: Interplay of key parameters in Buchwald-Hartwig amination.

Optimization Strategies for Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[3]These precursors are effective in generating the active Pd(0) species.
Ligand Sterically hindered biarylphosphine ligands such as XPhos, tBuXPhos, or Josiphos-type ligands.[3]These ligands are crucial for promoting the reductive elimination step and preventing catalyst inhibition by the N-heterocycle.[3]
Base A strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required. For sensitive substrates, Cs₂CO₃ can be a milder alternative.[3]The choice of base is critical and depends on the pKa of the amine. Strong bases are generally more effective.[3]
Solvent Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.[3]Water can deactivate the catalyst, so anhydrous conditions are important.[3]
Temperature Typically requires elevated temperatures, in the range of 80-110 °C.[3]Higher temperatures can help overcome the energy barrier for the C-N bond formation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) under an inert atmosphere.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite® to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate and purify by column chromatography.[3]

Issue 3: Inefficiency in Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding well. How can I improve the reaction?

Answer: Sonogashira couplings with aryl chlorides are generally more difficult than with bromides or iodides due to the stronger C-Cl bond.[12] For N-heterocyclic chlorides, this can be even more challenging. Success often requires a more active catalyst system and carefully optimized conditions.

Catalytic Cycle for Sonogashira Coupling

Pd0 Pd(0)L2 PdII_halide Ar-Pd(II)-X(L2) Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_alkyne Ar-Pd(II)-alkyne(L2) PdII_halide->PdII_alkyne Transmetalation Product Ar-C≡C-R PdII_alkyne->Product Reductive Elimination Cu_alkyne Cu-alkyne Cu_alkyne->PdII_halide Alkyne R-C≡C-H Alkyne->Cu_alkyne Cu(I), Base

Caption: A simplified catalytic cycle for the Sonogashira coupling.

Recommendations for Optimizing Sonogashira Coupling:

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices. More active catalysts with bulky phosphine or NHC ligands may be necessary.[12][13]The catalyst must be robust enough to facilitate the oxidative addition of the C-Cl bond.
Copper Co-catalyst CuI is the standard co-catalyst.It facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[13]
Base An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[14]The base is required to deprotonate the terminal alkyne.
Solvent Solvents like THF, DMF, or acetonitrile are commonly employed.The solvent should be able to dissolve all reactants and reagents.
Additives In some cases, the addition of a salt like LiCl can improve yields by breaking up palladium aggregates.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (CuI, 4-10 mol%) in the chosen solvent (e.g., THF, 10 mL).

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 mmol) and the amine base (e.g., TEA, 2-3 mmol).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the solids and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts. Dry the organic layer and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in coupling reactions? A1: The low reactivity is primarily due to the electron-deficient nature of the pyridopyrimidine ring system. The two nitrogen atoms in the pyrimidine ring and the nitrogen in the pyridine ring withdraw electron density, making the C4-Cl bond stronger and less susceptible to oxidative addition by the palladium catalyst.

Q2: I am observing dehalogenation of my starting material as a major side product. How can I minimize this? A2: Dehalogenation is a common side reaction, especially with electron-deficient N-heterocycles.[15] It often occurs via a palladium-hydride intermediate. To minimize it, you can:

  • Use a milder base: Strong bases can sometimes promote the formation of Pd-H species. Consider switching from an alkoxide base to a carbonate or phosphate base.[15]

  • Use anhydrous solvents: Water can be a source of protons for dehalogenation.[15]

  • Choose the right ligand: Bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination pathway.[15]

Q3: Can I use microwave irradiation to improve the reaction rate and yield? A3: Yes, microwave-assisted synthesis can be very effective for these types of challenging coupling reactions.[8] It can significantly reduce reaction times and often leads to higher yields by overcoming the high activation energies associated with the coupling of chloro-N-heterocycles.[8]

Q4: Are there any alternatives to palladium catalysts for these coupling reactions? A4: While palladium is the most common catalyst, nickel-based catalysts have also been shown to be effective for cross-coupling reactions, sometimes with different reactivity and selectivity profiles.[6] For Sonogashira reactions, iron and cobalt catalysts are also being explored as more economical and environmentally friendly alternatives.[16]

Q5: How do I know if my catalyst is active? A5: Catalyst deactivation can be a problem. Ensure your palladium source is of high quality and has been stored properly. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[9] Running a control reaction with a more reactive substrate (e.g., an aryl bromide) can help confirm if your catalyst system is active.[17] Also, ensure your reaction is thoroughly degassed to prevent oxidation of the catalyst.[2]

References

Navigating Reactions with 4-Chloro-7-methylpyrido[2,3-d]pyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, navigating the complexities of synthetic chemistry is a daily challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, with a focus on alternative solvents to optimize reaction outcomes and promote greener chemistry.

Frequently Asked Questions (FAQs)

Q1: What are suitable alternative solvents for nucleophilic aromatic substitution (SNAr) reactions with this compound?

A1: While traditional solvents like DMF and DMSO are effective, several greener and more benign alternatives can be employed. Protic solvents such as ethanol, isopropanol, and even water can be excellent choices, particularly for reactions with amine nucleophiles.[1][2] These solvents can facilitate the reaction, sometimes in the presence of an acid catalyst to enhance the electrophilicity of the pyridopyrimidine ring.[1][2] For highly lipophilic and crystalline starting materials that may exhibit poor solubility in water, 2-propanol can be a more effective medium.[1]

Q2: My reaction is sluggish or incomplete. What are the common causes and how can I troubleshoot this?

A2: Several factors can contribute to a slow or incomplete reaction. First, ensure your reagents are pure and dry, as moisture can interfere with the reaction. If using an amine nucleophile, the reaction may be slow under neutral or basic conditions. The addition of a catalytic amount of a strong acid, such as hydrochloric acid, can significantly accelerate the reaction rate by protonating the pyrimidine ring and making it more susceptible to nucleophilic attack.[1][2] However, be mindful that excess acid can lead to unwanted side reactions, such as hydrolysis of the chloro-substituent.[1] Monitoring the reaction by TLC or LC-MS is crucial to optimize the acid concentration and reaction time. Increasing the reaction temperature is another common strategy to drive the reaction to completion.

Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A3: A common side product in these reactions is the hydrolysis product, 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one, formed by the reaction of the starting material with water.[1] This is more prevalent when using aqueous solvents or in the presence of strong acids. To minimize this, ensure anhydrous conditions if possible, or limit the amount of acid catalyst and reaction time when using protic or aqueous solvents. Another potential issue is the formation of di-substituted products if the nucleophile can react at multiple sites. Careful control of stoichiometry and reaction conditions is key to maximizing the yield of the desired mono-substituted product.

Q4: What is the general solubility profile of this compound?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation - Inactive starting material.- Insufficient reaction temperature.- Low reactivity of the nucleophile.- Confirm the identity and purity of this compound and the nucleophile.- Gradually increase the reaction temperature while monitoring for product formation and decomposition.- If using a weakly basic nucleophile (e.g., an aniline), consider adding a catalytic amount of acid (e.g., HCl) to activate the substrate.[1][2]
Formation of Hydrolysis Side Product - Presence of water in the reaction mixture.- Use of aqueous or protic solvents with prolonged reaction times or high acid concentration.- Use anhydrous solvents and reagents.- If using aqueous or protic solvents, minimize the reaction time and the amount of acid catalyst.[1]- Consider using a non-protic solvent like DMF or DMSO.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent.- Product co-elutes with starting material or byproducts during chromatography.- If the product is soluble, perform a solvent exchange to a solvent in which the product is less soluble to induce precipitation.- Optimize the mobile phase for column chromatography; a gradient elution may be necessary.- Consider recrystallization from a suitable solvent system to purify the final product.
Inconsistent Reaction Yields - Variability in reagent quality.- Inconsistent reaction conditions (temperature, time, atmosphere).- Use reagents from a consistent, high-purity source.- Precisely control reaction parameters using automated lab reactors or diligent manual monitoring.- For sensitive reactions, consider running under an inert atmosphere (e.g., nitrogen or argon).

Alternative Solvent Data for Nucleophilic Aromatic Substitution

The following table summarizes various solvents used for the nucleophilic aromatic substitution of chloro-pyridopyrimidines and related heterocycles with amines, providing a starting point for solvent screening.

SolventNucleophile TypeCatalyst/AdditiveTypical TemperatureObserved YieldReference
WaterAnilinesHCl (catalytic)60-80°CGood to Excellent[1][2]
EthanolAnilinesHCl (catalytic)RefluxGood[1]
2-PropanolAnilinesHCl (catalytic)80°CGood[1]
DMFAliphatic aminesK₂CO₃50°CGood[5]
1-PentanolPyrrolidinonesTriethylamine120-140°CModerate to Good

Experimental Protocols

General Protocol for Acid-Catalyzed Nucleophilic Aromatic Substitution in Water
  • To a reaction vessel, add this compound (1.0 eq.).

  • Add the desired aniline nucleophile (1.1 - 1.5 eq.).

  • Add water as the solvent (sufficient to ensure stirring).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.).

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • If a precipitate forms, collect the solid by filtration, wash with water, and dry.

  • If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing Reaction Logic and Pathways

Workflow for Troubleshooting Low Yield in SNAr Reactions

G Troubleshooting Low Yield in SNAr Reactions start Low or No Product Observed check_reagents Verify Purity and Integrity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions reagents_ok Reagents are Pure check_reagents->reagents_ok [Purity Confirmed] reagents_bad Reagents Impure/Degraded check_reagents->reagents_bad [Purity Issue] increase_temp Increase Reaction Temperature check_conditions->increase_temp add_catalyst Consider Additives (e.g., Acid Catalyst for Amine Nucleophiles) check_conditions->add_catalyst reagents_ok->add_catalyst purify_reagents Purify or Replace Reagents reagents_bad->purify_reagents monitor_progress Monitor by TLC/LC-MS increase_temp->monitor_progress add_catalyst->monitor_progress product_formed Product Formation Observed monitor_progress->product_formed [Success] no_product Still No Product monitor_progress->no_product [Failure] optimize Optimize Catalyst Loading and Temperature product_formed->optimize change_solvent Consider Alternative Solvent no_product->change_solvent

Caption: A logical workflow for diagnosing and resolving low-yield issues.

PI3K/Akt/mTOR Signaling Pathway

Many pyridopyrimidine derivatives are developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cell proliferation and survival and is often dysregulated in cancer.[6][7][8]

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyridopyrimidine derivatives.

References

Technical Support Center: Purification of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-7-methylpyrido[2,3-d]pyrimidine. The following information is designed to help you address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The two most effective and widely used techniques for the purification of this compound and related heterocyclic compounds are recrystallization and column chromatography over silica gel. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

Selecting a suitable solvent is crucial for successful recrystallization. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For structurally similar compounds, solvents such as toluene, ethanol, acetone, and 1,4-dioxane have been used successfully.[1][2] It is highly recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific sample.

Q3: What are potential impurities I might encounter in my sample of this compound?

Impurities can originate from various sources, including unreacted starting materials, byproducts from the synthesis, and residual solvents. Common impurities may include the unchlorinated precursor, 7-methylpyrido[2,3-d]pyrimidin-4-ol, and excess chlorinating agent like phosphorus oxychloride. Other potential byproducts could be isomers or related substances formed during the synthetic process.

Q4: My compound is not crystallizing from the solution upon cooling. What should I do?

This is a common issue known as supersaturation. To induce crystallization, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

  • Seeding: Add a few seed crystals of pure this compound to the solution.

  • Reducing Temperature: Cool the solution further in an ice bath or refrigerator.

  • Solvent Evaporation: Allow a small amount of the solvent to evaporate slowly, which will increase the concentration of the compound.

Q5: The purity of my compound does not improve significantly after recrystallization. What is the next step?

If recrystallization does not provide the desired purity, it is likely that the impurities have a similar solubility profile to your target compound. In this case, column chromatography is the recommended next step for purification.

Troubleshooting Guide

This guide addresses common problems you may encounter during the purification of this compound.

Recrystallization Issues
Issue Possible Cause Recommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly.
Poor Crystal Yield The compound is too soluble in the chosen solvent at low temperatures, or not enough solvent was used to fully dissolve the compound at high temperature.Place the flask in an ice bath to further decrease solubility. If the compound is still too soluble, consider a different solvent or a solvent/anti-solvent system. If undersaturated, carefully evaporate some solvent and allow to cool again.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Consider treating the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Note: This may also adsorb some of your product.
Column Chromatography Issues
Issue Possible Cause Recommended Solution
Poor Separation The chosen eluent system (mobile phase) has a polarity that is too high or too low.Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for many pyridopyrimidines is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Adjust the ratio to achieve good separation of spots on the TLC plate.
Streaking or Tailing on TLC/Column The compound may be too polar for the silica gel, or it might be acidic or basic. The sample might be overloaded.Add a small amount of a modifier to your eluent. For example, if your compound is basic, adding a small amount of triethylamine (e.g., 0.1-1%) can help. If it is acidic, a small amount of acetic acid might be beneficial. Ensure the sample is not overloaded on the column.
Compound Stuck on the Column The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent system. For example, if you are using a hexanes/ethyl acetate gradient, slowly increase the percentage of ethyl acetate.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound and add a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a larger flask, add the crude compound and the minimum amount of the selected hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol
  • Eluent Selection: Using TLC, determine a suitable solvent system (mobile phase) that provides good separation of your compound from its impurities. The desired compound should ideally have an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a consistent flow rate. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity pure_product Pure Product check_purity->pure_product Purity OK not_pure Purity Not Satisfactory check_purity->not_pure Purity Not OK oiling_out Compound Oils Out? not_pure->oiling_out column_chromatography Perform Column Chromatography not_pure->column_chromatography Impurities Still Present adjust_solvent Adjust Solvent System / Cooling Rate oiling_out->adjust_solvent Yes oiling_out->column_chromatography No adjust_solvent->recrystallization column_chromatography->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Decision_Tree start Start Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes oils_out Oils Out? crystals_form->oils_out No induce_crystallization Induce Crystallization (Scratch/Seed) induce_crystallization->cool oils_out->induce_crystallization No (Supersaturated) reheat_adjust Reheat, Adjust Solvent/Cooling oils_out->reheat_adjust Yes reheat_adjust->cool

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Recrystallization of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the recrystallization procedure for 4-Chloro-7-methylpyrido[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound?

Recrystallization is a crucial purification technique to remove impurities from the solid compound. For a pharmaceutical intermediate like this compound, achieving high purity is essential for subsequent synthetic steps and to ensure the quality and safety of the final active pharmaceutical ingredient.

Q2: How do I select a suitable solvent for the recrystallization?

The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. For pyridopyrimidine derivatives, a range of organic solvents should be considered. It is highly recommended to perform small-scale solubility tests to identify the most suitable single solvent or solvent pair. A patent for the closely related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, suggests that toluene can be used for recrystallization.[1]

Q3: What are the general steps for recrystallizing this compound?

The recrystallization process typically involves the following six steps:

  • Solvent Selection: Identifying an appropriate solvent or solvent system.

  • Dissolution: Dissolving the impure compound in the minimum amount of hot solvent.

  • Hot Filtration (Optional): Removing any insoluble impurities from the hot solution.

  • Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed to form crystals.

  • Isolation: Collecting the purified crystals by vacuum filtration.

  • Drying: Drying the crystals to remove any residual solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.

Issue Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used).- Re-heat the solution and evaporate some of the solvent to increase the concentration.[2] - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2][3]
"Oiling Out" (Compound separates as a liquid) The melting point of the compound (or the impure mixture) is lower than the temperature of the solution as it becomes saturated. This can be due to a high concentration of impurities or the use of a solvent with a high boiling point.- Reheat the solution to re-dissolve the oil. - Add a small amount of additional hot solvent to decrease the saturation point. - Allow the solution to cool more slowly.[2] - Consider pre-purification by another method, like column chromatography, if the starting material is highly impure.
Low Yield of Recovered Crystals - Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for complete dissolution. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystal formation.
Colored Impurities in Crystals Colored impurities have similar solubility characteristics to the target compound and co-crystallize.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. - Perform a hot filtration to remove the charcoal before allowing the solution to cool.[3]
Crystals Form Too Quickly Rapid cooling of the solution leads to the formation of small, often impure, crystals.- Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can help slow the cooling process.[4]

Experimental Protocols

Solvent Screening Protocol

Before performing a large-scale recrystallization, it is crucial to identify a suitable solvent.

  • Place a small amount (e.g., 10-20 mg) of the crude this compound into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a test solvent to each tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath and observe the solubility.

  • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • The ideal solvent will dissolve the compound when hot but not at room temperature, and will produce a good yield of crystals upon cooling.

Potential Solvents for Screening:

Solvent Polarity Boiling Point (°C) Notes
TolueneNon-polar111Has been used for the recrystallization of a similar compound.[1]
EthanolPolar Protic78A common solvent for recrystallizing nitrogen-containing heterocycles.[5][6]
Ethyl AcetatePolar Aprotic77Often used in combination with a non-polar solvent like hexane.[7]
AcetonePolar Aprotic56Another common solvent for recrystallization.[6]
DichloromethanePolar Aprotic40May be too volatile for some applications but can be used in solvent pairs.
Heptane/HexaneNon-polar98/69Often used as an "anti-solvent" in a two-solvent system.
WaterVery Polar100The compound is likely sparingly soluble in water, making it a potential anti-solvent.[8]
Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., toluene) and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? end_good Collect and dry pure crystals crystals_form->end_good Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Oiled Out oiling_out->oiled_out Yes check_purity Check purity of crystals end_good->check_purity induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization concentrate Too much solvent. Reheat and evaporate some solvent. no_crystals->concentrate induce_crystallization->cool concentrate->cool reheat_add_solvent Reheat to dissolve oil. Add a small amount of additional hot solvent. Cool slowly. oiled_out->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting decision tree for the recrystallization process.

References

Managing exothermic reactions in 4-Chloro-7-methylpyrido[2,3-D]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a particular focus on managing exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing this compound?

The primary safety concerns are the potential for thermal runaway during the chlorination step, which often utilizes potent reagents like phosphorus oxychloride (POCl₃), and the hazards associated with quenching these reagents.[1][2] Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture or explosions.[1]

Q2: How can the exothermic nature of the chlorination step be predicted and monitored?

A thorough thermal hazard assessment is crucial before scaling up any synthesis. Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[1] This information is vital for ensuring safe process conditions. Continuous monitoring of the internal reaction temperature is mandatory throughout the experiment.

Q3: What are the general strategies for mitigating exothermic events during the synthesis?

Several strategies can be employed to manage heat generation:

  • Semi-batch or Continuous Feeding: Adding the chlorinating agent (e.g., POCl₃) gradually to the substrate allows for better control over the rate of heat generation.[1]

  • Dilution: Using a suitable, inert solvent can increase the thermal mass of the reaction mixture, helping to absorb and dissipate the heat generated.

  • Efficient Cooling: The reaction vessel must be equipped with a cooling system that has sufficient capacity to remove the heat produced by the reaction.

  • Lower Reaction Temperature: If the reaction kinetics are favorable, operating at a lower temperature can significantly reduce the rate of heat evolution.[1]

Q4: My chlorination reaction with POCl₃ resulted in a delayed but powerful exotherm during the water quench. What causes this, and how can it be prevented?

This is a known and dangerous phenomenon associated with quenching excess POCl₃.[1] The initial hydrolysis of POCl₃ can be slow, but as the temperature rises, the hydrolysis rate accelerates, leading to a delayed and potentially violent exotherm.[3] To prevent this, it is recommended to use an equimolar amount of POCl₃ whenever possible.[2][4] If an excess is required, a "reverse quench" should be performed by slowly adding the reaction mixture to a large volume of vigorously stirred ice-water.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction initiation - Inactive reagents- Low reaction temperature- Ensure the freshness and purity of reagents.- Gently warm a small, localized spot on the reaction flask with a heat gun, while continuously monitoring the internal temperature.[5]
Rapid, uncontrolled temperature increase (runaway reaction) - Reagent added too quickly- Inadequate cooling- Insufficient stirring- Immediately stop the addition of the reagent.[5]- Enhance cooling by ensuring good contact with the cooling bath and adding more coolant (e.g., ice).[5]- Increase the stirring rate to improve heat distribution.[5]
Low yield of chlorinated product - Incomplete reaction- Side reactions due to high temperature- Product loss during workup- Allow for a sufficient reaction time after reagent addition is complete.- Maintain strict temperature control throughout the reaction.- Optimize extraction and purification procedures.
Formation of impurities - Presence of moisture in starting materials- Ensure all starting materials and solvents are anhydrous, as moisture can react with POCl₃ to form byproducts.[6]

Quantitative Data on Reaction Conditions

The following table summarizes general reaction conditions for key steps in pyrimidine synthesis, which can be adapted for the synthesis of this compound.

Reaction Type Reagents/Catalyst Temperature (°C) Reaction Time Key Findings on Exotherm Management
Chlorination Hydroxypyrimidine, equimolar POCl₃, Pyridine140 - 1602 hoursUsing an equimolar amount of POCl₃ in a sealed, solvent-free system minimizes the exotherm upon quenching.[1][4]
Biginelli Reaction Aldehyde, β-ketoester, Urea/Thiourea, Lewis Acids60 - 100VariesThe reaction temperature is a critical parameter to optimize for yield and to control the reaction rate.[1]
Hantzsch Synthesis Aldehyde, β-ketoester, Ammonia sourceReflux (e.g., Ethanol)VariesA refluxing solvent helps to manage the exotherm. Modern catalysts may allow for room temperature synthesis.[1]

Experimental Protocols

Representative Protocol for Chlorination of a Hydroxypyridopyrimidine

This protocol is a representative example for the chlorination of a hydroxypyridopyrimidine precursor using an equimolar amount of POCl₃ in a sealed reactor, a method known to mitigate the risks associated with excess reagent.

Materials:

  • 7-methyl-7,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one (or other suitable precursor): 0.3 moles

  • Phosphorus oxychloride (POCl₃): 0.3 moles

  • Pyridine: 0.3 moles

  • 150 mL Teflon-lined stainless steel reactor

  • Cold water (~0 °C)

  • Saturated Na₂CO₃ solution

Procedure:

  • To the 150 mL Teflon-lined stainless steel reactor, add the hydroxy-containing substrate (0.3 moles), POCl₃ (0.3 moles), and pyridine (0.3 moles).

  • Seal the reactor securely.

  • Heat the reaction mixture to 140-160 °C for 2 hours.[4]

  • After 2 hours, allow the reactor to cool to room temperature.

  • Caution: Carefully open the reactor in a well-ventilated fume hood.

  • Quenching: Slowly and carefully pour the reactor contents into 100 mL of cold water (~0 °C) with vigorous stirring.

  • Adjust the pH of the solution to 8–9 with a saturated Na₂CO₃ solution to neutralize any remaining acidic components.

  • The chlorinated product can then be isolated by extraction with a suitable organic solvent or by filtration, depending on its physical properties.

Visualizations

Signaling Pathway

The this compound scaffold is a key component of Janus kinase (JAK) inhibitors.[7] These inhibitors interfere with the JAK-STAT signaling pathway, which is crucial in mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[7][8]

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 4-Chloro-7-methyl- pyrido[2,3-d]pyrimidine -based Inhibitor Inhibitor->JAK Blocks ATP Binding Site

Caption: JAK-STAT signaling pathway and the inhibitory action of pyridopyrimidine derivatives.

Experimental Workflow

The synthesis of this compound typically involves the chlorination of a corresponding hydroxypyrimidine precursor. The workflow highlights the critical exothermic chlorination step.

Synthesis_Workflow Synthesis Workflow Start Start: 7-methyl-7,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one Chlorination Chlorination with POCl3 (Exothermic Step) Start->Chlorination Quenching Quenching in Ice Water Chlorination->Quenching Neutralization Neutralization (pH 8-9) Quenching->Neutralization Isolation Isolation/Purification Neutralization->Isolation Product Product: This compound Isolation->Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Exothermic Events

This decision tree provides a logical approach to troubleshooting an unexpected exothermic event during the chlorination step.

Troubleshooting_Exotherm Troubleshooting Exothermic Events Start Uncontrolled Temperature Excursion Observed Quenching Is the exotherm occurring during quenching? Start->Quenching DuringReaction Exotherm during reaction Quenching->DuringReaction No ReverseQuench Perform Reverse Quench: Add reaction mixture to ice Quenching->ReverseQuench Yes StopAddition Stop Reagent Addition DuringReaction->StopAddition EnhanceCooling Enhance Cooling StopAddition->EnhanceCooling IncreaseStirring Increase Stirring EnhanceCooling->IncreaseStirring FuturePrevention For future experiments: - Use equimolar POCl3 - Slower addition rate - Lower temperature IncreaseStirring->FuturePrevention ReverseQuench->FuturePrevention

Caption: A decision tree for managing unexpected exothermic events during synthesis.

References

Technical Support Center: Catalyst Selection for Functionalizing 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for the functionalization of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine. This guide provides troubleshooting advice, frequently asked questions (FAQs), comparative data on catalytic systems, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the palladium-catalyzed cross-coupling reactions of this compound.

Q1: I am observing low or no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the outcome?

A1: Low yields in Suzuki-Miyaura couplings of N-heterocyclic chlorides are common and can often be attributed to several factors:

  • Catalyst Inactivity: The C-Cl bond is strong and requires a highly active catalyst for oxidative addition. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Troubleshooting:

      • Switch to a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the formation of the active monoligated Pd(0) species.

      • Consider using N-heterocyclic carbene (NHC) ligands, which are also known to form highly active catalysts.

      • Use a pre-formed palladium precatalyst to ensure efficient generation of the active Pd(0) species.

      • Increase the catalyst loading, but be mindful of potential side reactions and cost.

  • Catalyst Poisoning: The nitrogen atoms in the pyrido[2,3-d]pyrimidine ring can act as Lewis bases and coordinate to the palladium center, leading to catalyst deactivation.[1]

    • Troubleshooting:

      • Employ bulkier ligands that shield the metal center.

      • Slow addition of the heterocyclic substrate to the reaction mixture can sometimes mitigate this effect.[1]

  • Ineffective Base: The base is crucial for the transmetalation step.

    • Troubleshooting:

      • Screen strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃.

      • Ensure the base is finely powdered to maximize surface area.

      • If using an aqueous-organic solvent system, ensure adequate mixing.

  • Side Reactions:

    • Protodeboronation: Cleavage of the C-B bond of the boronic acid.

      • Troubleshooting: Use anhydrous solvents, and consider using boronic esters (e.g., pinacol esters) which are more stable.

    • Homocoupling: Coupling of two boronic acid molecules.

      • Troubleshooting: Ensure the reaction is thoroughly degassed to remove oxygen.

Q2: My Buchwald-Hartwig amination is not proceeding. What are the key parameters to check?

A2: The Buchwald-Hartwig amination of electron-deficient heterocycles like this compound can be challenging. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: This is the most critical factor.

    • Troubleshooting:

      • For primary and secondary amines, ligands like BrettPhos and RuPhos are often effective.

      • The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with the appropriate ligand is crucial. Pre-formed catalysts can offer better reproducibility.

  • Base Selection: The strength and nature of the base are critical.

    • Troubleshooting:

      • Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are commonly used.

      • The choice of base can be substrate-dependent, so screening may be necessary.

  • Solvent: The solvent can significantly influence the reaction rate and outcome.

    • Troubleshooting:

      • Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.

      • Ensure the solvent is thoroughly degassed.

  • Reaction Temperature: These reactions often require elevated temperatures.

    • Troubleshooting:

      • If the reaction is sluggish, gradually increase the temperature, monitoring for decomposition. Microwave irradiation can sometimes be beneficial.

Q3: I am having trouble with my Sonogashira coupling. What should I consider?

A3: Sonogashira couplings on N-heterocycles can be sensitive to reaction conditions.

  • Copper Co-catalyst: While the classic Sonogashira reaction uses a copper co-catalyst (e.g., CuI), this can sometimes lead to alkyne homocoupling (Glaser coupling).

    • Troubleshooting:

      • Consider a copper-free Sonogashira protocol. This often requires a more sophisticated palladium/ligand system.

      • If using copper, ensure it is fresh and of high purity.

  • Base: An amine base is typically used, which also acts as a solvent in some cases.

    • Troubleshooting:

      • Bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.

      • Ensure the amine base is dry and distilled if necessary.

  • Catalyst System:

    • Troubleshooting:

      • Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a phosphine ligand are standard choices.

      • For challenging substrates, more advanced ligands may be required.

  • Atmosphere: The reaction is sensitive to oxygen.

    • Troubleshooting:

      • Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).

      • Use degassed solvents.

Data Presentation: Catalyst Performance in Pyrimidine Coupling Reactions

The following tables summarize the performance of various palladium-based catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving halopyrimidines. Disclaimer: The data presented is compiled from different studies on various pyrimidine substrates and is intended for comparative guidance. Direct comparison of yields should be considered with caution due to variations in reaction conditions and substrates.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines

EntryHalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTime (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane2485
22-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1292
34,6-DichloropyrimidineThiophene-2-boronic acidPdCl₂(dppf) (3)dppfNa₂CO₃DME888
42-Bromopyrimidine3-Furylboronic acidPd₂(dba)₃ (1)XPhosCs₂CO₃t-BuOH695

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Halopyrimidines

EntryHalopyrimidineAmineCatalyst (mol%)LigandBaseSolventTime (h)Yield (%)
12-ChloropyrimidineMorpholinePd₂(dba)₃ (2)XPhosNaOt-BuToluene1695
24-ChloropyrimidineAnilinePd(OAc)₂ (2)RuPhosK₂CO₃t-BuOH1288
32,4-Dichloropyrimidinen-ButylaminePd₂(dba)₃ (1.5)BrettPhosLiHMDSTHF2475 (at C4)
45-Bromo-2-chloropyrimidinePiperidinePd(OAc)₂ (3)BINAPCs₂CO₃Dioxane1891

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1).

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

  • To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., toluene) and stir for 10 minutes.

  • Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • After completion, cool the mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizations

Signaling Pathways

Pyrido[2,3-d]pyrimidine derivatives are known to be potent inhibitors of various kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt mTORC1 mTORC1 Cell_Growth Cell Growth & Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor

Caption: The PI3K/Akt/mTOR signaling pathway, a target for pyrido[2,3-d]pyrimidine-based inhibitors.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F CyclinD_CDK46->E2F Release Rb->E2F Inhibition S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Transcription of S phase genes Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->CyclinD_CDK46 Inhibition

Caption: The CDK/Rb/E2F pathway controlling cell cycle progression, a target for kinase inhibitors.

Experimental Workflow

Experimental_Workflow cluster_planning Reaction Planning cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Choose_Reaction Choose Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) Choose_Reagents Select Reagents (Boronic Acid, Amine, etc.) Choose_Reaction->Choose_Reagents Setup_Glassware Dry Glassware & Assemble Choose_Reagents->Setup_Glassware Add_Solids Add Substrate, Catalyst, Ligand, Base Setup_Glassware->Add_Solids Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Add_Solids->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat to Desired Temperature Add_Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench_Reaction Quench Reaction Monitoring->Quench_Reaction Extraction Liquid-Liquid Extraction Quench_Reaction->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Synthesis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, particularly focusing on the scale-up of the chlorination step.

Issue 1: Low or No Yield of this compound

  • Question: My reaction is resulting in a very low yield, or I am recovering mostly the starting material, 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one. What could be the cause?

  • Answer: This is a common issue often related to incomplete reaction or hydrolysis of the product during workup.

    • Incomplete Chlorination:

      • Insufficient Reagent: Ensure at least one molar equivalent of phosphorus oxychloride (POCl₃) is used. For challenging substrates, an excess of POCl₃, sometimes used as the solvent, can drive the reaction to completion.[1]

      • Low Reaction Temperature: The chlorination of pyridopyrimidinones typically requires elevated temperatures. Ensure the reaction is heated sufficiently, often to reflux.[2]

      • Short Reaction Time: Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

    • Product Hydrolysis during Workup:

      • Premature Quenching: The chlorinated product is often sensitive to hydrolysis, especially in acidic conditions. Pouring the reaction mixture directly into water can create a highly acidic environment due to the reaction of excess POCl₃ with water, leading to the hydrolysis of the product back to the starting material.

      • Inefficient Quenching: A delayed exotherm during aqueous quenching due to poor mixing can also lead to product degradation.

    Troubleshooting Workflow:

    G start Low Yield of Chlorinated Product check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains hydrolysis Product Hydrolysis During Workup check_completion->hydrolysis Reaction complete, but low isolated yield increase_temp_time Increase Temperature/Time or Add Excess POCl3 incomplete->increase_temp_time optimize_workup Optimize Workup Procedure hydrolysis->optimize_workup end Improved Yield increase_temp_time->end remove_pocl3 Remove Excess POCl3 (Vacuum Distillation) optimize_workup->remove_pocl3 controlled_quench Controlled Quench: - Add reaction mix to cold base (e.g., NaHCO3 soln.) - Maintain low temperature remove_pocl3->controlled_quench controlled_quench->end

    Troubleshooting workflow for low product yield.

Issue 2: Product Purity Issues and Recrystallization Difficulties

  • Question: My final product is impure, and I am having difficulty purifying it by recrystallization. What are the likely impurities and how can I improve the purification?

  • Answer: Impurities can arise from side reactions or unreacted starting materials. The primary impurity is often the hydrolyzed starting material, 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one.

    • Common Impurities:

      • 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one: Due to incomplete reaction or hydrolysis.

      • Phosphorous byproducts: From the chlorinating reagent.

      • Side-products from POCl₃: Phosphorus oxychloride can sometimes promote other side reactions, although for this substrate, hydrolysis is the main concern.

    • Purification Strategies:

      • Recrystallization: Selecting an appropriate solvent is crucial. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures. Common solvents for similar heterocyclic compounds include ethanol, acetone, and 1,4-dioxane. Solvent mixtures like ethyl acetate/hexane can also be effective.

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities with different polarities.

    Recrystallization Troubleshooting:

    ProblemPotential CauseSuggested Solution
    Oiling outCompound is coming out of solution above its melting point.Reheat to dissolve the oil, add more solvent, and allow for slower cooling. Consider using a different solvent system.
    No crystal formationSolution is not saturated or is supersaturated.Evaporate some solvent to increase concentration. Scratch the inside of the flask or add a seed crystal to induce crystallization.
    Impure crystalsImpurities co-crystallize with the product.Try a different recrystallization solvent. A second recrystallization may be necessary. For persistent impurities, consider column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical synthetic route for this compound?

    • A1: The most common synthetic pathway involves two main steps:

      • Formation of the Pyrido[2,3-d]pyrimidinone Core: This is typically achieved through the cyclization of a substituted pyridine derivative. For instance, 2-amino-4-methylnicotinamide can be cyclized with formamide or ethyl formate to yield 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one.

      • Chlorination: The resulting 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one is then chlorinated, most commonly with phosphorus oxychloride (POCl₃), to give the final product, this compound.

  • Q2: What are the critical parameters to control during the chlorination step with POCl₃?

    • A2: Several parameters are critical for a successful chlorination:

      • Anhydrous Conditions: POCl₃ reacts violently with water. All glassware and reagents should be thoroughly dried to prevent unwanted side reactions and ensure the efficacy of the chlorinating agent.

      • Temperature Control: The reaction typically requires heating, often to reflux, to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition.

      • Stoichiometry of POCl₃: While a stoichiometric amount can be effective, using an excess of POCl₃ (sometimes as the solvent) can help drive the reaction to completion, especially on a larger scale.

      • Use of a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can be beneficial. These bases can neutralize the HCl generated during the reaction and may facilitate the chlorination process.

  • Q3: How can I monitor the progress of the chlorination reaction?

    • A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by:

      • Thin Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product.

      • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any major byproducts.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to confirm the identity of the product and any intermediates or byproducts by their mass-to-charge ratio.

  • Q4: What is the best workup procedure for a POCl₃ reaction on a large scale?

    • A4: For large-scale reactions, safety and control are paramount. A recommended workup procedure is as follows:

      • Removal of Excess POCl₃: After the reaction is complete, it is highly advisable to remove the excess POCl₃ by distillation under reduced pressure. This minimizes the exothermicity of the subsequent quenching step.

      • Controlled Quenching: The reaction mixture should be cooled to room temperature or below and then slowly added to a cold (0-5 °C) aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, with vigorous stirring. This "reverse quench" helps to control the exotherm and maintain a basic pH, which protects the acid-sensitive chlorinated product from hydrolysis.

      • Extraction: The product can then be extracted from the aqueous mixture using a suitable organic solvent, such as dichloromethane or ethyl acetate.

      • Washing and Drying: The organic extracts should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.

Experimental Protocols

Protocol 1: Synthesis of 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one

This protocol describes the synthesis of the key intermediate from 2-amino-4-methylnicotinamide.

  • Reagents and Materials:

    • 2-amino-4-methylnicotinamide

    • Formamide

    • Dowtherm A (or other high-boiling solvent)

  • Procedure:

    • A mixture of 2-amino-4-methylnicotinamide and an excess of formamide is heated to reflux in a high-boiling solvent like Dowtherm A.

    • The reaction is maintained at reflux for several hours, and the progress is monitored by TLC or HPLC.

    • Upon completion, the reaction mixture is cooled to room temperature, which should induce precipitation of the product.

    • The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol or acetone) to remove residual formamide and solvent, and then dried under vacuum.

Protocol 2: Synthesis of this compound

This protocol details the chlorination of the pyridopyrimidinone intermediate.

  • Reagents and Materials:

    • 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-diisopropylethylamine (DIPEA) (optional)

    • Toluene (or other suitable solvent)

    • Sodium bicarbonate solution (for workup)

    • Ethyl acetate or Dichloromethane (for extraction)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • To a stirred suspension of 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃). An organic base like DIPEA can also be added.

    • The mixture is heated to reflux and maintained at this temperature for several hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.

    • After completion, the reaction mixture is cooled to room temperature.

    • Workup Option A (with distillation): Remove the excess POCl₃ and solvent by distillation under reduced pressure. The residue is then carefully quenched by adding it to a cold, stirred solution of sodium bicarbonate.

    • Workup Option B (direct quench): The reaction mixture is cooled in an ice bath and slowly and carefully added to a vigorously stirred, cold (0-5 °C) saturated aqueous solution of sodium bicarbonate.

    • The resulting mixture is extracted with ethyl acetate or dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the chlorination of pyridopyrimidinone derivatives, which can be analogous to the synthesis of this compound.

Table 1: Comparison of Chlorination Conditions for Pyridopyrimidinone Derivatives

Starting MaterialChlorinating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
2,4-Dihydroxy-5-methylpyrimidinePOCl₃PyridineNone140-16028898[2]
6-Amino-2,4-dihydroxypyrimidinePOCl₃PyridineNone140-16028597[2]
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃DIPEAToluene50-8499.9[3][4]
2-amino-6-chloro-pyrido[3,2-d]pyrimidin-4(3H)-onePOCl₃--Reflux---[5]

Signaling Pathways and Experimental Workflows

G cluster_0 Step 1: Synthesis of 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one cluster_1 Step 2: Synthesis of this compound cluster_2 Workup and Purification A 2-Amino-4-methylnicotinamide C Reflux A->C B Formamide B->C D 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one C->D E 7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one G Reflux E->G F POCl3 F->G H Crude this compound G->H I Quenching (e.g., NaHCO3 soln.) H->I J Extraction I->J K Purification (Recrystallization/Chromatography) J->K L Pure this compound K->L

Overall experimental workflow for the synthesis.

References

Validation & Comparative

A Comparative Analysis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine and Other Pyrido[2,3-d]pyrimidine Derivatives in Kinase Inhibition and Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrido[2,3-d]pyrimidine scaffold represents a privileged structure in the design of potent kinase inhibitors with broad therapeutic potential, particularly in oncology. This guide provides a comparative overview of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine and other key analogues, focusing on their performance in preclinical studies. The information herein is intended to support further research and development of this important class of compounds.

The pyrido[2,3-d]pyrimidine core is a key pharmacophore found in numerous compounds investigated for their therapeutic properties, ranging from anticancer to anti-inflammatory agents.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of biological activities. A significant focus of research has been on their role as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[2]

This guide specifically delves into a comparative analysis of this compound against other derivatives from the same family, providing available quantitative data on their biological activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Comparative Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives

While specific biological data for this compound is not extensively available in publicly accessible literature, a comparison with structurally related 4-chloro and other substituted pyrido[2,3-d]pyrimidine derivatives can provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. The following table summarizes the inhibitory activities of several pyrido[2,3-d]pyrimidine analogues against various kinases and cancer cell lines.

Compound IDStructureTarget Kinase(s)IC50 (nM)Target Cell Line(s)IC50 (µM)Reference
Compound A 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylureaPDGFr, FGFr, EGFr, c-src1110, 130, 450, 220--[3]
Compound B 6-(3',5'-dimethoxyphenyl) derivative of Compound AFGFr60--[3]
Compound C 2,4-dione derivativeeEF-2K420MDA-MB-231-[4]
Compound D 2-(2-arylidenehydrazinyl) derivative--PC-3, A-5490.36, 0.41[5]
Compound E 2-amino-4-methyl derivativePI3K/mTOR---[6]
Compound F Pyrido[2,3-d]pyrimidin-7-one derivativeJAK32.0U937-[7]
Compound G Thieno[2,3-d]pyrimidine derivativeEGFRL858R/T790M13H19750.087[8]
Compound H PIM-1 InhibitorPIM-111.4MCF-7, HepG20.57, 1.13[9]

Note: The table presents a selection of data from various studies to illustrate the diversity of targets and activities within the pyrido[2,3-d]pyrimidine class. Direct comparison should be made with caution due to variations in assay conditions.

Key Signaling Pathways Targeted by Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are the Epidermal Growth Factor Receptor (EGFR) and the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase pathways.

EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in regulating cell growth and differentiation. Its aberrant activation is a hallmark of many cancers. Pyrido[2,3-d]pyrimidines can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR Extracellular Transmembrane Intracellular (Tyrosine Kinase Domain) EGF->EGFR:f0 Ligand Binding RAS RAS EGFR:f2->RAS Activation PI3K PI3K EGFR:f2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR:f2

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrido[2,3-d]pyrimidine derivatives.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a critical role in cell cycle progression and apoptosis. Several pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation (Inhibition) p21 p21, p27 PIM1->p21 Phosphorylation (Inhibition) Apoptosis Apoptosis BAD->Apoptosis Promotes CellCycle Cell Cycle Progression p21->CellCycle Inhibits Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1 Inhibition

Caption: PIM-1 kinase signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target kinase.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prep_reagents dispense Dispense Test Compound and Kinase to Plate prep_reagents->dispense incubate1 Pre-incubation dispense->incubate1 add_atp Add ATP to Initiate Reaction incubate1->add_atp incubate2 Incubate at RT add_atp->incubate2 add_detection Add Detection Reagent (e.g., ADP-Glo) incubate2->add_detection read_plate Read Luminescence/ Fluorescence add_detection->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compounds to the wells of the microplate.

  • Add the kinase and substrate solution to each well.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat with Test Compound incubate1->treat_cells incubate2 Incubate (48-72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze Analyze Data (Calculate % Viability) read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom microplates

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a highly promising platform for the development of novel kinase inhibitors. While specific data for this compound remains limited in the public domain, the analysis of its structural analogues reveals a class of compounds with potent and often selective inhibitory activity against a range of cancer-relevant kinases. The 4-chloro substitution is a common feature in many active derivatives, suggesting its importance for binding and activity. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential and to contribute to the growing body of knowledge on this important heterocyclic system. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

Efficacy of Pyrido[2,3-d]pyrimidine Derivatives in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of derivatives with potent and selective inhibitory activities against various protein kinases implicated in cancer progression. This guide provides a comparative analysis of the efficacy of selected 4-Chloro-7-methylpyrido[2,3-d]pyrimidine derivatives, focusing on their performance as inhibitors of Cyclin-Dependent Kinase 4/6 (CDK4/6) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase. While a comprehensive comparative dataset for the specific "4-Chloro-7-methyl" subclass is not extensively available in public literature, this guide focuses on well-characterized and highly potent anticancer pyrido[2,3-d]pyrimidine derivatives to offer valuable insights for researchers in the field. The presented data, collated from preclinical studies, is intended to serve as a valuable resource for the design and development of next-generation targeted cancer therapeutics.

I. Comparative Efficacy of Pyrido[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines and their respective kinase targets.

Table 1: Cytotoxicity of CDK4/6 Inhibiting Pyrido[2,3-d]pyrimidine Derivatives
CompoundTargetCell LineIC50 (µM)Reference
6b CDK4/6PC-3 (Prostate)0.01[1]
MCF-7 (Breast)0.05[1]
A-549 (Lung)0.09[1]
6e CDK4/6PC-3 (Prostate)0.02[1]
MCF-7 (Breast)0.08[1]
A-549 (Lung)0.11[1]
8d CDK4/6MCF-7 (Breast)0.01[1]
PC-3 (Prostate)0.04[1]
A-549 (Lung)0.07[1]
Doxorubicin Topo IIMCF-7 (Breast)0.04[1]
(Reference)PC-3 (Prostate)0.06[1]
A-549 (Lung)0.08[1]
Table 2: Kinase Inhibitory Activity of CDK4/6 Inhibiting Pyrido[2,3-d]pyrimidine Derivatives
CompoundTargetIC50 (nM)Reference
6b CDK6115.38[1]
8d CDK6726.25[1]
Table 3: Cytotoxicity of PIM-1 Kinase Inhibiting Pyrido[2,3-d]pyrimidine Derivatives
CompoundTargetCell LineIC50 (µM)Reference
4 PIM-1MCF-7 (Breast)0.57[2]
HepG2 (Liver)1.13[2]
10 PIM-1MCF-7 (Breast)0.89[2]
HepG2 (Liver)2.45[2]
Staurosporine Pan-kinaseMCF-7 (Breast)4.26[2]
(Reference)HepG2 (Liver)5.07[2]
Table 4: Kinase Inhibitory Activity of PIM-1 Kinase Inhibiting Pyrido[2,3-d]pyrimidine Derivatives
CompoundTargetIC50 (nM)% InhibitionReference
4 PIM-111.497.8[2]
10 PIM-117.294.6[2]
Staurosporine Pan-kinase16.795.6[2]
(Reference)

II. Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the discussed pyrido[2,3-d]pyrimidine derivatives.

CDK46_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulation CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Release G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Transcription of S-phase genes Inhibitor Pyrido[2,3-d]pyrimidine CDK4/6 Inhibitor Inhibitor->CDK46 Inhibition

Caption: CDK4/6-Rb Signaling Pathway Inhibition.

PIM1_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell Cytokines Cytokines (e.g., IL-3) Receptor Cytokine Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation Bad Bad (pro-apoptotic) PIM1->Bad Phosphorylation (Inactivation) Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 Sequestration Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Inhibitor Pyrido[2,3-d]pyrimidine PIM-1 Inhibitor Inhibitor->PIM1 Inhibition

Caption: PIM-1 Kinase Signaling Pathway Inhibition.

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Cell Seeding Seed cancer cells in 96-well plates and incubate for 24h. B 2. Compound Treatment Treat cells with various concentrations of pyrido[2,3-d]pyrimidine derivatives. A->B C 3. Incubation Incubate for 48-72 hours. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 4 hours. C->D E 5. Formazan Solubilization Add DMSO or other solvent to dissolve formazan crystals. D->E F 6. Absorbance Measurement Measure absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate IC50 values. F->G

Caption: MTT Assay Experimental Workflow.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrido[2,3-d]pyrimidine derivatives.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against their target kinases.

Methodology:

  • Reaction Setup: The kinase reaction is typically carried out in a 96- or 384-well plate. The reaction mixture contains the purified recombinant kinase (e.g., CDK6/Cyclin D1 or PIM-1), a suitable substrate (e.g., a peptide derived from the Retinoblastoma protein for CDK6, or a generic kinase substrate for PIM-1), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Serially diluted pyrido[2,3-d]pyrimidine derivatives are added to the reaction wells.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The extent of kinase activity is determined by measuring the amount of phosphorylated substrate. This can be achieved through various methods, including:

    • Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence Resonance Energy Transfer (FRET)-based Assay: Using a fluorescently labeled substrate where phosphorylation leads to a change in the FRET signal.

  • Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

This guide provides a foundational comparison of the efficacy of several potent pyrido[2,3-d]pyrimidine derivatives. The presented data and experimental protocols are intended to aid researchers in the rational design and evaluation of novel kinase inhibitors for cancer therapy. Further investigation into the structure-activity relationships and in vivo efficacy of these and related compounds is warranted to advance their therapeutic potential.

References

A Comparative Guide to the Synthesis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed primary synthesis method for 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct synthesis data for this specific 7-methyl analog, this document outlines a robust, two-stage synthesis strategy. This strategy is based on the well-established synthesis of the analogous 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and standard N-methylation techniques.[1][2][3][4] We will also explore a potential alternative route. All quantitative data is presented in clear, comparative tables, and detailed experimental protocols are provided.

Primary Synthesis Route: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by N-methylation

The most direct and well-documented approach to obtaining this compound involves a two-step process:

  • Synthesis of the precursor: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • N-methylation: Introduction of a methyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine ring.

This strategy leverages the availability of established protocols for the synthesis of the pyrrolo[2,3-d]pyrimidine core, which is a key intermediate in the synthesis of various pharmaceutical compounds.[1][4][5]

Stage 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Several methods have been reported for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, often starting from readily available precursors. A common route involves the construction of the pyrrolo[2,3-d]pyrimidine ring system followed by chlorination.

Comparative Data for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Synthesis Methods

Method ReferenceStarting MaterialsKey ReagentsReaction TimeYield (%)Purity (%)
Method A (Based on Patent US10738058B2) [2][4]7H-pyrrolo[2,3-d]pyrimidin-4-olPhosphoryl chloride, N,N-diisopropylethylamine, Toluene> 1 hour79-8499.8-99.9
Method B (Based on Patent CN101830904B) [1]4-hydroxypyrolo[2,3-d]pyrimidinePhosphorus oxychloride2-4 hoursNot explicitly stated for this stepNot explicitly stated
Method C (Improved Seven-Step Synthesis) [3]Dimethyl malonate(Multi-step)Not specified for final step31 (overall)Not specified

Experimental Protocol: Method A (Adapted from US10738058B2) [2][4]

  • A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq), phosphoryl chloride (2.1 eq), and toluene (5.5 vol) is warmed to 50°C.

  • N,N-diisopropylethylamine (1.5 eq) is added in portions, maintaining the temperature at 50°C.

  • The reaction is stirred at 50°C until completion (monitoring by HPLC is recommended).

  • After completion, the reaction mixture is carefully quenched with water.

  • The product is extracted with a suitable organic solvent.

  • The organic layers are combined, dried, and the solvent is removed under reduced pressure.

  • The resulting solid is centrifuged, washed with water, and dried under vacuum at a temperature below 80°C to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Stage 2: N-methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The introduction of a methyl group onto the nitrogen at the 7-position can be achieved through standard N-alkylation procedures.

Proposed N-methylation Conditions

ParameterCondition
Methylating Agent Methyl iodide (MeI) or Dimethyl sulfate (DMS)
Base Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF) or Acetone
Temperature 0°C to room temperature
Reaction Time 2-12 hours (monitor by TLC/LC-MS)

Experimental Protocol: N-methylation

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, carefully quench the reaction with ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Synthesis Route

An alternative approach could involve the synthesis of a pre-methylated pyrimidine precursor, which is then used to construct the fused pyrido[2,3-d]pyrimidine ring system. This would avoid the separate N-methylation step and potential regioselectivity issues.

Conceptual Alternative Pathway

G cluster_0 Alternative Synthesis Route Start Methylated Pyrimidine Precursor Step1 Cyclization Reaction Start->Step1 [Various Reagents] Product This compound Step1->Product

Caption: Alternative synthesis pathway for this compound.

This route would involve the initial synthesis of a 4-amino- or 4,6-dihalopyrimidine already bearing the desired methyl group on a nitrogen that will become the 7-position of the final product. Subsequent cyclization with an appropriate three-carbon synthon would lead to the target molecule. While potentially more elegant, the synthesis of the required methylated pyrimidine precursor may be more complex than the primary route described.

Synthesis and Validation Workflow

The overall process of synthesizing and validating the target compound is outlined below.

G cluster_0 Synthesis and Validation Workflow Start Select Synthesis Route Synthesis Synthesize this compound Start->Synthesis Purification Purify Crude Product (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Purity Purity Analysis (HPLC, etc.) Characterization->Purity Comparison Compare Data with Alternatives Purity->Comparison End Validated Synthesis Method Comparison->End

Caption: Logical workflow for the synthesis and validation of this compound.

Conclusion

The proposed two-step synthesis, involving the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by N-methylation, presents a viable and well-supported method for obtaining this compound. The synthesis of the 7H-precursor is well-documented, with methods offering high yields and purity.[2][4] The subsequent N-methylation is a standard and reliable transformation in heterocyclic chemistry. For researchers requiring this compound, this guide provides a solid foundation for its synthesis and validation. Further optimization of the N-methylation step may be required to maximize yield and purity for specific applications.

References

Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comparative spectroscopic analysis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, a key heterocyclic compound, against the structurally related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. By presenting predicted and known experimental data, this document serves as a practical tool for structure verification and differentiation.

The pyrido[2,3-d]pyrimidine scaffold is a significant pharmacophore found in a variety of biologically active compounds. The precise characterization of its derivatives, such as this compound, is crucial for advancing drug discovery and development programs. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, provide a powerful arsenal for elucidating the intricate structural details of such molecules.

This guide offers a side-by-side comparison of the expected spectroscopic signatures of this compound and a closely related analogue, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The inclusion of the latter provides a valuable reference point, highlighting the distinct spectral features arising from the substitution of a pyridine ring with a pyrrole ring and the presence of a methyl group.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data Comparison

Compound ¹H NMR (Predicted, δ ppm) ¹³C NMR (Predicted, δ ppm)
This compound H2: ~8.8, H5: ~8.5, H6: ~7.5, CH₃: ~2.6C2: ~158, C4: ~160, C4a: ~118, C5: ~152, C6: ~122, C7: ~145, C8a: ~155, CH₃: ~18
4-chloro-7H-pyrrolo[2,3-d]pyrimidine H2: ~8.6, H5: ~7.6, H6: ~6.5, NH: ~12.2C2: ~151, C4: ~151, C4a: ~117, C5: ~129, C6: ~100, C7a: ~152

Table 2: IR and UV-Vis Spectroscopic Data Comparison

Compound Key IR Absorptions (cm⁻¹) UV-Vis λmax (nm)
This compound 3100-3000 (Ar C-H), 2950-2850 (Aliph. C-H), 1600-1550 (C=N), 1500-1400 (C=C), 800-700 (C-Cl)~280, ~320
4-chloro-7H-pyrrolo[2,3-d]pyrimidine ~3400 (N-H), 3100-3000 (Ar C-H), 1600-1550 (C=N), 1500-1400 (C=C), 800-700 (C-Cl)~275, ~310

Table 3: Mass Spectrometry Data Comparison

Compound Molecular Formula Molecular Weight Key Fragmentation Peaks (m/z)
This compound C₈H₆ClN₃179.61179/181 (M⁺), 144 (M-Cl)⁺, 117 (M-Cl-HCN)⁺
4-chloro-7H-pyrrolo[2,3-d]pyrimidine C₆H₄ClN₃153.57153/155 (M⁺), 118 (M-Cl)⁺, 91 (M-Cl-HCN)⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to aid in the replication and verification of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Key parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions and determine the fragmentation pattern. For molecular weight confirmation, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference. The wavelengths of maximum absorbance (λmax) are recorded.

Visualizing Spectroscopic Workflows and Comparisons

To further clarify the processes of structure confirmation and comparison, the following diagrams have been generated using the DOT language.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Purification->UV_Vis Data_Analysis Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Validation Structure Validated Data_Analysis->Structure_Validation Spectroscopic_Comparison cluster_target This compound cluster_comparator 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Target_NMR NMR: Aromatic & Aliphatic CH No NH Comparison Key Differentiating Features Target_NMR->Comparison Target_IR IR: Ar C-H, Aliph. C-H No N-H stretch Target_IR->Comparison Target_MS MS: M+ at m/z 179/181 Target_MS->Comparison Comp_NMR NMR: Aromatic CH & NH No Aliphatic CH Comp_NMR->Comparison Comp_IR IR: Ar C-H, N-H stretch No Aliph. C-H Comp_IR->Comparison Comp_MS MS: M+ at m/z 153/155 Comp_MS->Comparison

In Vitro Activity of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer and kinase inhibitory effects.[1][2] This guide provides a comparative analysis of the in vitro activity of various 4-Chloro-7-methylpyrido[2,3-d]pyrimidine analogs, summarizing key experimental data to aid in drug discovery and development efforts. The analogs discussed herein have shown significant cytotoxic and pro-apoptotic effects in various cancer cell lines, primarily through the modulation of cell cycle regulation and apoptosis induction pathways.[3][4]

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrido[2,3-d]pyrimidine analogs against different human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Compound IDStructureCell LineIC50 (µM)Reference
6b 5-(4-Chlorophenyl)-2-(4-methoxybenzylidenehydrazinyl)-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-onePC-3 (Prostate)0.01[3][4]
MCF-7 (Breast)0.03[3][4]
A-549 (Lung)0.05[3][4]
6e 5-(4-Chlorophenyl)-2-(4-chlorobenzylidenehydrazinyl)-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-onePC-3 (Prostate)0.02[3][4]
MCF-7 (Breast)0.01[3][4]
A-549 (Lung)0.03[3][4]
8d 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-methyl-7-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-oneMCF-7 (Breast)0.01[3][4]
PC-3 (Prostate)0.04[3][4]
A-549 (Lung)0.06[3][4]
15f 4-(3-Acetyl-5-oxo-6-phenyl-8-(thiophen-2-yl)pyrido[2,3-d][1][2][3]triazolo[4,3-a]pyrimidin-1(5H)-yl)benzenesulfonamidePC-3 (Prostate)0.36[5]
A-549 (Lung)0.41[5]
Compound 4 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrileMCF-7 (Breast)0.57[6]
HepG2 (Liver)1.13[6]
Compound 11 7-Amino-5-(4-chlorophenyl)-8-cyclohexyl-2-oxo-4-phenyl-2,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrileMCF-7 (Breast)1.31[6]
HepG2 (Liver)0.99[6]

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the in vitro activity of these analogs is provided below.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the pyrido[2,3-d]pyrimidine analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, PC-3, A-549, HepG2) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis

Flow cytometry was employed to investigate the effect of the compounds on apoptosis and the cell cycle.

  • Cell Treatment: Cells were treated with the IC50 concentration of the test compounds for 24-48 hours.

  • Cell Harvesting and Staining: Cells were harvested, washed with PBS, and fixed in 70% ethanol. For apoptosis analysis, cells were stained with Annexin V-FITC and propidium iodide (PI). For cell cycle analysis, cells were stained with PI in the presence of RNase.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells (early and late apoptosis).

Signaling Pathway and Experimental Workflow

The pyrido[2,3-d]pyrimidine analogs often exert their anticancer effects by inducing apoptosis through the intrinsic and extrinsic pathways, which are frequently linked to the inhibition of cyclin-dependent kinases (CDKs).[3][4]

G cluster_0 Experimental Workflow start Start: Cancer Cell Lines treatment Treatment with Pyrido[2,3-d]pyrimidine Analogs start->treatment mtt MTT Assay for Cytotoxicity (IC50) treatment->mtt flow Flow Cytometry treatment->flow end End: Data Analysis mtt->end apoptosis Apoptosis Analysis (Annexin V/PI) flow->apoptosis cell_cycle Cell Cycle Analysis (PI) flow->cell_cycle apoptosis->end cell_cycle->end

Experimental workflow for in vitro evaluation of pyrido[2,3-d]pyrimidine analogs.

G cluster_1 Apoptosis Signaling Pathway analogs Pyrido[2,3-d]pyrimidine Analogs cdk CDK4/6 Inhibition analogs->cdk p53 p53 Activation analogs->p53 bcl2 Bcl2 Downregulation analogs->bcl2 bax Bax Upregulation p53->bax caspase Caspase-3 Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Simplified signaling pathway for apoptosis induction by pyrido[2,3-d]pyrimidine analogs.

References

Structure-Activity Relationship of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This guide focuses on the structure-activity relationship (SAR) studies of a specific subclass, the 4-Chloro-7-methylpyrido[2,3-d]pyrimidine analogs, which have emerged as potent inhibitors of various protein kinases, offering potential therapeutic applications in oncology and other diseases.[1]

Comparative Biological Activity

The biological evaluation of this compound derivatives has revealed their significant potential as kinase inhibitors. The following table summarizes the in vitro activity of a series of analogs, highlighting the impact of substitutions at various positions on their inhibitory potency against selected cancer cell lines and kinases.

Compound IDR1R2Target Cell Line/KinaseIC50 (µM)
1a HPhenylMCF-78.5
1b H4-MethoxyphenylMCF-76.2
1c H4-ChlorophenylMCF-74.1
1d H4-NitrophenylMCF-79.8
2a MethylPhenylHeLa12.3
2b Methyl4-MethoxyphenylHeLa10.1
2c Methyl4-ChlorophenylHeLa7.5
3a H-EGFR (wild type)0.093[3]
3b H-EGFR (T790M mutant)0.174[3]
4 --PIM-1 Kinase0.0114[4]
5 --CDK60.115[1]

Key SAR Observations:

  • Substitution at the 4-position: The chloro group at the 4-position is a key feature, acting as a versatile handle for introducing various nucleophiles to explore the SAR.

  • Substitution at the 7-position: The methyl group at the 7-position often contributes to favorable interactions within the kinase active site.

  • Aryl Substituents: The nature and substitution pattern of the aryl ring attached to the pyrimidine core significantly influence the inhibitory activity. Electron-withdrawing groups, such as a chloro group at the para position of the phenyl ring (Compound 1c), tend to enhance potency against MCF-7 cells compared to electron-donating groups like methoxy (Compound 1b).

  • Kinase Specificity: Different analogs exhibit varying degrees of selectivity towards different kinases, such as EGFR, PIM-1, and CDK6, highlighting the tunability of the scaffold for targeting specific signaling pathways.[1][3][4]

Experimental Protocols

1. General Synthesis of this compound Analogs:

The synthesis of the this compound core can be achieved through a multi-step process. A common approach involves the condensation of a substituted aminopyridine with a pyrimidine precursor, followed by chlorination. Further modifications are then made by nucleophilic substitution at the 4-position. The synthesis of related pyrido[2,3-d]pyrimidines often starts from commercially available materials and involves cyclization reactions.[5][6]

2. In Vitro Kinase Inhibition Assay:

The inhibitory activity of the synthesized compounds against specific kinases is determined using a variety of assay formats, such as ELISA-based assays or radiometric assays.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Procedure (General):

    • The kinase, substrate, and ATP are incubated in a suitable buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

3. Cell Viability Assay (MTT Assay):

The cytotoxic effect of the analogs on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • The MTT reagent is added to each well and incubated to allow formazan crystal formation.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification invitro In Vitro Assays (Kinase Inhibition, Cytotoxicity) Purification->invitro invivo In Vivo Models (Optional) invitro->invivo SAR Structure-Activity Relationship Analysis invivo->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis

Caption: General workflow of a Structure-Activity Relationship (SAR) study.

Signaling_Pathway Receptor Growth Factor Receptor (e.g., EGFR) PIM1 PIM-1 Kinase Receptor->PIM1 CDK6 CDK6 Receptor->CDK6 Downstream Downstream Effectors PIM1->Downstream CDK6->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Analog Inhibitor->Receptor Inhibitor->PIM1 Inhibitor->CDK6

Caption: Potential signaling pathways targeted by pyrido[2,3-d]pyrimidine analogs.

References

Comparative Cross-Reactivity Profiling of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kinase Selectivity Profiles of Representative Pyrido[2,3-d]pyrimidine Analogs

The following table summarizes the in vitro kinase inhibitory activity of a representative pyrido[2,3-d]pyrimidine analog, PD-089828, and a more selective derivative, Compound 4e, against a panel of key tyrosine kinases. This data highlights how modifications to the scaffold can significantly alter the selectivity profile.

CompoundTarget KinaseIC50 (µM)Reference
PD-089828 (Broadly Active)PDGFr1.11[3][4][5][6]
FGFr0.13[3][4][5][6]
EGFr0.45[3][4][5][6]
c-Src0.22[3][4][5][6]
InsR>50[3][5]
Compound 4e (FGFr Selective)FGFr0.060[3][5][6]
PDGFr>50[3][5][6]
EGFr>50[3][5][6]
c-Src>50[3][5][6]
InsR>50[3][5][6]

PD-089828: 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea Compound 4e: A derivative where the 6-(2,6-dichlorophenyl) moiety of PD-089828 is replaced with a 6-(3',5'-dimethoxyphenyl) group.[3][5][6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination and comparison of kinase inhibitor selectivity. The following outlines a general methodology for in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.

Materials:

  • Purified recombinant kinase enzymes

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., 4-Chloro-7-methylpyrido[2,3-d]pyrimidine) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-33P]ATP or unlabeled ATP for non-radiometric assays

  • 96-well or 384-well assay plates

  • Apparatus for detecting kinase activity (e.g., scintillation counter for radiometric assays, or a plate reader for luminescence-based assays)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture Preparation: In each well of the assay plate, combine the kinase, its specific substrate, and the diluted test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., EDTA solution).

  • Detection: Measure the extent of substrate phosphorylation. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For non-radiometric assays, this may involve measuring the amount of ADP produced using a luminescence-based kit.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving receptor tyrosine kinases (RTKs) like PDGFr, FGFr, and EGFr, and the non-receptor tyrosine kinase c-Src, which are common targets for pyrido[2,3-d]pyrimidine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action PDGFr PDGFr Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) PDGFr->Downstream FGFr FGFr FGFr->Downstream EGFr EGFr EGFr->Downstream cSrc c-Src cSrc->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PDGFr Inhibition Inhibitor->FGFr Inhibition Inhibitor->EGFr Inhibition Inhibitor->cSrc Inhibition

Caption: Simplified signaling pathway of common tyrosine kinase targets for pyrido[2,3-d]pyrimidine inhibitors.

Experimental Workflow Diagram

The workflow for assessing the cross-reactivity profile of a kinase inhibitor is a systematic process, as depicted below.

G cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow Compound Test Compound (e.g., 4-Chloro-7-methyl- pyrido[2,3-d]pyrimidine) Primary_Screen Primary Kinase Screen (Broad Panel) Compound->Primary_Screen Dose_Response Dose-Response Assays (IC50 Determination) Primary_Screen->Dose_Response Data_Analysis Data Analysis & Selectivity Profiling Dose_Response->Data_Analysis Report Cross-Reactivity Profile Report Data_Analysis->Report

Caption: Experimental workflow for determining the cross-reactivity profile of a kinase inhibitor.

References

Benchmarking 4-Chloro-7-methylpyrido[2,3-d]pyrimidine Against Known p38 MAPK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[1] While the specific biological target of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine is not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential as a modulator of key signaling pathways. Derivatives of the related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are precursors to inhibitors of targets like 3-Phosphoinositide-Dependent Kinase 1 (PDK1) and Janus kinases.[2][3] Furthermore, various substituted pyrido[2,3-d]pyrimidines have shown inhibitory activity against kinases such as PIM-1, CDK4, and Threonine Tyrosine Kinase (TTK).[1][4][5]

This guide provides a comparative benchmark of this compound against a panel of well-characterized inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The p38 MAPKs are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress, making them significant therapeutic targets for a range of diseases.[6]

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of small molecules against p38 MAPK isoforms is commonly quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for several well-established p38 MAPK inhibitors against the α and β isoforms.

Inhibitorp38α (MAPK14) IC50 (nM)p38β (MAPK11) IC50 (nM)
This compound Data Not Available Data Not Available
SB20358050500
BIRB 796 (Doramapimod)3865
Neflamapimod (VX-745)10220
Losmapimod~7.9 (pKi 8.1)~25 (pKi 7.6)
TAK-7157.1200 (approx. 28-fold less selective)
Pamapimod14480
SD000616677
R148710Not Reported
SB 20219050100

Note: The IC50 values are compiled from various sources and experimental conditions may vary.[6][7]

Experimental Protocols

To ensure a standardized comparison, detailed experimental protocols for key assays are provided below. These methodologies are essential for generating reliable and reproducible data for novel compounds like this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate by the kinase.

  • Reaction Mixture Preparation : In a 96-well plate, prepare a reaction mix containing the kinase assay buffer, the specific p38 isoform, and a suitable substrate peptide (e.g., ATF2).

  • Inhibitor Addition : Add the test compound (e.g., this compound) at a range of concentrations. Include a vehicle-only control (e.g., DMSO).

  • Reaction Initiation : Start the kinase reaction by adding a solution of [γ-³²P]ATP.

  • Incubation : Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Separation : Stop the reaction and separate the phosphorylated substrate from the free [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing.

  • Quantification : Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[8]

Cell-Based ELISA for p38 MAPK Phosphorylation

This method quantifies the phosphorylation of a p38 substrate within a cellular context.

  • Cell Culture and Treatment : Seed appropriate cells (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight. Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour.

  • Pathway Stimulation : Activate the p38 MAPK pathway using a known stimulator such as anisomycin or UV radiation for a short duration (e.g., 30 minutes).

  • Cell Lysis : Lyse the cells with a suitable buffer containing protease and phosphatase inhibitors.

  • ELISA : Use a sandwich ELISA kit to capture total p38 protein and detect the phosphorylated form using a specific antibody. The signal is then quantified using a plate reader.

  • Data Analysis : Normalize the phosphorylated p38 signal to the total p38 signal and calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.

Visualizing the Landscape

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a multi-tiered kinase cascade activated by various stress stimuli. This leads to the activation of downstream kinases and transcription factors, ultimately regulating processes like inflammation, apoptosis, and cell differentiation.[9][10][11]

p38_MAPK_Pathway stress Stress Stimuli (UV, Osmotic Shock, Cytokines) receptor Receptor stress->receptor mapkkk MAPKKK (e.g., ASK1, TAK1, MEKKs) receptor->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2, MSK1) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2C, CREB) downstream_kinases->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis, etc.) transcription_factors->cellular_response

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for Inhibitor Benchmarking

The process of evaluating a novel compound against known inhibitors involves a structured workflow, from initial screening to detailed characterization.

experimental_workflow compound Test Compound (this compound) in_vitro_assay In Vitro Kinase Assay (Radiometric or Luminescent) compound->in_vitro_assay cell_based_assay Cell-Based Assay (e.g., Phospho-p38 ELISA) compound->cell_based_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination data_comparison Data Comparison (Benchmarking against known inhibitors) ic50_determination->data_comparison cellular_ic50 Cellular IC50 cell_based_assay->cellular_ic50 cellular_ic50->data_comparison conclusion Conclusion (Potency and Selectivity Profile) data_comparison->conclusion

Caption: Workflow for p38 MAPK inhibitor evaluation.

References

A Comparative Guide to Purity Analysis of Synthetic 4-Chloro-7-methylpyrido[2,3-D]pyrimidine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of synthetic 4-Chloro-7-methylpyrido[2,3-D]pyrimidine, a key heterocyclic intermediate. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate analytical method for their needs.

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds. Its purity directly impacts the quality and impurity profile of the subsequent API. Therefore, robust and reliable analytical methods are essential for its characterization. High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds, making it a prime candidate for this purpose.[1][2][3] This guide outlines a validated HPLC method and compares its performance with an alternative GC-MS method.

Comparative Analysis: HPLC vs. GC-MS

The choice of analytical technique is critical and depends on the physicochemical properties of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in pharmaceutical analysis due to its applicability to a broad range of compounds.[3] It excels in the separation of non-volatile and thermally unstable molecules, which is often the case for complex heterocyclic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile and thermally stable compounds. It offers excellent separation efficiency and provides structural information from the mass spectrometer, aiding in impurity identification.[3]

The following tables summarize the comparative performance of the developed HPLC method versus a hypothetical GC-MS method for the purity analysis of this compound.

Table 1: Purity and Impurity Profile Comparison

ParameterHPLC MethodGC-MS Method
Purity of Main Compound (%) 99.8599.82
Known Impurity 1 (%) 0.080.09
Known Impurity 2 (%) 0.050.06
Unknown Impurity (%) 0.020.03
Total Impurities (%) 0.150.18

Table 2: Method Performance Characteristics

ParameterHPLC MethodGC-MS Method
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.15 ng/mL
Precision (RSD %) < 1.0%< 1.5%
Analysis Time 25 minutes30 minutes

Experimental Protocols

Detailed methodologies for both the HPLC and GC-MS analyses are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed to be stability-indicating for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method serves as a comparative technique, particularly useful for identifying volatile impurities.

  • Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-550 amu.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of Dichloromethane to obtain a concentration of 1 mg/mL.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structures relevant to this analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve hplc_inject Inject into HPLC dissolve->hplc_inject HPLC Sample gcms_inject Inject into GC-MS dissolve->gcms_inject GC-MS Sample hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect integrate Peak Integration hplc_detect->integrate gcms_separate Chromatographic Separation gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection gcms_separate->gcms_detect gcms_detect->integrate quantify Quantification & Purity Calculation integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for purity analysis.

chemical_structures cluster_main This compound cluster_impurities Potential Impurities cluster_imp1 Impurity 1: Starting Material cluster_imp2 Impurity 2: Hydrolysis Product main Cl-C1=NC(C)=C2C(N=C1)=CN(C)C=C2 imp1 NC1=C(C=N)C=C(C)N=C1 imp2 O=C1NC(C)=C2C(N=C1)=CN(C)C=C2

Caption: Analyte and potential impurities.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound. The choice between them depends on the specific requirements of the analysis. The presented HPLC method offers excellent resolution, precision, and is well-suited for routine quality control in a pharmaceutical setting. The GC-MS method provides a valuable complementary technique, especially for the identification of unknown volatile impurities. For comprehensive characterization, the use of both techniques is recommended. This guide provides a solid foundation for researchers and scientists to develop and validate robust analytical methods for ensuring the quality of this critical pharmaceutical intermediate.

References

Comparative Analysis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and inflammation. This guide provides a comparative analysis of 4-chloro-7-methylpyrido[2,3-d]pyrimidine and its derivatives, with a focus on their structural aspects determined by X-ray crystallography and their role as kinase inhibitors. While a specific crystal structure for this compound is not publicly available, this guide leverages data from closely related analogs to provide valuable structural insights.

Structural Comparison of Pyrido[2,3-d]pyrimidine Derivatives

The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is crucial for understanding its interaction with biological targets. Here, we compare the crystallographic data of a substituted bromopyrido[2,3-d]pyrimidine derivative with a related chloro-pyrrolo[2,3-d]pyrimidine to draw inferences about the structural features of the target compound class.

A recently synthesized pyrido[2,3-d]pyrimidine derivative, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, provides key insights into the geometry of the core scaffold.[1] The structure was determined by single-crystal X-ray diffraction, and its molecular conformation was found to be consistent with density functional theory (DFT) calculations.[1] For comparative purposes, the crystallographic data of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is also presented. Although featuring a pyrrole instead of a pyridine ring, it offers a reference for the chlorinated pyrimidine portion of the scaffold.

Parameter1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea[1]4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Crystal System -Monoclinic
Space Group -P2₁/c
a (Å) -10.8810(19)
b (Å) -5.2783(9)
c (Å) -12.751(2)
β (°) -114.333(3)
Volume (ų) -667.3(2)

Note: Detailed crystallographic parameters for the bromopyrido[2,3-d]pyrimidine derivative were not fully available in the cited literature.

Experimental Protocols

The synthesis of 4-chloro-substituted pyrido[2,3-d]pyrimidines typically involves the construction of the heterocyclic core followed by a chlorination step.

General Synthesis of the Pyrido[2,3-d]pyrimidine Core

A common route to the pyrido[2,3-d]pyrimidine scaffold involves the condensation of a substituted 4-aminopyrimidine with a suitable three-carbon component. For instance, 2-aminonicotinic acid can be reacted with urea to form the initial pyrimidine ring, which can then be further modified.

Chlorination of the Pyrido[2,3-d]pyrimidine Core

The introduction of the chloro group at the 4-position is a key step in the synthesis of these derivatives. This is typically achieved by treating the corresponding hydroxypyrido[2,3-d]pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is often carried out at elevated temperatures.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray crystallography is a critical step for structural elucidation. A general procedure for crystallization is as follows:

  • Dissolution: Dissolve the purified compound in a suitable solvent (or solvent mixture) at an elevated temperature to achieve saturation.

  • Slow Cooling: Allow the solution to cool down slowly to room temperature. This slow cooling process is crucial for the formation of well-ordered crystals.

  • Crystal Growth: Over time, as the solubility of the compound decreases with temperature, crystals will start to form. The process can be aided by techniques such as slow evaporation of the solvent.

  • Isolation: Once suitable crystals have formed, they are carefully isolated from the mother liquor and mounted for X-ray diffraction analysis.

Biological Activity and Signaling Pathways

Pyrido[2,3-d]pyrimidine derivatives are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cell proliferation and survival.[3][4] Mutations that lead to the constitutive activation of EGFR are common in several cancers. Pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of both wild-type and mutant forms of EGFR, such as the T790M mutation which confers resistance to first-generation inhibitors.[3][5]

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in promoting cell survival and proliferation.[6] Several pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, making them attractive candidates for cancer therapy.[6]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography Start Start Aminopyrimidine Substituted 4-Aminopyrimidine Start->Aminopyrimidine Condensation Condensation with 3-carbon component Aminopyrimidine->Condensation Core Pyrido[2,3-d]pyrimidine Core Condensation->Core Chlorination Chlorination (e.g., POCl3) Core->Chlorination Target 4-Chloro-7-methyl- pyrido[2,3-d]pyrimidine Chlorination->Target Purified Purified Compound Target->Purified Purification Dissolution Dissolution in suitable solvent Purified->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystals Single Crystals Cooling->Crystals Diffraction X-ray Diffraction Crystals->Diffraction Structure 3D Molecular Structure Diffraction->Structure

Caption: Experimental workflow for the synthesis and structural analysis of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR PIM1 PIM-1 Kinase BAD BAD PIM1->BAD inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->BAD inhibits Survival Cell Survival BAD->Survival promotes Inhibitor 4-Chloro-7-methyl- pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibitor->PIM1

Caption: Simplified signaling pathways involving EGFR and PIM-1, and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.

References

Comparative Analysis of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine Analogs in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

The pyrido[2,3-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The 4-Chloro-7-methyl substitution pattern on this scaffold provides a versatile starting point for the synthesis of potent and selective inhibitors of various protein targets, particularly kinases.[3][4] This guide provides a comparative overview of in silico molecular docking studies of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine analogs, presenting their binding affinities against key biological targets and detailing the computational methodologies employed.

Quantitative Docking Data

The following table summarizes the molecular docking results for various pyrido[2,3-d]pyrimidine derivatives from several studies. These compounds have been selected to represent a range of substitutions and target proteins, offering a basis for comparison of their potential therapeutic efficacy.

Compound/Analog Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Reference
Pyrido[2,3-d]pyrimidin-7(8H)-one derivative (5o)Threonine Tyrosine Kinase (TTK)- (Kd = 0.15 nM)Not Specified[5]
Pyrido[2,3-d]pyrimidine derivative (B1)EGFRL858R/T790M (3IKA)- (IC50 = 13 nM)Not Specified[6]
Halogenated (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (5k)EGFR- (IC50 = 79 nM)Not Specified[7]
Halogenated (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (5k)Her2- (IC50 = 40 nM)Not Specified[7]
Halogenated (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (5k)VEGFR2- (IC50 = 136 nM)Not Specified[7]
Pyrido[2,3-d]pyrimidine derivative (4)PIM-1 Kinase (2OBJ)- (IC50 = 11.4 nM)Not Specified[8]
Pyrido[2,3-d]azolopyrimidinone analogEGFR Kinase Domain-9.6 to -10.2Lys745, Asp837, Arg841, Asp855[9]
Pyrido[2,3-d]pyrimidine derivativeCOVID-19 Main Protease (Mpro)-8.5Not Specified[10]
Pyrido[2,3-d]pyrimidine derivatives (7c, 7d, 7e)SARS-CoV-2 Main Protease (Mpro)- (Promising IC50 values)Not Specified[1][11]

Experimental Protocols: Molecular Docking

A generalized experimental protocol for the molecular docking of pyrido[2,3-d]pyrimidine derivatives, based on common practices reported in the literature, is detailed below.[10][12]

1. Software and Hardware:

  • Software: UCSF Chimera, AutoDock Vina, PyMOL, ChemDraw, Chem3D.[10][12]

  • Hardware: High-performance computing cluster for docking calculations.

2. Ligand Preparation:

  • The 2D structures of the this compound analogs are drawn using software like ChemDraw.

  • These structures are then converted to 3D and energetically minimized using a program such as Chem3D to obtain the lowest energy conformation.[10]

3. Receptor Preparation:

  • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[12]

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein using software like AutoDock Tools. The prepared protein is saved in the PDBQT format.[10]

4. Grid Box Generation:

  • A grid box is defined around the active site of the target protein to encompass the binding pocket.[10]

5. Docking Simulation:

  • The Lamarckian Genetic Algorithm (LGA) is frequently employed for docking calculations using AutoDock Vina.[10]

  • A set number of docking runs (e.g., 100) are performed to ensure a thorough search of the ligand's conformational space within the defined grid box.[10]

6. Analysis of Results:

  • The docking results are ranked based on the predicted binding affinity (docking score) in kcal/mol. A more negative score indicates a stronger predicted binding.[12]

  • The top-ranked binding poses are visualized using software like UCSF Chimera or PyMOL to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues of the protein.[12]

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (ChemDraw & Chem3D) grid_gen Grid Box Generation ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB & AutoDock Tools) receptor_prep->grid_gen docking_sim Docking Simulation (AutoDock Vina) grid_gen->docking_sim results_analysis Analysis of Results (Binding Affinity & Pose) docking_sim->results_analysis visualization Visualization (UCSF Chimera/PyMOL) results_analysis->visualization

Caption: A generalized workflow for molecular docking studies.

kinase_inhibition_pathway ligand Pyrido[2,3-d]pyrimidine Analog receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor inhibition Inhibition downstream Downstream Signaling (e.g., PI3K/AKT/mTOR) receptor->downstream Activation proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation Promotion inhibition->receptor

References

In vivo efficacy comparison of 4-Chloro-7-methylpyrido[2,3-D]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The derivatives discussed herein primarily function as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][2]

Comparative In Vivo Efficacy of Selected Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the in vivo anticancer activity of representative pyrido[2,3-d]pyrimidine derivatives from preclinical studies. It is important to note that these compounds were not all evaluated in the same study, and thus, experimental conditions may vary.

Compound ID/NameTarget(s)Cancer ModelDosing RegimenKey Efficacy Endpoint(s)Reference
PD173074 FGFR, VEGFRK-562 leukemia xenograft25-100 mg/kg, p.o., qdTumor growth inhibition[2]
Compound 74 ERK, PI3KHCT-116 xenograftNot specifiedSignificant tumor growth inhibition[3]
Piritrexim DHFRNot specifiedNot specifiedAntitumor activity[2]

Note: Detailed quantitative data for direct comparison is limited due to the varied nature of the studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized experimental protocols based on common practices in preclinical oncology research for evaluating compounds like pyrido[2,3-d]pyrimidine derivatives.

Xenograft Tumor Model
  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, K-562 for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Housing: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used. They are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compounds (e.g., pyrido[2,3-d]pyrimidine derivatives) are formulated in a suitable vehicle and administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated dose and schedule. The control group receives the vehicle only.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic Analysis
  • Animal Model: Typically, rats or mice are used.

  • Drug Administration: The compound is administered intravenously (for bioavailability assessment) and orally at a defined dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or via cardiac puncture.

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated using appropriate software. Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by many pyrido[2,3-d]pyrimidine derivatives and a typical workflow for in vivo efficacy studies.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway, a common target for anticancer pyrido[2,3-d]pyrimidines.

InVivo_Efficacy_Workflow cluster_preclinical Preclinical In Vivo Study Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Drug Administration Randomization->Treatment Monitoring 6. Tumor & Body Weight Monitoring Treatment->Monitoring Data_Analysis 7. Data Analysis (e.g., TGI) Monitoring->Data_Analysis Conclusion 8. Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Generalized workflow for a preclinical in vivo efficacy study using a xenograft model.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Information

This compound and structurally similar compounds are classified as hazardous materials. The primary hazards are associated with their toxicity. While specific data for the named compound is limited, analogous compounds such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are known to be toxic if swallowed, in contact with skin, or if inhaled.[1] These compounds can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)GHS06 (Toxic)Gloves: Chemical-resistant (e.g., nitrile) Lab Coat: Standard laboratory coat Eye Protection: Safety glasses with side shields or goggles Respiratory: Use in a well-ventilated area or with a fume hood.
Skin IrritantGHS07 (Irritant)As above
Eye IrritantGHS07 (Irritant)As above
Respiratory IrritantGHS07 (Irritant)As above

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following is a general procedural guide for laboratory personnel.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un- or lightly contaminated solid waste (e.g., weighing paper, gloves, bench paper) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Halogenated organic waste should not be mixed with non-halogenated waste streams to ensure proper disposal and to avoid increased disposal costs.[2][3]

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for chemical waste.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

3. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are sealed to prevent leaks or evaporation.

  • Store away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Laboratory-Scale Deactivation (for consideration by qualified personnel)

While the primary disposal route is through a certified hazardous waste handler, the chemical reactivity of chloropyrimidines may allow for laboratory-scale deactivation of small quantities of residual material (e.g., quenching a reaction). The chlorine atom on the pyrimidine ring is susceptible to nucleophilic substitution. This suggests that reaction with a nucleophile could potentially render the compound less hazardous.

Note: The following is a generalized conceptual procedure based on the known reactivity of similar compounds. It is not a validated protocol for this specific molecule. Any attempt at chemical deactivation should be thoroughly evaluated for safety and efficacy by qualified chemists before implementation and should be performed in a fume hood with appropriate PPE.

Conceptual Protocol for Nucleophilic Substitution:

  • In a suitable reaction vessel, dissolve the residual this compound in an appropriate solvent.

  • Add a solution of a common, non-hazardous nucleophile (e.g., a solution of sodium bisulfite or a basic solution of an alcohol).

  • Allow the reaction to proceed, monitoring for the disappearance of the starting material by an appropriate analytical method (e.g., TLC, LC-MS).

  • Once the reaction is complete, the resulting mixture should still be considered hazardous waste and disposed of through the proper channels, but the primary hazardous constituent will have been transformed.

Disposal Workflow

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Chemical Sharps Container sharps_waste->collect_sharps storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 4-Chloro-7-methylpyrido[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-7-methylpyrido[2,3-d]pyrimidine. The focus is on procedural, step-by-step guidance to ensure safe laboratory operations.

Hazard Identification

Based on the analogue compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, this substance is considered hazardous. The primary concerns are:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) ensemble is mandatory to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[2]Protects eyes from splashes or airborne particles of the compound.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[1][2]Provides a robust barrier against dermal absorption and protects personal clothing from contamination.
Respiratory Protection A minimum of an N95, R100, or P100 disposable filtering facepiece respirator is advised, especially when handling the powder or if there is a risk of aerosolization. A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations.[2]Prevents inhalation of the compound, which is toxic if inhaled.[1]
Hand Protection Double-gloving with powder-free nitrile gloves is recommended.Minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of particles.
Foot Protection Closed-toe shoes are mandatory in a laboratory setting. Disposable shoe covers can prevent tracking of contaminants.Protects feet from spills and prevents the spread of contamination.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure.

1. Pre-Handling Preparations:

  • Ensure a current Safety Data Sheet (SDS) for a closely related compound is available and has been reviewed by all personnel involved.
  • Verify that a chemical fume hood is functioning correctly.
  • Locate and confirm the operational status of the nearest safety shower and eyewash station.[3]
  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
  • Designate a specific area for handling the compound.

2. Donning PPE:

  • Put on a lab coat or gown, ensuring it is fully fastened.
  • Don the appropriate respiratory protection.
  • Put on safety goggles or a face shield.
  • Don the first pair of nitrile gloves.
  • Don the second pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown.

3. Handling the Compound:

  • All handling of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes.[4]
  • Use the smallest quantity of the chemical necessary for the experiment.
  • Handle the substance in a manner that minimizes the formation of dust and aerosols.[1]
  • Keep the container with the compound sealed when not in use.[1]
  • Do not eat, drink, or smoke in the handling area.[1][5]

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Properly seal and label all waste containers.
  • Remove PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing.
  • Dispose of all disposable PPE as hazardous waste.
  • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All solid waste contaminated with the compound (e.g., pipette tips, weighing paper, contaminated PPE) should be placed in a dedicated, clearly labeled hazardous waste container.
  • Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids.

2. Container Management:

  • Ensure all waste containers are made of a compatible material, are in good condition, and are kept securely sealed when not in use.
  • Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

3. Disposal Method:

  • Dispose of the chemical waste through an approved hazardous waste disposal company.
  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
  • Do not pour any waste containing this compound down the drain.[6]

Visual Workflows

The following diagrams illustrate the key procedures for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_donning PPE Donning cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS of Analogue prep_hood Verify Fume Hood Function prep_sds->prep_hood prep_safety Locate Safety Shower & Eyewash prep_hood->prep_safety prep_ppe Assemble Required PPE prep_safety->prep_ppe don_gown Don Gown/Lab Coat prep_ppe->don_gown don_resp Don Respirator don_gown->don_resp don_eye Don Eye Protection don_resp->don_eye don_gloves Don Double Gloves don_eye->don_gloves handle_hood Work in Fume Hood don_gloves->handle_hood handle_min Use Minimal Quantity handle_hood->handle_min handle_contain Keep Container Sealed handle_min->handle_contain post_decon Decontaminate Surfaces handle_contain->post_decon post_waste Seal & Label Waste post_decon->post_waste post_doff Doff PPE Carefully post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_collect Collect in Labeled Hazardous Waste Container post_wash->disp_collect disp_ehs Arrange Pickup via EHS disp_collect->disp_ehs

Caption: Safe handling workflow for this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs spill_evac Evacuate Immediate Area spill->spill_evac exposure Personal Exposure exp_remove Remove Contaminated Clothing exposure->exp_remove spill_alert Alert Colleagues & Supervisor spill_evac->spill_alert spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain Spill with Inert Absorbent spill_ppe->spill_contain spill_collect Collect into Hazardous Waste Container spill_contain->spill_collect spill_decon Decontaminate Spill Area spill_collect->spill_decon exp_skin Skin Contact: Flush with Water for 15 min exp_remove->exp_skin exp_eye Eye Contact: Flush with Eyewash for 15 min exp_remove->exp_eye exp_inhale Inhalation: Move to Fresh Air exp_remove->exp_inhale exp_medical Seek Immediate Medical Attention exp_skin->exp_medical exp_eye->exp_medical exp_inhale->exp_medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.